Product packaging for Neopentyl glycol dioleate(Cat. No.:CAS No. 42222-50-4)

Neopentyl glycol dioleate

Cat. No.: B1596304
CAS No.: 42222-50-4
M. Wt: 633.0 g/mol
InChI Key: AMZKGJLFYCZDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Neopentyl glycol dioleate is a useful research compound. Its molecular formula is C41H76O4 and its molecular weight is 633.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H76O4 B1596304 Neopentyl glycol dioleate CAS No. 42222-50-4

Properties

CAS No.

42222-50-4

Molecular Formula

C41H76O4

Molecular Weight

633.0 g/mol

IUPAC Name

(2,2-dimethyl-3-octadec-9-enoyloxypropyl) octadec-9-enoate

InChI

InChI=1S/C41H76O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(42)44-37-41(3,4)38-45-40(43)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22H,5-18,23-38H2,1-4H3

InChI Key

AMZKGJLFYCZDMJ-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCC=CCCCCCCCC

physical_description

Liquid

Origin of Product

United States

Foundational & Exploratory

"Neopentyl glycol dioleate synthesis mechanism"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis Mechanism of Neopentyl Glycol Dioleate

Abstract

This compound (NPGD) is a synthetic diester prized for its superior performance characteristics, including high thermal and oxidative stability, a low pour point, and excellent biodegradability.[1][2][3] These properties make it an invaluable component in a wide range of applications, from high-performance lubricants and metalworking fluids to emollients in personal care products.[1][4][5][6] This guide provides a comprehensive examination of the core chemical principles governing the synthesis of NPGD, focusing on the prevalent Fischer-Speier esterification mechanism. It delves into a comparative analysis of catalytic systems, kinetic parameters, and process optimization strategies. Furthermore, this document presents a detailed, field-proven experimental protocol, complete with post-synthesis purification and product characterization methodologies, to provide researchers and development professionals with a thorough understanding of both the theory and practice of NPGD production.

The Core Synthesis Mechanism: Fischer-Speier Esterification

The primary industrial route to synthesizing this compound is the direct esterification of neopentyl glycol (NPG), a diol, with two molar equivalents of oleic acid. This reaction is a classic example of Fischer-Speier esterification, an acid-catalyzed process that involves the reaction of a carboxylic acid with an alcohol.[2][3][7]

The mechanism is reversible and proceeds through several distinct steps, which are repeated for both hydroxyl groups on the NPG molecule:

  • Catalyst-Mediated Carbonyl Activation: The reaction is initiated by the protonation of the carbonyl oxygen of an oleic acid molecule by an acid catalyst (e.g., H₂SO₄). This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[7]

  • Nucleophilic Attack by Neopentyl Glycol: A primary alcohol group from the neopentyl glycol molecule acts as a nucleophile, attacking the activated carbonyl carbon of the oleic acid.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a protonated oxonium ion, which quickly resolves into a neutral tetrahedral intermediate.

  • Water Elimination: One of the hydroxyl groups in the intermediate is protonated by the acidic medium, forming a good leaving group (H₂O). The subsequent elimination of a water molecule and the reformation of the carbonyl double bond yields a protonated ester.

  • Deprotonation and Catalyst Regeneration: A base (such as water or another alcohol molecule) deprotonates the carbonyl group, yielding the final ester product (initially the monoester, neopentyl glycol monooleate) and regenerating the acid catalyst.

To achieve the desired diester, this entire sequence is repeated on the second hydroxyl group of the neopentyl glycol monooleate intermediate. A critical aspect of this synthesis is the management of the chemical equilibrium. The reaction produces one molecule of water for each ester linkage formed. According to Le Châtelier's principle, the continuous removal of this water byproduct is essential to drive the reaction forward and achieve a high conversion rate to the diester product. Industrially, this is often accomplished through azeotropic distillation using a water-entraining solvent like toluene.[2][8]

Fischer_Esterification Figure 1: Fischer-Speier Esterification Mechanism for NPGD cluster_reactants Reactants NPG Neopentyl Glycol (NPG) OleicAcid Oleic Acid Protonation 1. Protonation of Oleic Acid OleicAcid->Protonation + H⁺ Catalyst H⁺ (Acid Catalyst) Catalyst->Protonation Attack 2. Nucleophilic Attack by NPG Protonation->Attack + NPG Intermediate 3. Tetrahedral Intermediate Attack->Intermediate Elimination 4. Water Elimination Intermediate->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation - H₂O Water H₂O (Byproduct) Elimination->Water Deprotonation->Catalyst Regenerated Product Neopentyl Glycol Dioleate (NPGD) Deprotonation->Product - H⁺

Caption: Figure 1: Fischer-Speier Esterification Mechanism for NPGD

A Comparative Analysis of Catalytic Systems

The choice of catalyst is a determining factor in the efficiency, selectivity, and environmental impact of NPGD synthesis. The available systems can be broadly categorized into three classes.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acid Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA)[2][8]High activity, low costCorrosive, difficult to separate, generates acidic waste, potential for side reactions[2][9]
Heterogeneous Solid Acid Ion-exchange resins (Amberlyst, Dowex), Supported acids (ZnO/SiO₂)[2][8][9]Easily separable and reusable, less corrosive, cleaner process[2][9]Potentially lower activity, higher initial cost, mass transfer limitations
Enzymatic (Biocatalyst) Immobilized lipases (e.g., Novozym® 435)[2][10]High selectivity, mild reaction conditions, environmentally friendly ("green"), minimal byproducts[2][10]High cost, potential for deactivation, generally slower reaction rates[10]

While homogeneous catalysts have been traditionally used due to their high reactivity, the industry is increasingly shifting towards heterogeneous and enzymatic catalysts to align with green chemistry principles, which emphasize waste reduction and process safety.[2]

Optimizing Reaction Parameters for Maximum Yield

Achieving high yield and purity in NPGD synthesis requires precise control over several key experimental variables. The interplay between these factors dictates the reaction kinetics and overall process efficiency.

ParameterTypical Range / ConditionRationale & Causality
Molar Ratio (Oleic Acid:NPG) 2:1 (Stoichiometric) to slight excess of oleic acid[2][11]A 2:1 ratio is required to form the diester. A slight excess of the acid can help drive the reaction to completion, compensating for any potential side reactions or losses.
Catalyst Concentration 1.0 - 5.0 wt% (relative to total reactants)[2][9][11]Sufficient catalyst is needed to ensure a practical reaction rate. However, excessive amounts can increase side reactions and complicate the purification process.
Temperature 130 - 170 °C (Acid Catalysis)[11][12] 50 - 70 °C (Enzymatic)[2][10]Higher temperatures increase the reaction rate but can also promote undesirable side reactions like dehydration or oxidation. Enzymatic catalysis operates at milder temperatures, preserving the integrity of the biocatalyst and substrates.
Water Removal Continuous azeotropic distillation[2][8][9]As an equilibrium-limited reaction, the removal of the water byproduct is paramount to shift the equilibrium towards the product side, thereby maximizing the yield of the diester.
Reaction Time 4 - 5 hours (Acid Catalysis)[2][8][11]The time is determined by the point at which the theoretical amount of water has been collected or when the acid value of the mixture drops to a target level, indicating near-complete conversion of the carboxylic acid.

Detailed Experimental Protocol: Acid-Catalyzed Synthesis

This section provides a step-by-step methodology for the laboratory-scale synthesis of this compound using p-toluenesulfonic acid (p-TSA) as a catalyst and toluene as an azeotropic agent.

4.1 Materials & Equipment

  • Reactants: Neopentyl glycol (NPG), Oleic Acid (technical grade or higher)

  • Catalyst: p-Toluenesulfonic acid (p-TSA)

  • Solvent: Toluene

  • Neutralizing Agent: 5% (w/v) aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Washing Agent: Saturated Sodium Chloride (brine) solution

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment: Round-bottom flask (e.g., 1 L), heating mantle with magnetic stirrer, Dean-Stark trap, reflux condenser, separatory funnel, rotary evaporator.

4.2 Synthesis Procedure

  • Reactor Charging: To a 1 L round-bottom flask, add neopentyl glycol (0.5 mol), oleic acid (1.05 mol, slight excess), p-TSA (1-2% of total reactant weight), and toluene (approx. 20-30% of total reactant volume).

  • Apparatus Assembly: Equip the flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Place the assembly in a heating mantle on a magnetic stir plate.

  • Azeotropic Reflux: Begin vigorous stirring and heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene overflows back into the reaction flask.

  • Reaction Monitoring: Continue the reaction, maintaining a steady reflux. Monitor the progress by observing the volume of water collected in the trap. The reaction is considered complete when the collected water volume approaches the theoretical amount (1.0 mol ≈ 18 mL).

  • Reaction Cooldown: Once complete, turn off the heat and allow the mixture to cool to room temperature.

4.3 Post-Synthesis Workup and Purification

  • Catalyst Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Add an equal volume of 5% NaHCO₃ solution and shake gently, venting frequently to release CO₂ gas. Separate and discard the aqueous (lower) layer. Repeat this wash until the aqueous layer is no longer acidic (test with pH paper).[2][9]

  • Washing: Wash the organic layer with an equal volume of brine solution to remove residual salts and water-soluble impurities. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean flask and add anhydrous MgSO₄. Swirl the flask until the drying agent no longer clumps, indicating that all residual water has been absorbed.

  • Solvent Removal: Filter off the drying agent. Remove the toluene solvent from the filtrate using a rotary evaporator under reduced pressure.

  • Final Product: The remaining clear, slightly viscous liquid is the crude this compound. For higher purity, vacuum distillation can be performed.

Workflow Figure 2: Experimental Workflow for NPGD Synthesis cluster_synthesis A. Synthesis cluster_workup B. Workup & Purification cluster_analysis C. Characterization charge 1. Charge Reactor (NPG, Oleic Acid, p-TSA, Toluene) reflux 2. Azeotropic Reflux (Heat & Stir) charge->reflux monitor 3. Monitor Water Collection in Dean-Stark Trap reflux->monitor cool 4. Cool to Room Temp monitor->cool neutralize 5. Neutralize Catalyst (NaHCO₃ Wash) cool->neutralize Transfer Mixture wash 6. Wash with Brine neutralize->wash dry 7. Dry Organic Layer (MgSO₄) wash->dry evaporate 8. Remove Solvent (Rotary Evaporator) dry->evaporate product Final Product: This compound evaporate->product analysis FTIR, NMR, GC-FID product->analysis

Caption: Figure 2: Experimental Workflow for NPGD Synthesis

Product Characterization and Quality Control

Confirmation of the successful synthesis and purity of the final product is achieved through a combination of analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A successful reaction is confirmed by the appearance of a strong ester carbonyl (C=O) absorption band (typically ~1740 cm⁻¹) and the disappearance of the broad hydroxyl (O-H) band from the carboxylic acid starting material.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation. Key signals in ¹H NMR include the characteristic peak for the methylene protons adjacent to the ester oxygen (-CH₂-O-C=O).[11]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This technique is used to assess the purity of the final product. It can effectively quantify the percentage of the desired diester and detect the presence of any residual starting materials (NPG, oleic acid) or the monoester intermediate.[2][11]

  • Physicochemical Tests: Standard quality control tests include measuring the final product's acid value (to ensure complete reaction of the oleic acid), viscosity index, flash point, and pour point to verify it meets specifications for its intended application.[3][11]

Conclusion

The synthesis of this compound via Fischer-Speier esterification is a well-established and robust chemical process. A deep understanding of the underlying reaction mechanism, the role of the catalyst, and the influence of key process parameters is essential for optimizing production for high yield and purity. While traditional homogeneous acid catalysts are effective, the field is progressively advancing towards more sustainable heterogeneous and enzymatic systems. The methodologies and insights presented in this guide offer a solid foundation for researchers and professionals engaged in the development and production of this versatile and high-performance synthetic ester.

References

An In-depth Technical Guide to the Physicochemical Properties of Neopentyl Glycol Dioleate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Architecture and Functional Significance of Neopentyl Glycol Dioleate

This compound (NPGDO) is a synthetic ester that has garnered significant attention across various industrial and research sectors, most notably as a high-performance base oil for lubricants and a functional emollient in personal care formulations.[1][2][3] Its molecular structure, derived from the esterification of neopentyl glycol with two oleic acid molecules, imparts a unique combination of properties that distinguish it from conventional mineral oils and other synthetic esters.[4][5] The branched structure of the neopentyl glycol backbone provides exceptional thermal and oxidative stability, while the long, unsaturated oleic acid chains contribute to excellent lubricity and a favorable viscosity profile.[2][4] This guide provides a comprehensive overview of the core physicochemical properties of NPGDO, detailed experimental protocols for their characterization, and insights into the molecular-level features that govern its performance.

Core Physicochemical Properties

The functional efficacy of this compound in its diverse applications is a direct consequence of its distinct physicochemical characteristics. These properties, meticulously quantified, provide a predictive framework for its behavior under various operational conditions.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various technical sources. It is important to note that slight variations in reported values can occur due to differences in purity and analytical methodologies.

PropertyValueUnits
CAS Number 42222-50-4N/A
Molecular Formula C41H76O4N/A
Molecular Weight 633.04 g/mol
Appearance Clear, yellowish liquidN/A
Density @ 25°C 0.895 - 0.905g/cm³
Kinematic Viscosity @ 40°C 22 - 30mm²/s (cSt)
Kinematic Viscosity @ 100°C 6 - 7mm²/s (cSt)
Viscosity Index 190 - 227N/A
Acid Value ≤ 1.5mg KOH/g
Saponification Value 175 - 185mg KOH/g
Hydroxyl Value ≤ 20mg KOH/g
Iodine Value 80 - 88g I₂/100g
Pour Point -20 to -44°C
Cloud Point ≤ -20°C
Flash Point (C.O.C.) ≥ 260°C
Oxidative Stability ~177°C

Structural Elucidation and Compositional Analysis: A Methodological Deep Dive

The precise characterization of this compound is paramount for quality control and for understanding its performance characteristics. A suite of analytical techniques is employed to confirm its structure, determine its purity, and identify any residual reactants or byproducts.

Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_products Products NPG Neopentyl Glycol Esterification Esterification NPG->Esterification OleicAcid Oleic Acid (2 eq.) OleicAcid->Esterification Catalyst Acid Catalyst Catalyst->Esterification NPGDO This compound Water Water (2 eq.) Esterification->NPGDO Esterification->Water

Caption: Esterification of Neopentyl Glycol with Oleic Acid.

Spectroscopic Characterization

Principle: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds. For NPGDO, the key is to confirm the presence of the ester linkage and the absence of precursor hydroxyl and carboxylic acid groups.[3][4][5][13][14][15]

Experimental Protocol:

  • Sample Preparation: A small drop of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for transmission analysis, a thin film of the liquid can be pressed between two salt (NaCl or KBr) plates.

  • Background Spectrum: A background spectrum of the empty ATR crystal or salt plates is recorded to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Spectrum Acquisition: The sample spectrum is then recorded, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Key peaks to identify for NPGDO include:

    • ~1740 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group. This is the most prominent and diagnostic peak.[4][5]

    • ~1170 cm⁻¹ (strong): C-O stretching vibration of the ester linkage.

    • ~2850-2950 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic chains.

    • Absence of a broad peak at ~3200-3500 cm⁻¹: Confirms the complete consumption of the hydroxyl (-OH) groups from neopentyl glycol.

    • Absence of a broad peak at ~2500-3300 cm⁻¹: Indicates the absence of residual carboxylic acid (-COOH) from oleic acid.

Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. It is an indispensable tool for the unambiguous structural confirmation of NPGDO.[1][4][5][16][17]

Experimental Protocol:

  • Sample Preparation: Approximately 10-20 mg of the this compound sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal reference standard (0 ppm).[1]

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired. Key signals for NPGDO include:

    • ~5.3 ppm (multiplet): Protons of the C=C double bond in the oleic acid chains.

    • ~3.8 ppm (singlet): Methylene protons (-CH₂-O) of the neopentyl glycol backbone adjacent to the ester oxygen.

    • ~2.3 ppm (triplet): Methylene protons (-CH₂-C=O) alpha to the carbonyl group.

    • ~0.9 ppm (singlet): Methyl protons (-CH₃) of the neopentyl glycol core.

    • ~0.8-2.1 ppm (complex multiplets): Remaining aliphatic protons of the oleic acid chains.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to identify all unique carbon environments. Diagnostic peaks include:

    • ~173 ppm: Carbonyl carbon (C=O) of the ester.

    • ~130 ppm: Carbons of the C=C double bond.

    • ~69 ppm: Methylene carbons (-CH₂-O) of the neopentyl glycol backbone.

    • ~34 ppm: Methylene carbon (-CH₂-C=O) alpha to the carbonyl group.

    • ~22 ppm: Methyl carbons (-CH₃) of the neopentyl glycol core.

    • ~14-32 ppm: Remaining aliphatic carbons.

Purity and Compositional Analysis

Principle: GC is a powerful technique for separating and quantifying the components of a volatile or semi-volatile mixture. It is used to assess the purity of NPGDO and to quantify any unreacted starting materials or byproducts.[4][9][18][19][20]

Experimental Protocol:

  • Sample Preparation: A dilute solution of the this compound is prepared in a suitable solvent such as hexane or isopropanol. An internal standard may be added for precise quantification.

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC, which is equipped with a flame ionization detector (FID).

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the differential partitioning of the components between the mobile gas phase and the stationary phase lining the column.

  • Detection and Analysis: As components elute from the column, they are detected by the FID. The retention time is used for component identification (by comparison with standards), and the peak area is proportional to the concentration of each component. A high-purity sample of NPGDO will show a single major peak at its characteristic retention time.[4]

Performance-Defining Thermal and Physical Properties: Standardized Testing Protocols

The utility of this compound, particularly in lubricant applications, is dictated by its behavior across a range of temperatures and physical conditions. Standardized test methods, such as those established by ASTM International, are crucial for ensuring consistent quality and performance.

Diagram: Lubricant Analysis Workflow

G start NPGDO Sample viscosity Viscosity Measurement (ASTM D445) start->viscosity thermal Thermal Stability (TGA/DSC) start->thermal low_temp Low-Temperature Properties (ASTM D97) start->low_temp flash Flash Point (ASTM D92) start->flash data Data Analysis & Specification Comparison viscosity->data thermal->data low_temp->data flash->data end Performance Assessment data->end

Caption: A generalized workflow for the analysis of NPGDO as a lubricant.

Viscosity and Flow Properties

Principle: This method determines the resistance to flow under gravity at a specified temperature.[21][22][23][24][25] For lubricants, viscosity is a critical parameter that influences film strength and efficiency.

Experimental Protocol:

  • Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type) and a constant temperature bath are required.

  • Procedure:

    • The sample is introduced into the viscometer and allowed to thermally equilibrate in the bath, which is maintained at a precise temperature (e.g., 40°C or 100°C).

    • The time taken for the liquid to flow between two marked points on the capillary is measured accurately.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.

Principle: The pour point is the lowest temperature at which a liquid will continue to flow under prescribed conditions.[26][27][28][29] This is a crucial property for lubricants intended for use in cold environments.

Experimental Protocol:

  • Apparatus: A test jar, thermometer, and a cooling bath.

  • Procedure:

    • The sample is preheated and then cooled at a specified rate in the cooling bath.

    • At every 3°C interval, the jar is removed and tilted to see if the oil moves.

    • The lowest temperature at which movement is observed is recorded. The pour point is reported as 3°C above this temperature.[26]

Thermal and Oxidative Stability

Principle: The flash point is the lowest temperature at which the vapor of the substance will ignite momentarily when an ignition source is passed over it.[30][31][32] It is a critical safety parameter for handling and storage.

Experimental Protocol:

  • Apparatus: A Cleveland Open Cup apparatus, which consists of a brass cup, a heating plate, and a test flame applicator.

  • Procedure:

    • The sample is placed in the cup and heated at a slow, constant rate.

    • A small flame is passed across the surface of the liquid at regular temperature intervals.

    • The temperature at which a brief flash is observed is recorded as the flash point.

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of NPGDO.

Experimental Protocol:

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small, precisely weighed sample is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The instrument records the sample's mass as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.[6][7]

Other Important Chemical Properties

Principle: This value represents the amount of potassium hydroxide (in mg) required to saponify (hydrolyze) one gram of the ester.[33] It is an indicator of the average molecular weight of the fatty acid chains.

Experimental Protocol:

  • Procedure:

    • A known mass of the NPGDO sample is refluxed with a known excess of alcoholic potassium hydroxide solution.

    • The unreacted KOH is then titrated with a standardized acid (e.g., HCl).

    • A blank titration is also performed without the sample. The saponification value is calculated from the difference between the blank and sample titration values.

Principle: The acid value is the mass of potassium hydroxide (in mg) required to neutralize the free fatty acids in one gram of the sample. It is a measure of the amount of unreacted oleic acid or hydrolytic degradation.

Experimental Protocol:

  • Procedure:

    • A known mass of the NPGDO sample is dissolved in a suitable solvent mixture (e.g., ethanol/ether).

    • The solution is then titrated with a standardized solution of potassium hydroxide using a colorimetric indicator (e.g., phenolphthalein) to determine the endpoint.

Conclusion: A Versatile Fluid with Tailored Properties

This compound stands out as a synthetic ester with a highly desirable and tunable set of physicochemical properties. Its branched neopentyl core provides a robust defense against thermal and oxidative degradation, while the oleic acid chains ensure excellent lubricity and fluidity over a wide temperature range. The analytical methodologies detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to rigorously characterize NPGDO, ensuring its quality, and predicting its performance in demanding applications. The synergy of its molecular structure and resulting physical properties solidifies its position as a valuable component in the formulation of advanced materials.

References

"Neopentyl glycol dioleate CAS number 42222-50-4 properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Neopentyl Glycol Dioleate (CAS No. 42222-50-4)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound (NPGDO). It delves into the core physicochemical properties, synthesis methodologies, analytical characterization, and diverse applications of this versatile diester.

Introduction and Chemical Identity

This compound (CAS No. 42222-50-4) is a high-purity synthetic ester formed from the reaction of neopentyl glycol, a polyol, and oleic acid, a monounsaturated omega-9 fatty acid.[1][2] Its unique molecular structure, characterized by a sterically hindered neopentyl core, imparts exceptional thermal and oxidative stability, making it a high-performance ingredient in numerous demanding applications.[3][4]

Known chemically as 2,2-dimethyl-1,3-propanediyl dioleate, this compound is a clear, yellowish, viscous liquid at room temperature.[5][6] Its primary roles span from being a superior base fluid in biodegradable lubricants to a functional emollient in sophisticated cosmetic and personal care formulations.[1][7] Its potential as a solubilizer and emulsifier is also being explored in pharmaceutical applications.[7]

Key Identifiers:

  • IUPAC Name: [2,2-dimethyl-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate[8][9]

  • Synonyms: NPGD, 9-Octadecenoic acid (9Z)-, 2,2-dimethyl-1,3-propanediyl ester[10][11]

  • Molecular Formula: C₄₁H₇₆O₄[8][9]

  • Molecular Weight: 633.04 g/mol [8][10]

G Reactants 1. Charge Reactor Neopentyl Glycol (1 mol) Oleic Acid (2 mol) Toluene Catalyst 2. Add Catalyst (e.g., H₂SO₄) Reactants->Catalyst Heat 3. Heat & Reflux (130-140°C) Collect H₂O via Dean-Stark Trap Catalyst->Heat Cool 4. Cool Down Heat->Cool Neutralize 5. Neutralize & Wash (5% NaHCO₃, then H₂O) Cool->Neutralize Separate 6. Phase Separation (Organic/Aqueous) Neutralize->Separate Dry 7. Dry & Filter (Anhydrous Na₂SO₄) Separate->Dry Organic Layer Evaporate 8. Solvent Removal (Rotary Evaporation) Dry->Evaporate Purify 9. Purification (Vacuum Distillation or Column Chromatography) Evaporate->Purify Final Pure Neopentyl Glycol Dioleate Purify->Final Sample NPGDO Sample FTIR FTIR Analysis Sample->FTIR NMR NMR Analysis (¹H and ¹³C) Sample->NMR GC GC-FID Analysis Sample->GC FTIR_Check Ester C=O peak? No OH peak? FTIR->FTIR_Check NMR_Check Correct ¹H & ¹³C shifts? Structure Confirmed? NMR->NMR_Check GC_Check Purity > 99%? Impurities within spec? GC->GC_Check FTIR_Check->NMR_Check Yes Fail FAIL Reprocess or Reject FTIR_Check->Fail No NMR_Check->GC_Check Yes NMR_Check->Fail No Pass PASS Release for Use GC_Check->Pass Yes GC_Check->Fail No

References

The Biodegradability of Neopentyl Glycol Dioleate Esters: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Contrasting Fates

Neopentyl glycol dioleate (NPGDO) is a synthetic ester prized for its excellent thermal stability, lubricity, and low volatility.[1] These properties have led to its widespread use as a base oil in high-performance lubricants, in metalworking fluids, and as an emollient and skin-conditioning agent in cosmetic formulations.[1][2] For researchers and professionals in drug development, such esters are of increasing interest as potential excipients, serving as solubility enhancers, stabilizers, or as matrices for controlled-release drug delivery systems.[3] A critical aspect of its environmental and physiological profile is its biodegradability—a complex characteristic governed by the distinct nature of its constituent parts: two oleic acid chains and a neopentyl glycol core.

This technical guide provides an in-depth analysis of the biodegradability of this compound, synthesizing data from standardized testing protocols, enzymatic studies, and regulatory assessments. We will explore the causal mechanisms behind its degradation, the influence of its unique chemical structure, and the ultimate environmental fate of its components, offering field-proven insights for its application and evaluation.

The Principle of Ester Biodegradation: A Two-Stage Process

The biodegradation of any ester, including NPGDO, is not a monolithic event. It proceeds via a well-established two-stage pathway, initiated by enzymatic action. Understanding this sequence is fundamental to interpreting biodegradability data.

  • Stage 1: Enzymatic Hydrolysis. The primary and rate-limiting step is the cleavage of the ester bonds. This reaction is catalyzed by hydrolytic enzymes, specifically lipases and esterases, which are ubiquitous in microbial communities. These enzymes break the ester linkage, releasing the parent alcohol and the fatty acid constituents. In the case of NPGDO, this results in the formation of one molecule of neopentyl glycol and two molecules of oleic acid.

  • Stage 2: Mineralization of Components. Following hydrolysis, the released components are individually metabolized by microorganisms. The fatty acids and the alcohol are used as carbon sources to support microbial growth and respiration. The ultimate end-products of this aerobic metabolism are carbon dioxide (CO₂), water (H₂O), and new microbial biomass. The rate and extent to which this second stage occurs depend entirely on the biodegradability of the individual components.

Analyzing the Components: A Tale of Two Moieties

The overall biodegradability of this compound is a composite of the fates of its hydrolytic products. While one is readily consumed by microorganisms, the other displays significant recalcitrance.

The Fatty Acid Moiety: Oleic Acid

Oleic acid (cis-9-octadecenoic acid) is a common, naturally occurring monounsaturated fatty acid. Its biodegradation pathway is well-documented and efficient. Microorganisms readily metabolize oleic acid through the β-oxidation pathway , a core metabolic process that sequentially shortens the fatty acid chain to produce acetyl-CoA, which then enters the citric acid cycle for energy production. This process leads to the rapid and complete mineralization of the oleic acid molecules.

The Alcohol Moiety: Neopentyl Glycol

The alcohol component, neopentyl glycol (NPG), also known as 2,2-dimethyl-1,3-propanediol, presents a significant challenge to microbial degradation.[4] Its structure features a quaternary carbon atom, which creates considerable steric hindrance. This molecular arrangement makes it resistant to the enzymatic attacks that typically initiate the degradation of simpler alcohols.

This resistance to rapid degradation is a key factor influencing the overall environmental profile of any ester synthesized with a neopentyl glycol core.

Overall Biodegradability of this compound

Despite the recalcitrance of its neopentyl glycol core, product technical data sheets for this compound state that it is biodegradable. One supplier specifies that the substance "proves to be biodegradable according to the European 21 days and EPA 28 days biodegradability tests."[5]

This can be understood by considering the kinetics of the two-stage degradation process. The initial, rapid hydrolysis of the ester bonds and the subsequent, swift mineralization of the two oleic acid chains account for a significant portion of the molecule's mass. This initial degradation is often sufficient for the substance to be classified as biodegradable under standard test conditions, even if the neopentyl glycol portion degrades more slowly or incompletely within the 28-day test window.

The overall assessment hinges on the definition and criteria of the specific test employed. For a substance to be classified as "readily biodegradable" under the stringent OECD 301 guidelines, it must achieve a high percentage of mineralization (e.g., >60% of its theoretical CO₂ production) within a 10-day window during the 28-day test. Given that neopentyl glycol itself does not meet this standard, it is unlikely that NPGDO would be classified as readily biodegradable. However, it can still be considered inherently biodegradable, meaning it has the potential to degrade in the environment, albeit at a slower rate.

Standardized Testing Methodologies: The OECD 301 Guidelines

To provide a framework for assessing biodegradability, the Organisation for Economic Co-operation and Development (OECD) has established a series of internationally recognized test guidelines. The OECD 301 series, "Ready Biodegradability," is the gold standard for screening chemicals.[6][7][8] These tests measure the ultimate biodegradation (mineralization to CO₂) of a substance in an aerobic aqueous medium over 28 days.[8]

Key Principles of OECD 301 Tests
  • Inoculum: A mixed population of microorganisms, typically sourced from the activated sludge of a domestic wastewater treatment plant, is used.[8]

  • Test Conditions: The test substance is introduced as the sole carbon source in a mineral medium and incubated under aerobic conditions in the dark to prevent photodegradation.[8]

  • Duration: The standard test duration is 28 days.

  • Pass Criteria: For a substance to be classified as "readily biodegradable," it must reach a pass level of >60% biodegradation (for CO₂ evolution or oxygen demand tests) or >70% (for DOC removal tests) within a 10-day window.[5] The 10-day window begins when 10% biodegradation is reached.[5]

Experimental Protocol Example: OECD 301B (CO₂ Evolution Test)

This is one of the most common methods for testing the ready biodegradability of water-insoluble substances like NPGDO.

Objective: To determine the amount of CO₂ produced from the ultimate aerobic biodegradation of the test substance.

Methodology:

  • Preparation of Mineral Medium: A basal mineral salt medium is prepared containing essential nutrients (e.g., potassium, magnesium, calcium, iron salts) in purified water.

  • Inoculum Preparation: Activated sludge from a domestic sewage treatment plant is collected, homogenized, and aerated. It is often washed and resuspended in the mineral medium to reduce the background CO₂ production (the "blank" reading).

  • Test Flask Setup:

    • Test Vessels (Duplicate/Triplicate): A known concentration of this compound (e.g., 10-20 mg/L of Total Organic Carbon) is added to flasks containing the inoculated mineral medium.

    • Inoculum Blank Vessels (Duplicate): Contain only the inoculated mineral medium to measure the endogenous respiration of the microorganisms.

    • Reference Control Vessel: A readily biodegradable substance (e.g., sodium benzoate) is tested in parallel to verify the viability and activity of the inoculum.

    • Toxicity Control Vessel: Contains both the test substance and the reference substance to check for any inhibitory effects of the test material on the microbial population.

  • Incubation: The flasks are incubated at a constant temperature (e.g., 20-25°C) in the dark for 28 days. A stream of CO₂-free air is passed through the flasks to maintain aerobic conditions.

  • CO₂ Trapping and Measurement: The effluent air from each flask is bubbled through a series of traps containing a known concentration of barium hydroxide (Ba(OH)₂) or sodium hydroxide (NaOH). The CO₂ produced reacts to form a precipitate (BaCO₃) or sodium carbonate (Na₂CO₃).

  • Quantification: Periodically (e.g., every 2-3 days), the amount of CO₂ trapped is quantified by titrating the remaining hydroxide in the traps with a standardized acid.

  • Calculation of Biodegradation: The cumulative amount of CO₂ produced from the test substance (corrected for the blank) is calculated and expressed as a percentage of its theoretical maximum CO₂ production (ThCO₂), which is determined from the elemental composition of NPGDO.

ParameterDescription
Test Guideline OECD 301B: Ready Biodegradability – CO₂ Evolution Test
Test Substance This compound (C₄₁H₇₆O₄)
Inoculum Activated sludge from a domestic wastewater treatment plant
Test Duration 28 days
Endpoint Measured Cumulative CO₂ production
ThCO₂ Calculation Based on the molecular formula: C₄₁H₇₆O₄ + 58O₂ → 41CO₂ + 38H₂O
Pass Level > 60% of ThCO₂ achieved within a 10-day window

Table 1: Summary of a typical OECD 301B test setup for this compound.

Visualizing the Biodegradation Process

The logical flow of the biodegradation assessment and the molecular pathway can be represented visually.

Biodegradation_Workflow cluster_0 Assessment Workflow A Test Substance: This compound B Select OECD 301 Test (e.g., 301B for insoluble esters) A->B C Prepare Inoculum (Activated Sludge) B->C D Incubate for 28 Days (Aerobic, Dark) C->D E Measure Endpoint (e.g., CO₂ Evolution) D->E F Calculate % Biodegradation vs. Theoretical Maximum E->F G Apply Pass Criteria (>60% in 10-day window?) F->G H Classify Biodegradability (Readily vs. Inherently Biodegradable) G->H

Caption: Workflow for assessing the ready biodegradability of NPGDO.

Degradation_Pathway cluster_hydrolysis Stage 1: Hydrolysis cluster_products Hydrolysis Products cluster_mineralization Stage 2: Mineralization NPGDO This compound Hydrolysis Enzymatic Hydrolysis (Lipases, Esterases) NPGDO->Hydrolysis NPG Neopentyl Glycol (2,2-dimethyl-1,3-propanediol) Hydrolysis->NPG Slow Oleic Oleic Acid (x2) Hydrolysis->Oleic Fast NPG_Pathway Slow/Incomplete Degradation (Steric Hindrance) NPG->NPG_Pathway Oleic_Pathway Rapid β-Oxidation Oleic->Oleic_Pathway CO2 CO₂ + H₂O + Biomass NPG_Pathway->CO2 Oleic_Pathway->CO2

Caption: Two-stage biodegradation pathway of this compound.

Implications for Drug Development Professionals

The unique biodegradability profile of NPGDO has important implications for its use in pharmaceutical applications.

  • Excipient Formulation: When used as an excipient in oral or topical formulations, the ester's stability is a key feature.[3] Its inherent biodegradability ensures that, upon entering wastewater systems after use, it will not persist indefinitely. The rapid degradation of the oleic acid portion is particularly favorable.

  • Controlled-Release Systems: For drug delivery, biodegradable polymers and esters are used to create matrices that release an active pharmaceutical ingredient (API) as the matrix degrades. The degradation rate is a critical parameter for controlling the release kinetics. The relatively slow and complex degradation profile of an ester based on neopentyl glycol could potentially be exploited to design slow-release formulations. The initial hydrolysis would release the drug, but the slower degradation of the NPG backbone might modulate the overall erosion and release profile.

  • Safety and Biocompatibility: The hydrolysis products are of primary concern for biocompatibility. Oleic acid is a common dietary fatty acid and is generally considered safe. Neopentyl glycol exhibits low acute toxicity.[4] However, its slower clearance and metabolic pathway must be considered in any safety assessment for an in-vivo application, especially for parenteral drug delivery systems where direct systemic exposure occurs.

Conclusion

The biodegradability of this compound is a nuanced subject, dictated by its hybrid chemical structure. The molecule undergoes a two-stage degradation process initiated by enzymatic hydrolysis. The resulting oleic acid components are readily and rapidly mineralized via β-oxidation. In contrast, the neopentyl glycol core is classified as not readily biodegradable due to the steric hindrance of its quaternary carbon structure, which resists rapid microbial attack.

Consequently, while NPGDO is considered biodegradable and can meet the criteria for this classification in standard tests, it is unlikely to be classified as readily biodegradable under the stringent OECD 301 guidelines. For researchers and drug development professionals, this profile is critical. It signifies a substance that will not persist indefinitely in the environment but whose degradation kinetics, particularly the slower fate of the neopentyl glycol moiety, must be carefully considered in the design of advanced formulations and in the comprehensive evaluation of product safety and environmental impact.

References

The Solubility of Neopentyl Glycol Dioleate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of Neopentyl Glycol Dioleate and its Solubility

This compound (NPGDO) is a synthetic ester that has garnered significant interest across various industries, including cosmetics, lubricants, and drug formulation.[1] Its unique molecular structure, characterized by a central neopentyl glycol core esterified with two oleic acid chains, imparts a range of desirable properties such as excellent thermal and oxidative stability, high lubricity, and biodegradability.[1] The long, non-polar oleate chains combined with the ester functional groups create a molecule with a distinct solubility profile that is critical to its application and performance.

For researchers, scientists, and drug development professionals, a comprehensive understanding of NPGDO's solubility in organic solvents is paramount. In cosmetic and topical pharmaceutical formulations, solubility dictates the aesthetic feel, stability, and delivery of active ingredients. In the lubricant industry, the solubility of NPGDO in base oils and with various additives is crucial for creating stable and effective formulations. This guide provides a detailed exploration of the solubility of this compound, grounded in both theoretical principles and practical insights, to empower professionals in their formulation and research endeavors.

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a substance is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent molecules. To comprehend the solubility of this compound, we must first examine its molecular structure.

NPGDO is a large, predominantly non-polar molecule. The two long oleic acid chains are hydrocarbons, making them hydrophobic and readily interacting with non-polar solvents through van der Waals forces. The central neopentyl glycol core and the two ester linkages introduce a degree of polarity to the molecule. However, the sheer size of the non-polar oleate "tails" dominates the overall character of the molecule, rendering it largely lipophilic.

This is in stark contrast to its precursor, neopentyl glycol (NPG), a diol that is highly soluble in polar solvents like water, ethanol, and acetone due to its ability to form hydrogen bonds.[2] The esterification process effectively masks the polar hydroxyl groups of NPG with the non-polar oleic acid chains, dramatically shifting its solubility from hydrophilic to lipophilic.

Therefore, this compound is expected to be readily soluble in non-polar and moderately polar organic solvents that can effectively solvate its long hydrocarbon chains. Conversely, its solubility in highly polar solvents, particularly those with strong hydrogen-bonding networks like water, is negligible.

Solubility Profile of this compound

While precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively published in publicly available literature, a comprehensive qualitative profile can be constructed from technical data sheets, supplier information, and an understanding of its chemical nature. The following table summarizes the expected solubility of this compound in various classes of organic solvents.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alkanes (Non-polar) Hexane, Heptane, Mineral OilSoluble / MiscibleThe non-polar nature of both NPGDO's oleate chains and alkane solvents allows for strong van der Waals interactions, leading to good solubility.[1]
Aromatic Hydrocarbons (Non-polar) Toluene, XyleneSoluble / MiscibleSimilar to alkanes, the non-polar aromatic rings interact favorably with the hydrocarbon chains of NPGDO.
Alcohols (Polar, Protic) Ethanol, Methanol, IsopropanolSoluble / MiscibleWhile alcohols are polar, the alkyl portion of the alcohol molecules can interact with the oleate chains of NPGDO. The ester groups of NPGDO can also act as hydrogen bond acceptors with the hydroxyl groups of the alcohols.[1]
Ketones (Polar, Aprotic) Acetone, Methyl Ethyl KetoneLikely SolubleThe polarity of the ketone's carbonyl group can interact with the ester linkages of NPGDO, and the alkyl groups of the ketone can solvate the oleate chains.
Esters (Polar, Aprotic) Ethyl Acetate, Butyl AcetateSoluble / MiscibleAs esters themselves, they share similar intermolecular forces with NPGDO, leading to high compatibility and solubility.
Ethers (Moderately Polar, Aprotic) Diethyl Ether, Tetrahydrofuran (THF)Likely SolubleThe moderate polarity and ability of ethers to solvate large organic molecules suggest good solubility.
Chlorinated Solvents (Non-polar/Moderately Polar) Dichloromethane, ChloroformLikely SolubleThese solvents are effective at dissolving a wide range of organic compounds, including large esters.
Water (Highly Polar, Protic) WaterInsolubleThe large, non-polar oleate chains cannot overcome the strong hydrogen-bonding network of water, making NPGDO immiscible with water.[1]

Experimental Protocol for Determining Solubility

For applications requiring precise solubility data, experimental determination is necessary. The following protocol outlines a standard laboratory procedure for quantitatively determining the solubility of this compound in an organic solvent using the isothermal shake-flask method.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled orbital shaker or water bath

  • Glass vials with PTFE-lined screw caps (e.g., 20 mL)

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE, 0.45 µm)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC) with a suitable detector.

  • Rotary evaporator or vacuum oven

Step-by-Step Methodology:
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The exact amount should be enough to ensure a solid phase remains after equilibrium is reached.

    • Accurately pipette a known volume (e.g., 10 mL) of the chosen organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Visual confirmation of a stable excess of the solute should be made.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 4 hours to allow the undissolved NPGDO to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a PTFE filter to remove any undissolved particles.

    • Dilute the filtered sample to a suitable concentration with the same organic solvent for analysis.

  • Quantitative Analysis:

    • Analyze the diluted samples using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

    • Alternatively, for a gravimetric determination, a known volume of the filtered supernatant can be transferred to a pre-weighed container, and the solvent can be carefully evaporated using a rotary evaporator or vacuum oven. The mass of the remaining NPGDO is then determined.

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the concentration determined in the analysis and the volume of the sample taken.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess NPGDO to vials prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 equil2 Settle undissolved solute (4h) equil1->equil2 sample1 Withdraw supernatant through filter equil2->sample1 sample2 Dilute for analysis sample1->sample2 analysis Analyze by GC/HPLC or Gravimetry sample2->analysis calc Calculate solubility (g/100mL) analysis->calc

Caption: A flowchart illustrating the isothermal shake-flask method for determining solubility.

Practical Applications and Solvent Selection

The solubility of this compound is a key factor in its successful application in various formulations.

  • Cosmetics and Personal Care: In skincare and cosmetic products, NPGDO functions as an emollient and skin-conditioning agent.[1] Its solubility in other cosmetic esters, oils, and silicones allows for the creation of elegant and stable emulsions with a desirable skin feel. When formulating, it is important to consider the polarity of the entire oil phase to ensure NPGDO remains solubilized.

  • Lubricants: As a biodegradable lubricant base oil or additive, NPGDO's solubility in mineral oils and other synthetic base stocks is critical.[1] Miscibility ensures a homogeneous lubricant that provides consistent performance. Incompatibility can lead to phase separation, additive dropout, and ultimately, lubricant failure.

  • Drug Development: For topical and transdermal drug delivery systems, NPGDO can act as a vehicle or penetration enhancer. Its ability to dissolve certain active pharmaceutical ingredients (APIs) while being compatible with other excipients is a significant advantage. The choice of co-solvents will depend on the desired final properties of the formulation, such as viscosity and skin permeation.

Solvent Selection Logic Diagram

solvent_selection cluster_solvents Potential Solvent Classes application Define Application (e.g., Cosmetic, Lubricant) polarity Consider Polarity of NPGDO (Predominantly Non-polar) application->polarity solvent_class Select Solvent Class ('Like Dissolves Like') polarity->solvent_class testing Perform Compatibility Testing solvent_class->testing alkanes Alkanes / Oils solvent_class->alkanes esters Esters solvent_class->esters alcohols Alcohols solvent_class->alcohols formulation Final Formulation testing->formulation

Caption: A decision-making diagram for selecting appropriate solvents for NPGDO.

Conclusion

This compound is a versatile synthetic ester with a solubility profile dominated by its long, non-polar oleate chains. It is readily soluble in a wide range of non-polar and moderately polar organic solvents, including hydrocarbons, alcohols, and other esters, while being insoluble in water. This solubility behavior is fundamental to its performance in cosmetics, lubricants, and pharmaceutical applications. While quantitative solubility data remains sparse in the public domain, the theoretical principles and qualitative information presented in this guide, along with the detailed experimental protocol, provide researchers and formulators with the necessary knowledge to effectively utilize this compound in their work.

References

"molecular structure and properties of Neopentyl glycol dioleate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Properties of Neopentyl Glycol Dioleate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (NPGDO) is a high-performance synthetic diester engineered from the esterification of neopentyl glycol with oleic acid. Its unique molecular architecture, featuring a sterically hindered neopentyl core and two long, unsaturated oleoyl chains, imparts a combination of desirable properties including exceptional thermal and hydrolytic stability, a high viscosity index, excellent lubricity, and biodegradability. These characteristics have established NPGDO as a critical component in advanced lubricant formulations, such as biodegradable hydraulic fluids and metalworking oils, as well as a premium emollient in the cosmetics and personal care industry. This guide provides a comprehensive technical overview of its molecular structure, the causal relationships between its structure and functional properties, synthesis methodologies, analytical characterization protocols, and key applications, intended for researchers, formulation scientists, and professionals in drug development.

The Architectural Foundation: Molecular Structure and its Implications

This compound, identified by CAS Number 42222-50-4, possesses the molecular formula C₄₁H₇₆O₄ and a molecular weight of approximately 633.0 g/mol .[1][2] Its IUPAC name is [2,2-dimethyl-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate.[1] The molecule's functionality is fundamentally derived from the synergy between its two constituent parts: the neopentyl glycol backbone and the oleic acid side chains.

  • The Neopentyl Glycol Core: The central component is 2,2-dimethyl-1,3-propanediol, commonly known as neopentyl glycol (NPG). The defining feature of this diol is the presence of a quaternary carbon atom at the C2 position, to which two methyl groups and two -CH₂OH groups are attached. This arrangement creates significant steric hindrance around the ester linkages once formed. This steric shielding is the primary reason for NPGDO's remarkable resistance to hydrolysis and thermal degradation, as it physically obstructs the approach of water or other reactive species to the vulnerable ester bonds.[3][4] This inherent stability is a key differentiator from linear ester counterparts.[4]

  • The Oleic Acid Chains: The two hydroxyl groups of NPG are esterified with oleic acid, a monounsaturated omega-9 fatty acid. These long C18 chains are responsible for the molecule's excellent lubricity, low volatility, and liquid state at a wide range of temperatures.[5] The cis-double bond at the C9 position introduces a kink in the fatty acid chains, preventing them from packing tightly. This disruption of crystalline structure is crucial for maintaining fluidity at low temperatures, resulting in a very low pour point.[6]

Caption: Molecular structure of this compound.

Physicochemical Properties

NPGDO is typically a clear, colorless to yellowish liquid.[5][7] Its physical and chemical properties are a direct consequence of its molecular structure, making it highly versatile. The data below represents typical specifications, though values can be adjusted based on the manufacturing process and desired purity.[7]

PropertyTypical ValueSignificanceReference(s)
Appearance Clear yellowish liquidVisual quality control[8][9]
Density @ 25°C 0.895 - 0.905 g/cm³Formulation weight/volume calculations[8][9]
Kinematic Viscosity @ 40°C 20 - 30 cSt (mm²/s)Defines fluid flow; ISO 22 grade[7][9][10]
Kinematic Viscosity @ 100°C 6 - 7 cSt (mm²/s)Performance at high temperatures[7]
Viscosity Index ≥ 190Excellent viscosity stability over a wide temperature range[7]
Flash Point (C.O.C.) ≥ 270°CHigh safety margin for high-temperature applications[7][8][9]
Pour Point ≤ -24°C to -44°CSuperior performance in cold environments[6][7]
Acid Value ≤ 1.0 mg KOH/gIndicates low levels of residual free fatty acids; high purity[8][9][10]
Saponification Value 175 - 185 mg KOH/gUsed for quality control and to calculate average molecular weight[8][9]
Iodine Value 80 - 88 g I₂/100gMeasures the degree of unsaturation from oleic acid[8][9]
Solubility Insoluble in water; Soluble in organic solvents and mineral oilsDictates compatibility in formulations[5]

Synthesis and Purification

The industrial synthesis of NPGDO is predominantly achieved through the direct esterification of neopentyl glycol with oleic acid. This reaction is an equilibrium process, and therefore requires the removal of water, a byproduct, to drive the reaction to completion.

Synthesis_Workflow cluster_reactants Reactants NPG Neopentyl Glycol Reactor Reaction Vessel (130-150°C) NPG->Reactor OleicAcid Oleic Acid (2 eq.) OleicAcid->Reactor Catalyst Acid Catalyst (e.g., H₂SO₄, p-TSA) Catalyst->Reactor WaterRemoval Water Removal (Azeotropic Distillation or Vacuum) Reactor->WaterRemoval Byproduct CrudeProduct Crude NPGDO Reactor->CrudeProduct Neutralization Neutralization (e.g., NaHCO₃ wash) CrudeProduct->Neutralization Remove Catalyst Purification Purification (Column Chromatography / Vacuum Distillation) Neutralization->Purification Remove Impurities FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of NPGDO.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative procedure for synthesizing NPGDO.

  • Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: Charge the flask with neopentyl glycol and oleic acid in a 1:2 molar ratio.[4][6] Toluene can be added as an azeotropic solvent to facilitate water removal.[11]

  • Catalyst Addition: Add an acid catalyst, such as sulfuric acid (1-2% by weight of the fatty acid) or p-toluenesulfonic acid, to the mixture.[4][6]

  • Esterification Reaction: Heat the mixture to 130-150°C with continuous stirring. The reaction progress is monitored by collecting the water byproduct in the Dean-Stark trap. The reaction is typically complete within 4-5 hours when the theoretical amount of water has been collected.[4][6]

  • Neutralization: Cool the reaction mixture. If an acid catalyst was used, wash the crude product with a dilute sodium bicarbonate solution, followed by water, to neutralize and remove the catalyst.

  • Purification: Dry the organic layer over anhydrous sodium sulfate.[11] For high purity, remove the solvent under reduced pressure. Further purification can be achieved via vacuum distillation to remove any unreacted starting materials or monoester byproducts.[11]

Analytical Characterization for Quality Assurance

Confirming the identity, purity, and structure of the synthesized NPGDO is critical. A multi-technique approach ensures a comprehensive validation.

Analytical_Workflow Sample NPGDO Sample FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR GC Gas Chromatography (GC-FID) Sample->GC Result_FTIR Confirm Ester C=O No free O-H FTIR->Result_FTIR Result_NMR Verify Molecular Structure Confirm Proton/Carbon Environment NMR->Result_NMR Result_GC Determine Purity (% Diester) Quantify Monoester/Free Acid GC->Result_GC

Caption: Logical workflow for the analytical validation of NPGDO.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To confirm the formation of the ester functional group and the consumption of the alcohol and carboxylic acid starting materials.

  • Methodology: Acquire the IR spectrum of a thin film of the purified NPGDO sample using an FTIR spectrometer.

  • Interpretation: A successful synthesis is confirmed by the presence of a strong, characteristic absorption band for the ester carbonyl (C=O) stretch between 1735-1740 cm⁻¹.[4] Crucially, the absence of a broad absorption band in the 3200-3500 cm⁻¹ region indicates the complete reaction of the hydroxyl (-OH) groups of neopentyl glycol.[4]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide definitive structural elucidation of the NPGDO molecule.

  • Methodology: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

  • Interpretation:

    • ¹H NMR: The formation of the ester is confirmed by a signal around 3.88 ppm, corresponding to the methylene protons (-CH₂OOR) of the neopentyl glycol backbone adjacent to the ester oxygen.[6] Signals around 5.38 ppm represent the vinyl protons (-CH=CH-) of the oleic acid chains.[6] The integration of these signals should correspond to the theoretical proton ratios.

    • ¹³C NMR: The spectrum will show characteristic signals for the ester carbonyl carbon, the olefinic carbons, and the unique carbons of the sterically hindered neopentyl core, providing a complete carbon skeleton map.[4]

Applications Driven by Molecular Design

The unique properties of NPGDO make it a high-value ingredient in diverse fields, from heavy industry to high-end cosmetics.

  • High-Performance Lubricants: NPGDO is an ideal base stock for formulating biodegradable hydraulic oils, metalworking fluids, and engine oils.[7][10][12] Its high viscosity index ensures stable lubrication across a wide range of operating temperatures, while its excellent thermal stability prevents breakdown under stress.[4][5] Its biodegradability makes it an environmentally friendlier alternative to traditional mineral oil-based lubricants.[7][12]

  • Cosmetics and Personal Care: In cosmetic formulations, NPGDO functions as a non-greasy emollient and skin-conditioning agent.[12][13] It imparts a smooth, velvety feel to lotions, creams, and sunscreens, enhancing the spreadability of the product.[13][14] Its lightweight nature forms a protective barrier on the skin that helps prevent moisture loss, maintaining skin suppleness without an oily residue.[13][15] It is often used as a superior alternative to silicone oils.[16]

Safety and Toxicology Profile

This compound is characterized by a favorable safety profile.

  • Toxicity: It is considered non-toxic and exhibits low potential for skin irritation.[12] Aggregated GHS data from multiple suppliers indicates that the substance does not meet the criteria for hazard classification.[1][17]

  • Environmental Profile: A key advantage of NPGDO, particularly in lubricant applications, is its high biodegradability.[5][12] This reduces its environmental persistence compared to conventional hydrocarbon-based oils.

  • Handling: Standard chemical handling practices, such as wearing gloves and eye protection, are recommended. It should be stored in a cool, dry place away from strong oxidizing agents to ensure stability.[5]

Conclusion

This compound stands as a prime example of rational molecular design, where a specific architecture is engineered to deliver a suite of high-performance characteristics. The sterically hindered neopentyl core provides a foundation of exceptional thermal and hydrolytic stability, while the long oleic acid chains bestow lubricity, fluidity, and a desirable sensory profile. This powerful combination makes NPGDO a versatile and effective ingredient, enabling the development of advanced, reliable, and environmentally conscious products in both industrial and consumer-facing sectors. Its continued application is a testament to the value of understanding and leveraging fundamental structure-property relationships in materials science.

References

Introduction: The Molecular Blueprint of a High-Performance Biolubricant

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Neopentyl Glycol Dioleate

This compound (NPGDO) stands as a premier synthetic ester, engineered for demanding applications ranging from biodegradable lubricants and hydraulic fluids to metalworking oils and cosmetic emollients.[1][2][3] Its molecular architecture, born from the esterification of neopentyl glycol with two oleic acid chains, bestows a unique combination of high thermal and oxidative stability, a low pour point, and excellent lubricity.[4][5]

For researchers and quality control professionals, verifying the precise molecular structure and ensuring the purity of NPGDO is paramount. The successful conversion of neopentyl glycol and oleic acid into the target diester, with minimal residual starting materials or byproduct formation, is the critical determinant of its performance. This guide provides a comprehensive, field-proven framework for the spectroscopic analysis of NPGDO, focusing on the core techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Integrated Analytical Workflow

A comprehensive quality assessment of NPGDO relies not on a single technique, but on the synergistic integration of multiple spectroscopic methods. Each method provides a unique piece of the structural puzzle. The following workflow illustrates a logical and efficient approach to confirming the identity, structure, and purity of a synthesized NPGDO sample.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Verification cluster_2 Quality Assessment synthesis Esterification: Neopentyl Glycol + Oleic Acid purification Purification (e.g., Vacuum Distillation) synthesis->purification Crude Product ftir FT-IR Analysis (Functional Group Confirmation) purification->ftir Purified Sample nmr NMR Analysis (¹H & ¹³C) (Definitive Structure Elucidation) purification->nmr ms Mass Spectrometry (Molecular Weight Verification) purification->ms data_analysis Integrated Data Analysis ftir->data_analysis nmr->data_analysis ms->data_analysis pass_fail Product Specification Met? (Purity & Identity Confirmed) data_analysis->pass_fail

Caption: A typical workflow for the synthesis and quality control of NPGDO.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirming Functional Group Transformation

Principle & Purpose

FT-IR spectroscopy is the first-line technique for rapidly verifying the success of the esterification reaction. Its power lies in identifying the characteristic vibrational frequencies of functional groups. For NPGDO synthesis, the core objective is to confirm the appearance of the ester group and the simultaneous disappearance of the hydroxyl (–OH) and carboxylic acid (–COOH) groups from the starting materials.

Experimental Protocol

Given that NPGDO is a liquid at room temperature, the simplest and most effective method is Attenuated Total Reflectance (ATR) or analysis as a neat thin film.[6][7]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal or salt plates (e.g., NaCl). This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals from the sample spectrum.[7]

  • Sample Application: Place a single drop of the purified NPGDO sample directly onto the ATR crystal or between two salt plates.[7]

  • Spectrum Acquisition: Acquire the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. Co-adding 16 to 32 scans is standard practice to improve the signal-to-noise ratio.[7]

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Data Interpretation

A successful NPGDO synthesis is confirmed by two key spectral features:

  • Presence of a Strong Ester Carbonyl (C=O) Peak: A very strong and sharp absorption band will appear in the region of 1740-1735 cm⁻¹ .[4] This peak is the definitive marker for the newly formed ester linkage. Studies have reported this peak specifically at 1738 cm⁻¹.[6]

  • Absence of Reactant Functional Groups:

    • Hydroxyl (O-H) Group: The complete consumption of neopentyl glycol is verified by the disappearance of the broad absorption band typically found between 3500-3200 cm⁻¹ .[4]

    • Carboxylic Acid (O-H) Group: The absence of unreacted oleic acid is confirmed by the lack of the very broad O-H stretch that overlaps the C-H region from approximately 3300-2500 cm⁻¹.

FeatureExpected Wavenumber (cm⁻¹)Interpretation
Ester C=O Stretch 1740 - 1735 Present: Confirms successful formation of the ester functional group.[4]
Alcohol O-H Stretch 3500 - 3200 Absent: Confirms complete reaction of neopentyl glycol's hydroxyl groups.[4]
Alkene =C-H Stretch ~3005Present: Confirms the presence of the oleic acid double bond.
Alkyl C-H Stretch 2925 & 2855Present: Corresponds to the long alkyl chains of the oleate moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

While FT-IR confirms the functional groups, NMR provides the detailed atomic-level map to confirm the precise connectivity of the NPGDO molecule. Both ¹H (proton) and ¹³C (carbon) NMR are employed for an unambiguous structural assignment.[8]

Experimental Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the NPGDO sample in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a 5 mm NMR tube. CDCl₃ is an excellent choice due to its ability to dissolve the non-polar ester and its single residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.[7]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0 ppm. This provides a stable reference point for all other chemical shifts.[7]

  • Spectrum Acquisition: Acquire the ¹H and ¹³C spectra on a high-resolution NMR spectrometer. Standard pulse programs are sufficient. For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Data Interpretation: ¹H-NMR Spectrum

The ¹H-NMR spectrum provides information on the different proton environments. The integration of the peaks (the area under the signal) is proportional to the number of protons giving rise to that signal, serving as a powerful validation tool.

  • Olefinic Protons (–CH=CH–): A multiplet signal appears in the downfield region around 5.38 ppm .[8] This signal is characteristic of the two protons on the double bond within each oleate chain.

  • Ester Methylene Protons (–CH₂–O–C=O): A sharp singlet appears around 3.88 ppm .[8] This signal corresponds to the four protons of the two methylene groups of the neopentyl glycol core. Their downfield shift compared to a standard alkane is a direct result of the deshielding effect from the adjacent electron-withdrawing ester oxygen atoms.

  • Allylic and Acyl Protons (–CH₂–C=C and –CH₂–C=O): Multiplets between 2.30 ppm and 2.00 ppm correspond to the methylene groups adjacent to the double bonds (allylic) and the ester carbonyl group.

  • Alkyl Chain Protons (–(CH₂)n–): A large, complex signal envelope typically resides between 1.60 ppm and 1.25 ppm , representing the bulk of the methylene protons in the long oleate chains.

  • Terminal Methyl Protons (–CH₃): A triplet around 0.88 ppm signifies the terminal methyl groups of the two oleate chains.

  • Neopentyl Methyl Protons (C–(CH₃)₂): A singlet around 0.95 ppm corresponds to the six protons of the two methyl groups on the central quaternary carbon of the neopentyl core.

Data Interpretation: ¹³C-NMR Spectrum

The ¹³C-NMR spectrum provides a count of the unique carbon environments in the molecule.

  • Ester Carbonyl Carbon (C=O): A distinct signal in the far downfield region, reported at 173.8 ppm [8] or 173.71 ppm [6], is the unambiguous signature of the ester carbonyl carbon.

  • Olefinic Carbons (–C=C–): Two signals in the range of 129.7-130.0 ppm confirm the presence of the alkene carbons in the oleate chains.[8]

  • Ester Methylene Carbon (–CH₂–O–): The methylene carbons of the neopentyl core, now attached to the ester oxygen, appear around 69.0 ppm .[8]

  • Quaternary Neopentyl Carbon (–C(CH₃)₂–): The central carbon of the neopentyl group gives a signal around 35-40 ppm.

  • Alkyl Chain Carbons: A series of signals between 22-34 ppm represent the various carbons of the long alkyl chains.

¹H NMR Signal DescriptionChemical Shift (δ) ppm¹³C NMR Signal DescriptionChemical Shift (δ) ppm
Olefinic (–CH=CH–)~ 5.38Ester Carbonyl (C=O)~ 173.8
Ester Methylene (–CH₂O–)~ 3.88Olefinic (–C=C–)129.7 - 130.0
Acyl Methylene (–CH₂CO–)~ 2.30Ester Methylene (–CH₂O–)~ 69.0
Allylic Methylene (–CH₂C=C–)~ 2.01Alkyl Chain (–CH₂–)22 - 34
Bulk Methylene (–(CH₂)n–)1.25 - 1.60Quaternary Neopentyl (–C(CH₃)₂)~ 38.7
Neopentyl Methyl (–C(CH₃)₂)~ 0.95Neopentyl Methyl (–C(CH₃)₂)~ 21.9
Terminal Methyl (–CH₂CH₃)~ 0.88Terminal Methyl (–CH₃)~ 14.1
Note: Specific chemical shifts can vary slightly based on solvent and spectrometer frequency. Data compiled from multiple sources.[6][8]

Mass Spectrometry (MS): Absolute Molecular Weight Confirmation

Principle & Purpose

Mass spectrometry is the ultimate arbiter of molecular weight. It provides an exact mass of the molecule, confirming its elemental composition. For NPGDO (C₄₁H₇₆O₄), this technique verifies that the correct number of oleic acid molecules have been attached to the neopentyl glycol core. It is also highly sensitive for detecting impurities.

Experimental Protocol

A common and effective approach is Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Sample Preparation: Prepare a dilute solution of NPGDO in a suitable solvent like methanol or acetonitrile.

  • Sample Introduction: Inject the sample into the LC system, which separates the components of the mixture before they enter the mass spectrometer. This step is crucial for separating NPGDO from any unreacted starting materials or side products.

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to ionize the NPGDO molecule without causing significant fragmentation.

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion.

Data Interpretation

The primary goal is to locate the molecular ion peak.

  • Molecular Formula: C₄₁H₇₆O₄

  • Molecular Weight: 633.0 g/mol [9]

  • Expected Ion Peaks: In ESI, you would typically look for the protonated molecule [M+H]⁺ at m/z 634.0 or the sodiated adduct [M+Na]⁺ at m/z 656.0. High-resolution mass spectrometry can provide an exact mass measurement (e.g., 632.57436 Da for the monoisotopic mass), which can be used to confirm the elemental formula with high confidence.[9]

The LC-MS chromatogram can also be used to quantify purity by comparing the peak area of NPGDO to the areas of any impurity peaks.

Conclusion: A Triad of Spectroscopic Certainty

The robust characterization of this compound is achieved through the strategic application of FT-IR, NMR, and Mass Spectrometry. FT-IR provides a rapid and effective confirmation of the chemical transformation, NMR delivers an unambiguous and detailed structural blueprint, and MS offers definitive proof of the molecular weight and purity. By integrating these techniques into a cohesive workflow, researchers and drug development professionals can ensure the quality, identity, and integrity of their material, forming a solid foundation for its application in high-performance formulations.

References

"synthesis of Neopentyl glycol dioleate from oleic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Neopentyl Glycol Dioleate from Oleic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis, purification, and characterization of this compound (NPGDO). The guide is structured to deliver not only procedural steps but also the underlying scientific principles and rationale that govern this synthesis, ensuring a deep and applicable understanding of the process.

Introduction: The Significance of this compound

This compound (NPGDO) is a high-performance synthetic diester renowned for its exceptional thermal and oxidative stability, excellent lubricity, and biodegradability.[1][2][3] Its unique molecular structure, derived from the esterification of neopentyl glycol (NPG) with two oleic acid molecules, imparts a combination of desirable properties. The neopentyl backbone provides steric hindrance, which contributes to its high stability, while the long fatty acid chains ensure superior lubrication.[1]

These characteristics make NPGDO a valuable component in a wide array of applications, including:

  • High-Performance Lubricants: It serves as a base fluid in biodegradable lubricants, hydraulic oils, and metalworking fluids.[2][4][5]

  • Cosmetics and Personal Care: It functions as a skin-conditioning agent and emollient in lotions, creams, and sunscreens, providing a smooth, non-greasy feel.[4]

  • Industrial Applications: It is used as a plasticizer and a finishing agent in the textile and leather industries.[3][4]

Given its versatility and favorable environmental profile, mastering the synthesis of NPGDO is a key capability for laboratories focused on specialty chemical production.

The Core Synthesis: Direct Esterification

The primary and most common method for synthesizing NPGDO is the direct esterification of neopentyl glycol with oleic acid.[1] This is a reversible condensation reaction where two moles of oleic acid react with one mole of neopentyl glycol to produce one mole of NPGDO and two moles of water.

Chemical Principle and Equilibrium

The esterification reaction is governed by Le Chatelier's principle. To achieve a high yield of the diester product, the chemical equilibrium must be shifted to the right. This is accomplished by continuously removing water, a byproduct of the reaction.[1][6] Failure to remove water will limit the conversion of reactants and result in a lower yield.[7]

Reaction Pathway Diagram

The following diagram illustrates the acid-catalyzed esterification of neopentyl glycol with oleic acid.

G OA1 Oleic Acid NPGDO This compound OA1->NPGDO OA2 Oleic Acid OA2->NPGDO NPG Neopentyl Glycol NPG->NPGDO + H2O 2 H₂O NPGDO->H2O + catalyst Acid Catalyst (e.g., H₂SO₄) Heat, ~130-145°C catalyst->NPGDO Drives Reaction (Water Removal)

Caption: Acid-catalyzed esterification of Oleic Acid and Neopentyl Glycol.

Critical Reaction Parameters: The Causality of Choice

Optimizing the synthesis of NPGDO requires careful control over several key parameters. The choices made are dictated by reaction kinetics, equilibrium principles, and practical considerations for purification.

  • Molar Ratio: A molar ratio of oleic acid to neopentyl glycol of 2:1 is fundamentally important to favor the formation of the desired diester over the monoester.[1][8][9] Using a slight excess of oleic acid can further drive the reaction to completion, but a significant excess can complicate purification.

  • Catalyst Selection and Concentration: The reaction rate is impractically slow without a catalyst.

    • Homogeneous Acid Catalysts: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are highly effective and commonly used.[1][8][10] A typical concentration for sulfuric acid is 1-2% based on the weight of the fatty acid.[1][8][11] While efficient, these catalysts must be neutralized and removed during work-up, which can generate waste streams.

    • Heterogeneous Acid Catalysts: Solid acid catalysts, such as acidic ion-exchange resins or supported solid acids (e.g., ZnO/SiO₂), offer a significant process advantage.[6][12][13] They are easily removed from the reaction mixture by simple filtration, are less corrosive, and can often be recycled, aligning with green chemistry principles.[12][14]

  • Temperature: The reaction temperature is a trade-off between reaction rate and potential side reactions or degradation. For sulfuric acid catalysis, a temperature range of 130°C to 145°C is typically employed.[8][10][11] This temperature is sufficient to achieve a reasonable reaction rate while being high enough to facilitate the azeotropic removal of water.

  • Water Removal: As previously noted, this is crucial for achieving high conversion. The most common laboratory and industrial method is azeotropic distillation using a solvent like toluene.[6][12] The toluene forms a low-boiling azeotrope with water, which is distilled off and collected in a Dean-Stark trap, effectively removing it from the reaction mixture.

Experimental Protocol: A Validating Step-by-Step Methodology

This protocol describes a laboratory-scale synthesis of NPGDO using sulfuric acid as the catalyst and toluene for azeotropic water removal.

Materials and Equipment
  • Reagents: Neopentyl Glycol (NPG, technical grade), Oleic Acid (technical grade, ~90%), Sulfuric Acid (concentrated, 98%), Toluene, Sodium Bicarbonate (saturated solution), Anhydrous Sodium Sulfate.

  • Equipment: Three-neck round-bottom flask, heating mantle with magnetic stirrer, condenser, Dean-Stark trap, thermometer, separatory funnel, rotary evaporator.

Synthesis Procedure
  • Reactant Charging: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus fitted with a condenser, charge Neopentyl Glycol and Oleic Acid in a 1:2 molar ratio.[8][9] Add toluene as the azeotropic solvent (approximately 20-30% of the total reactant weight).[6][12]

  • Catalyst Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid (1-2% of the oleic acid weight).[1][8] Caution: The addition of sulfuric acid is exothermic.

  • Esterification Reaction: Heat the mixture to a reaction temperature of 130-145°C.[8][10][11] Maintain this temperature and vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. The reaction is typically complete within 4 to 5 hours, or when the theoretical amount of water has been collected.[6][8][10]

  • Cooling and Work-up: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Neutralization: Transfer the reaction mixture to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Repeat the washing until the aqueous layer is no longer acidic (test with pH paper).[10]

  • Washing: Wash the organic layer with deionized water two to three times to remove any remaining salts and impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[10]

  • Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator under reduced pressure.[10] The remaining liquid is the crude this compound.

Experimental Workflow Diagram

G start Start reactants Charge Reactants (Oleic Acid, NPG, Toluene) & Catalyst (H₂SO₄) start->reactants reaction Esterification Reaction (130-145°C, 4-5h) reactants->reaction water_removal Azeotropic Water Removal (Dean-Stark Trap) reaction->water_removal cool Cool to Room Temperature reaction->cool water_removal->reaction Drives Equilibrium neutralize Neutralization & Washing (NaHCO₃, H₂O) cool->neutralize dry Dry Organic Layer (Anhydrous Na₂SO₄) neutralize->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate characterize Product Characterization (FTIR, NMR, GC-FID) evaporate->characterize end Final Product: This compound characterize->end

Caption: Step-by-step workflow for the synthesis and purification of NPGDO.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized NPGDO.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The presence of the ester is confirmed by the appearance of a strong carbonyl (C=O) stretching peak around 1740 cm⁻¹. The disappearance of the broad hydroxyl (-OH) peak from the carboxylic acid reactant is also a key indicator of reaction completion.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The formation of the ester group is confirmed by a characteristic signal for the methylene protons adjacent to the ester oxygen (-CH₂OOR) at approximately 3.8-4.0 ppm.[6][8]

    • ¹³C-NMR: A signal for the carbonyl carbon of the ester group will appear around 173 ppm, confirming the ester linkage.[1][8]

  • Gas Chromatography (GC-FID): GC analysis is used to determine the purity of the final product and quantify the composition of diester versus any remaining monoester or unreacted starting materials.[1][8] A successful synthesis should show a high percentage of the diester with minimal impurities.[8]

Physicochemical Properties and Data Presentation

The synthesized NPGDO should be a clear, yellowish liquid.[2][15] Its properties make it an excellent biolubricant base stock.

PropertyTypical ValueSource(s)
Appearance Clear, colorless or yellowish liquid[2][15]
Viscosity Index 190 - 227[2][8][9]
Flash Point 200°C - 270°C[2][8][9][15]
Pour Point -24°C to -44°C[2][8][9][15]
Oxidative Stability ~177°C[8][9]
Acid Value (mg KOH/g) < 1.0[2][15]
Saponification Value 140 - 185[2][15]
Molecular Weight ~633.0 g/mol [1][5]

Conclusion and Future Outlook

The direct esterification of oleic acid with neopentyl glycol is a robust and well-established method for producing high-quality NPGDO. By carefully controlling key parameters such as molar ratio, temperature, and efficient water removal, high yields of this versatile diester can be achieved. The choice of catalyst represents a key area for process optimization, with heterogeneous catalysts offering significant advantages in terms of sustainability and process simplification. Future research may focus on further enhancing the efficiency of these solid-acid catalysts and exploring solvent-free reaction conditions to further improve the environmental footprint of NPGDO synthesis.

References

An In-depth Technical Guide to the Enzymatic Synthesis of Neopentyl Glycol Dioleate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and a detailed protocol for the enzymatic synthesis of Neopentyl Glycol Dioleate (NPGDO), a versatile diester with wide-ranging applications in cosmetics, lubricants, and various industrial formulations.[1][2][3] Moving beyond traditional chemical synthesis routes that often require harsh conditions and result in undesirable byproducts, this document focuses on a greener, more specific, and efficient biocatalytic approach using lipases. The methodologies and insights presented herein are curated for researchers, scientists, and professionals in drug development and chemical manufacturing who are looking to leverage the benefits of enzymatic catalysis.

Introduction: The Case for Enzymatic Synthesis of this compound

This compound is a high-purity diester synthesized from neopentyl glycol and oleic acid. Its unique properties, including excellent thermal and oxidative stability, high biodegradability, and superior lubricity, make it a sought-after ingredient in a variety of sectors.[2][4] In cosmetics and personal care, it functions as a skin-conditioning agent and emollient, imparting a smooth, non-greasy feel to lotions, creams, and sunscreens. In the industrial realm, it serves as a base fluid for biodegradable lubricants, metalworking fluids, and hydraulic oils.[4]

Traditionally, the synthesis of NPGDO is achieved through chemical esterification, often catalyzed by strong acids like sulfuric acid at high temperatures.[5] While effective, this method is energy-intensive and can lead to the formation of colored impurities and byproducts, necessitating extensive purification steps.

Enzymatic synthesis, employing lipases as biocatalysts, offers a compelling alternative. This "green chemistry" approach presents several advantages:

  • Mild Reaction Conditions: Enzymatic reactions proceed at lower temperatures, reducing energy consumption and minimizing the degradation of thermally sensitive substrates.

  • High Specificity: Lipases exhibit high chemo-, regio-, and stereospecificity, leading to the formation of the desired product with minimal byproducts. This simplifies downstream processing and improves the purity of the final product.

  • Reduced Environmental Impact: The use of biodegradable enzymes and milder conditions reduces the generation of hazardous waste.

  • Reusability of Biocatalyst: Immobilized enzymes can be recovered and reused for multiple reaction cycles, enhancing the economic viability of the process.

This guide will delve into the practical aspects of implementing an enzymatic synthesis of NPGDO, providing a robust experimental protocol and the scientific rationale behind the key process parameters.

The Biocatalyst: Selecting the Right Lipase

The choice of lipase is critical to the success of the enzymatic synthesis. Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides and can also catalyze esterification, transesterification, and aminolysis reactions in non-aqueous media. For the synthesis of NPGDO, immobilized lipases are preferred due to their enhanced stability and ease of separation from the reaction mixture.

Among the commercially available immobilized lipases, Candida antarctica lipase B (CALB), often supplied as Novozym® 435, has demonstrated high efficacy in catalyzing the synthesis of neopentyl glycol diesters.[6][7] Its broad substrate specificity, high thermal stability, and excellent performance in solvent-free systems make it a prime candidate for this application. Another potential biocatalyst is the immobilized lipase from Thermomyces lanuginosus.[6][8]

The catalytic mechanism of lipase-mediated esterification typically follows a Ping-Pong Bi-Bi mechanism. The enzyme first reacts with the acyl donor (oleic acid) to form an acyl-enzyme intermediate, releasing a water molecule. Subsequently, the alcohol (neopentyl glycol) attacks the intermediate, leading to the formation of the ester and regeneration of the free enzyme.

PingPongMechanism cluster_0 Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification cluster_reactants E Lipase (E) W Water (W) E->W EA Acyl-Enzyme Intermediate (E-Acyl) P NPG Monooleate (P) EA->P Q NPG Dioleate (Q) EA->Q E_P Lipase (E) E_P->W A Oleic Acid (A) A->E A->E_P B Neopentyl Glycol (B) B->EA

Caption: Generalized Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide to Synthesis

This section provides a detailed methodology for the enzymatic synthesis of this compound in a solvent-free system. A solvent-free approach is often preferred as it simplifies product purification and reduces the environmental footprint of the process.[9]

Materials and Reagents
Material/ReagentGradeSupplier
Neopentyl Glycol (NPG)≥99%Sigma-Aldrich
Oleic Acid≥99%Sigma-Aldrich
Novozym® 435 (Immobilized Candida antarctica lipase B)-Novozymes
HexaneACS GradeFisher Scientific
Sodium BicarbonateACS GradeFisher Scientific
Anhydrous Sodium SulfateACS GradeFisher Scientific
Reaction Setup and Procedure

The following workflow outlines the key steps in the enzymatic synthesis of NPGDO.

experimental_workflow start Start reactants 1. Charge Reactants Neopentyl Glycol & Oleic Acid (Molar Ratio 1:2) start->reactants enzyme 2. Add Immobilized Lipase (e.g., Novozym® 435) reactants->enzyme reaction 3. Incubate with Agitation (Optimal Temperature & Time) enzyme->reaction monitoring 4. Monitor Reaction Progress (TLC or GC) reaction->monitoring separation 5. Separate Enzyme (Filtration or Centrifugation) monitoring->separation purification 6. Purify Product (Washing & Drying) separation->purification characterization 7. Characterize Final Product (FTIR, NMR) purification->characterization end End characterization->end

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add neopentyl glycol and oleic acid in a molar ratio of 1:2. The use of a slight excess of oleic acid can help to drive the reaction towards the formation of the diester.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture. The optimal enzyme loading should be determined experimentally but typically ranges from 5% to 10% by weight of the total substrates.[6][8]

  • Reaction Incubation: Heat the mixture to the desired reaction temperature, typically between 50°C and 70°C, with continuous stirring.[8][9] The reaction is an equilibrium process, and the removal of water formed during the reaction can shift the equilibrium towards the product side.[9] This can be achieved by applying a vacuum or by bubbling an inert gas through the reaction mixture.[8]

  • Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking small aliquots of the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of reactants and the formation of the product.

  • Enzyme Separation: Once the reaction has reached the desired conversion, cool the mixture to room temperature and separate the immobilized enzyme by filtration or centrifugation. The recovered enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse in subsequent batches.

  • Product Purification: The crude product is then purified to remove any unreacted starting materials and byproducts. This is typically achieved by washing the product with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining free fatty acids, followed by a water wash. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the pure this compound.

  • Product Characterization: The identity and purity of the synthesized NPGDO should be confirmed using standard analytical techniques.

Characterization of this compound

The successful synthesis of NPGDO can be confirmed through various analytical methods that probe the molecular structure and purity of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the synthesized ester. The FTIR spectrum of NPGDO will exhibit a characteristic strong absorption band in the region of 1740-1735 cm⁻¹, corresponding to the C=O stretching vibration of the ester group.[10] The disappearance of the broad O-H stretching band from the neopentyl glycol (around 3300 cm⁻¹) and the carboxylic acid (around 3000 cm⁻¹) indicates the completion of the esterification reaction.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information about the synthesized NPGDO.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the neopentyl glycol backbone and the oleic acid chains. The appearance of a signal around 3.8-4.0 ppm is indicative of the methylene protons adjacent to the ester oxygen (-CH₂-O-C=O).[5]

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the ester group in the range of 170-175 ppm.[10] The signals corresponding to the carbons of the neopentyl glycol and oleic acid moieties will also be present at their characteristic chemical shifts.[10]

Gas Chromatography (GC)

GC analysis can be used to determine the purity of the synthesized NPGDO and to quantify the conversion of the starting materials. The retention times of the reactants and the product will be distinct, allowing for their separation and quantification.[5]

Optimizing the Synthesis: Key Parameters and Their Impact

The efficiency and yield of the enzymatic synthesis of NPGDO are influenced by several key parameters. A systematic optimization of these parameters is crucial for developing a robust and economically viable process.

ParameterTypical RangeImpact on the Reaction
Temperature 40 - 80 °CAffects reaction rate and enzyme stability. Higher temperatures increase the reaction rate but can lead to enzyme denaturation.
Substrate Molar Ratio (Oleic Acid:NPG) 2:1 to 2.2:1An excess of the fatty acid can shift the equilibrium towards product formation, but a large excess can lead to purification challenges.
Enzyme Loading 2 - 10% (w/w)Higher enzyme loading increases the reaction rate but also increases the cost. The optimal loading needs to be balanced for efficiency and cost-effectiveness.
Agitation Speed 100 - 300 rpmEnsures proper mixing of the reactants and the enzyme, minimizing mass transfer limitations.
Water Removal Vacuum or Inert Gas SpargingThe removal of water, a byproduct of the esterification reaction, is critical to drive the equilibrium towards high product yields.[9]

Downstream Processing: From Crude Product to High Purity

The purification of the enzymatically synthesized NPGDO is a critical step to ensure it meets the quality standards for its intended application. The downstream processing strategy aims to remove the biocatalyst, unreacted substrates, and any byproducts.[11][12]

A typical downstream processing workflow involves:

  • Enzyme Recovery: As mentioned earlier, the immobilized enzyme is separated by filtration or centrifugation. This step is crucial for the economic feasibility of the process, as the enzyme can be reused.

  • Neutralization and Washing: The crude product is washed with a weak base, such as a sodium bicarbonate solution, to remove any residual free oleic acid. This is followed by washing with deionized water to remove any remaining salts.

  • Drying: The organic phase containing the NPGDO is dried using a suitable drying agent like anhydrous sodium sulfate to remove any traces of water.

  • Solvent Removal: If a solvent was used during the purification process, it is removed under reduced pressure using a rotary evaporator.

  • Decolorization (Optional): If the product has any undesirable color, it can be treated with activated carbon to remove the color impurities.

The efficiency of the downstream processing can be evaluated by determining the purity of the final product and the overall process yield.[13]

Conclusion and Future Outlook

The enzymatic synthesis of this compound represents a significant advancement over traditional chemical methods, offering a more sustainable, efficient, and specific manufacturing process. The use of immobilized lipases, particularly in solvent-free systems, aligns with the principles of green chemistry and provides a pathway to high-purity products with simplified downstream processing.

Future research in this area could focus on the development of more robust and cost-effective immobilized enzymes, the exploration of continuous flow reactor systems for large-scale production, and the optimization of downstream processing to further enhance the economic and environmental benefits of this biocatalytic approach. As the demand for biodegradable and high-performance esters continues to grow, the enzymatic synthesis of NPGDO is poised to become an increasingly important technology in the chemical industry.

References

Neopentyl Glycol Dioleate: A Technical Guide to a High-Performance Biolubricant Base Stock

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the evolving landscape of industrial lubrication, the demand for high-performance, environmentally considerate solutions has driven significant research into synthetic esters. Among these, Neopentyl Glycol Dioleate (NPGD) has emerged as a formidable candidate for a biolubricant base stock. Its unique molecular architecture, derived from the esterification of neopentyl glycol with oleic acid, imparts a superior combination of thermal and oxidative stability, excellent low-temperature fluidity, and inherent biodegradability. This technical guide provides an in-depth exploration of NPGD, from its chemical synthesis and characterization to its performance attributes and the underlying scientific principles that govern its efficacy as a lubricant. This document is intended for researchers, formulators, and professionals in the lubricants industry seeking to leverage the potential of advanced biolubricant technologies.

Introduction: The Imperative for Advanced Biolubricants

Traditional mineral oil-based lubricants, while ubiquitous, present significant environmental challenges due to their poor biodegradability and reliance on finite fossil resources. This has catalyzed a paradigm shift towards biolubricants, which are typically derived from renewable vegetable oils or synthetic esters. While vegetable oils offer excellent lubricity and a favorable environmental profile, they often suffer from limitations such as poor thermal and oxidative stability.[1]

Synthetic esters, and specifically polyol esters like this compound, represent a significant advancement in biolubricant technology. By chemically modifying the structure of naturally derived fatty acids, it is possible to engineer base stocks that retain the benefits of biodegradability while overcoming the performance limitations of neat vegetable oils. NPGD is a prime example of this molecular engineering, offering a robust alternative for demanding applications.[1][2]

Synthesis and Molecular Architecture of this compound

The synthesis of NPGD is primarily achieved through the esterification of neopentyl glycol (NPG) with two molecules of oleic acid.[1][3] This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by the removal of water.[1][4]

The Significance of the Neopentyl Structure

The core of NPGD's exceptional properties lies in the neopentyl glycol backbone. The quaternary carbon atom at the center of the NPG molecule, with its four attached methyl groups, creates significant steric hindrance. This unique structure provides several key advantages:

  • Thermal and Oxidative Stability: The absence of beta-hydrogens in the neopentyl structure makes it highly resistant to thermal degradation and oxidation, processes that typically initiate at these sites in conventional lubricants.[2]

  • Low-Temperature Fluidity: The branched structure disrupts the orderly packing of the fatty acid chains at low temperatures, resulting in a very low pour point. This ensures the lubricant remains fluid and effective in cold operating conditions.[2]

  • Hydrolytic Stability: The steric hindrance around the ester linkages provides a degree of protection against hydrolysis, the breakdown of the ester in the presence of water.

Synthesis Protocol: A Step-by-Step Guide

The following protocol outlines a typical laboratory-scale synthesis of this compound:

  • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus, mechanical stirrer, and nitrogen inlet, charge neopentyl glycol and oleic acid in a 1:2 molar ratio.[1][3]

  • Catalyst Addition: Add a suitable acid catalyst, such as 2% w/w sulfuric acid (based on the weight of the fatty acid).[1]

  • Reaction Conditions: Heat the mixture to approximately 130°C with continuous stirring under a nitrogen blanket to prevent oxidation.[1]

  • Water Removal: The water produced during the esterification reaction is azeotropically removed using the Dean-Stark apparatus. The reaction is monitored by the amount of water collected.

  • Reaction Completion: The reaction is typically considered complete after approximately 4 hours, or when the theoretical amount of water has been collected.[1]

  • Purification: The crude product is then cooled, neutralized to remove the acid catalyst, washed with water, and dried under vacuum.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Product Purification NPG Neopentyl Glycol Reactor Reaction Vessel (130°C, N2 atmosphere) NPG->Reactor Oleic_Acid Oleic Acid Oleic_Acid->Reactor Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reactor Neutralization Neutralization Reactor->Neutralization Crude Product Washing Water Washing Neutralization->Washing Drying Vacuum Drying Washing->Drying Final_Product Pure NPGD Drying->Final_Product

References

"chemical structure of 2,2-Dimethyl-1,3-propanediyl dioleate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,2-Dimethyl-1,3-propanediyl dioleate

Authored by: A Senior Application Scientist

Introduction

2,2-Dimethyl-1,3-propanediyl dioleate, also known as neopentyl glycol dioleate, is a synthetic ester with significant potential across various industrial and research applications. Its unique molecular architecture, derived from the esterification of neopentyl glycol with two oleic acid molecules, imparts a combination of desirable physicochemical properties. These include excellent thermal and oxidative stability, a high viscosity index, and favorable lubricating characteristics.[1][2] This guide provides a comprehensive technical overview of 2,2-Dimethyl-1,3-propanediyl dioleate, covering its chemical structure, synthesis, in-depth structural elucidation, and current applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of the physical properties of a compound are fundamental for its application in research and development. 2,2-Dimethyl-1,3-propanediyl dioleate is registered under CAS number 42222-50-4.[3][4] Its molecular formula is C41H76O4, with a corresponding molecular weight of approximately 633.04 g/mol .[3][5]

A summary of its key identifiers and properties is presented in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name [2,2-dimethyl-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate[6]
Synonyms This compound, 2,2-Dimethyl-1,3-propanediol dioleate[3][6]
CAS Number 42222-50-4[3][4][7]
Molecular Formula C41H76O4[3][4][5]
Molecular Weight 633.04 g/mol [5]
Appearance Liquid at room temperature[2]
Boiling Point 662.2 °C (estimated)[5]
Flash Point 200-235 °C[1][2]
Pour Point -44 °C[1]
Viscosity Index 160-227[1][2]
Oxidative Stability 177-184 °C[1][2]

Molecular Structure

The molecular structure of 2,2-Dimethyl-1,3-propanediyl dioleate features a central neopentyl glycol core, which is a sterically hindered diol. This core is ester-linked to two long-chain, unsaturated fatty acids, specifically oleic acid. The presence of the gem-dimethyl group on the central carbon of the neopentyl glycol moiety is crucial as it shields the ester bonds from hydrolysis and contributes to the compound's thermal stability. The two oleic acid chains, with their characteristic cis-double bond at the C9 position, impart fluidity and a low pour point.

Caption: Chemical structure of 2,2-Dimethyl-1,3-propanediyl dioleate.

Synthesis of 2,2-Dimethyl-1,3-propanediyl dioleate

The primary and most direct route for synthesizing 2,2-Dimethyl-1,3-propanediyl dioleate is through the Fischer esterification of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with oleic acid.[1] This reaction is typically catalyzed by an acid.

Synthesis Workflow

The synthesis involves a straightforward esterification reaction where two molecules of oleic acid react with one molecule of neopentyl glycol. The reaction is driven to completion by the removal of water, a byproduct of the reaction.

Synthesis_Workflow Reactants Reactants: Neopentyl Glycol Oleic Acid (2 eq.) Reaction Esterification Reaction (e.g., 130-145°C, 4-5 hours) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, p-TSA) Catalyst->Reaction Purification Purification: 1. Neutralization (alkali wash) 2. Water Wash 3. Drying Reaction->Purification Crude Product Product Final Product: 2,2-Dimethyl-1,3-propanediyl dioleate Purification->Product Pure Product

Caption: General workflow for the synthesis of 2,2-Dimethyl-1,3-propanediyl dioleate.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is a representative example based on established methodologies.[1][2]

Materials:

  • Neopentyl glycol (NPG)

  • Oleic acid

  • Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) as a catalyst

  • Toluene (as a water entrainer)

  • Sodium bicarbonate solution (5% w/v)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the three-neck flask with the heating mantle, magnetic stirrer, Dean-Stark apparatus, and condenser.

  • Charging Reactants: Charge the flask with neopentyl glycol and oleic acid in a 1:2 molar ratio.[1] Add toluene to the flask.

  • Catalyst Addition: Add the acid catalyst (e.g., 1-2% w/w based on the weight of oleic acid).[1][2]

  • Reaction: Heat the mixture to a temperature of 130-145 °C with vigorous stirring.[1][2] The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap. The reaction is typically complete within 4-5 hours.[1][2]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with the 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

  • Characterization: The final product should be characterized by FTIR, ¹H NMR, and ¹³C NMR to confirm its structure and purity.

Causality in Experimental Design:

  • Molar Ratio: A 2:1 molar ratio of oleic acid to neopentyl glycol ensures the complete conversion to the diester.[1]

  • Catalyst: An acid catalyst is essential to protonate the carbonyl oxygen of the oleic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of neopentyl glycol.

  • Temperature and Water Removal: The reaction is an equilibrium process. High temperatures and the continuous removal of water via the Dean-Stark trap shift the equilibrium towards the formation of the ester product, maximizing the yield.

Structural Elucidation and Analytical Techniques

Confirmation of the chemical structure and assessment of purity are critical. A combination of spectroscopic techniques is typically employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.

  • Ester Carbonyl (C=O) Stretch: A strong, characteristic absorption peak is expected in the range of 1735-1740 cm⁻¹.[8] The presence of this peak confirms the formation of the ester linkages.

  • Absence of Hydroxyl (O-H) Stretch: The disappearance of the broad O-H stretching band from the neopentyl glycol starting material (typically around 3200-3500 cm⁻¹) indicates the complete esterification of the hydroxyl groups.[8]

  • C-H Stretches: Peaks corresponding to the sp³ C-H stretches of the alkyl chains will be observed around 2850-2950 cm⁻¹.

  • C=C Stretch: A weaker absorption due to the carbon-carbon double bond in the oleic acid chains may be visible around 1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR Spectroscopy
  • -CH=CH- (Olefinic Protons): A multiplet signal around 5.3 ppm is characteristic of the protons on the double bonds of the oleic acid chains.[1]

  • -CH₂-O-C=O (Ester Methylene Protons): The protons on the methylene groups of the neopentyl glycol core adjacent to the ester oxygen are expected to show a signal around 3.8-3.9 ppm.[1]

  • -CH₂-C=O (Alpha-Methylene Protons): The methylene protons on the oleic acid chain alpha to the carbonyl group typically resonate at approximately 2.3 ppm.[2]

  • -CH₂- (Alkyl Chain Protons): A complex series of signals between 1.2 and 1.6 ppm corresponds to the numerous methylene groups in the fatty acid chains.

  • -CH₃ (Terminal Methyl Protons): A triplet around 0.8-0.9 ppm arises from the terminal methyl groups of the oleic acid chains.

  • C-(CH₃)₂ (Neopentyl Methyl Protons): The protons of the two methyl groups on the central carbon of the neopentyl glycol core will appear as a singlet, typically at a lower chemical shift.

¹³C-NMR Spectroscopy
  • C=O (Carbonyl Carbon): A signal in the downfield region, around 173-174 ppm, is indicative of the ester carbonyl carbons.[1][2]

  • -CH=CH- (Olefinic Carbons): The carbons of the double bonds in the oleic acid chains typically appear at approximately 129-130 ppm.[1]

  • -CH₂-O- (Ester Methylene Carbons): The methylene carbons of the neopentyl glycol core attached to the ester oxygen are expected around 69 ppm.[1]

  • C-(CH₃)₂ (Quaternary Carbon): The central quaternary carbon of the neopentyl glycol core will have a characteristic chemical shift.

  • Alkyl Carbons: A series of signals in the upfield region (around 14-34 ppm) corresponds to the various carbons in the alkyl chains and the methyl groups.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is an effective technique for assessing the purity of the final product and confirming the completion of the reaction. A single major peak at a specific retention time would indicate the presence of the pure diester.[1] The absence of peaks corresponding to the starting materials (oleic acid and neopentyl glycol monoester) would confirm a high conversion to the desired product.[1]

Applications in Research and Development

The unique properties of 2,2-Dimethyl-1,3-propanediyl dioleate make it a valuable compound in several fields.

Biolubricants

The primary application of this compound is as a base stock for biolubricants.[1] Its high viscosity index ensures that the lubricant maintains its viscosity over a wide range of operating temperatures.[1] The excellent thermal and oxidative stability, imparted by the neopentyl structure, prevents degradation at high temperatures. Furthermore, its ester nature provides good lubricity due to the polarity of the ester groups, which allows it to adhere to metal surfaces.[1] Being derived from renewable resources (oleic acid is often sourced from vegetable oils), it is also considered an environmentally friendlier alternative to mineral oil-based lubricants.[2]

Potential in Drug Delivery and Pharmaceutical Formulations

While direct applications in drug development are not extensively documented in the primary literature, the properties of 2,2-Dimethyl-1,3-propanediyl dioleate suggest potential uses as an excipient. Its lipophilic nature and high stability could make it a suitable component in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or as a non-aqueous vehicle for poorly water-soluble drugs. Its low pour point and liquid state at room temperature are also advantageous for liquid formulations. Further research is warranted to explore its biocompatibility and utility in this domain.

Conclusion

2,2-Dimethyl-1,3-propanediyl dioleate is a well-defined synthetic ester with a unique combination of properties stemming from its distinct molecular structure. Its synthesis is straightforward, and its structure can be unequivocally confirmed through standard spectroscopic techniques. While its primary established application is in the formulation of high-performance biolubricants, its characteristics suggest a broader potential in areas such as specialty chemicals and potentially as a novel excipient in pharmaceutical sciences. This guide has provided a foundational technical overview to support its further investigation and application by the scientific community.

References

Neopentyl Glycol Esters: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Advantage of Neopentyl Glycol Esters

Neopentyl glycol (NPG) esters represent a versatile and high-performance class of synthetic compounds that have carved a significant niche in various industrial applications, including high-performance lubricants, plasticizers, and coatings.[1][2] Their exceptional thermal and oxidative stability, coupled with excellent hydrolytic resistance, stems from the unique branched structure of the neopentyl glycol backbone.[1] This guide provides an in-depth exploration of the synthesis, characterization, and application of neopentyl glycol esters, offering field-proven insights for researchers, scientists, and professionals in drug development and material science.

The core of NPG's superior performance lies in its 2,2-dimethylpropane-1,3-diol structure.[3] This geminal dimethyl group provides steric hindrance, which shields the ester linkages from hydrolytic attack and reduces the molecule's susceptibility to oxidation.[4] This inherent stability makes NPG esters a preferred choice over many natural esters and linear synthetic esters, particularly in demanding environments.[1][4]

Synthesis of Neopentyl Glycol Esters: Pathways to Performance

The synthesis of neopentyl glycol esters can be broadly categorized into two primary methodologies: chemical esterification and enzymatic synthesis. The choice of method often depends on the desired purity, reaction conditions, and economic feasibility.

Chemical Esterification: The Workhorse of Production

The most prevalent method for synthesizing neopentyl glycol esters is the direct esterification of neopentyl glycol with one or more carboxylic acids.[1] This reaction is typically catalyzed by an acid and involves the continuous removal of water to drive the reaction equilibrium towards the formation of the ester.[5][6]

Key Reaction Parameters:

  • Reactants:

    • Neopentyl Glycol (NPG): The diol backbone, 2,2-dimethylpropane-1,3-diol.[1]

    • Carboxylic Acids: The choice of carboxylic acid dictates the final properties of the ester. Common examples include oleic acid, palm oil fatty acids, acetic acid, and 2-ethylhexanoic acid.[1]

  • Catalysts: Acid catalysts are commonly employed to increase the reaction rate. Examples include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins.[5][7]

  • Reaction Temperature: Typically ranges from 130°C to 230°C.[7][8]

  • Reaction Time: Can vary from a few hours to several hours, depending on the reactants and catalyst used.[5][7]

  • Azeotroping Agent: An inert solvent like toluene is often used to facilitate the removal of water via a Dean-Stark apparatus.[6]

General Reaction Scheme:

The esterification proceeds in a stepwise manner, first forming a monoester, which then reacts further to form the desired diester. A disproportionation reaction, where the diester and neopentyl glycol react to form two molecules of the monoester, can also occur.[1]

G cluster_reactants Reactants cluster_products Products NPG Neopentyl Glycol Monoester NPG Monoester NPG->Monoester + Carboxylic Acid - H2O Acid Carboxylic Acid Acid->Monoester Diester NPG Diester Monoester->Diester + Carboxylic Acid - H2O Water Water (removed) Diester->Monoester + Neopentyl Glycol

Figure 1: General workflow for the synthesis of neopentyl glycol esters.

Experimental Protocol: Synthesis of Neopentyl Glycol Diester from Palm Oil Fatty Acids [7]

  • Reactant Charging: In a reaction flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus, combine palm oil fatty acids (POFAs) and neopentyl glycol (NPG) in a 2:1 molar ratio.

  • Catalyst Addition: Add 1% (by weight of reactants) of sulfuric acid as the catalyst.

  • Reaction Conditions: Heat the mixture to 145°C with continuous stirring.

  • Water Removal: The water formed during the reaction is continuously removed by azeotropic distillation with toluene.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected (typically after 4.5 to 5 hours).

  • Purification: After cooling, the crude product is washed with a dilute sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with distilled water until neutral. The product is then dried over anhydrous sodium sulfate.

  • Solvent Removal: Toluene is removed under reduced pressure to yield the purified neopentyl glycol diester.

Enzymatic Synthesis: A Greener Alternative

Enzymatic synthesis, utilizing lipases as biocatalysts, offers a more environmentally friendly route to NPG esters.[9] This method often proceeds under milder reaction conditions and can exhibit higher selectivity, reducing the formation of byproducts.[10]

Key Advantages of Enzymatic Synthesis:

  • Milder Reaction Conditions: Typically lower temperatures (30-70°C) are used, reducing energy consumption.[11]

  • High Selectivity: Lipases can selectively catalyze the esterification, minimizing side reactions.[11]

  • Solvent-Free Options: Reactions can often be carried out in a solvent-free medium, simplifying product purification.[9][10]

  • Reusability of Biocatalyst: Immobilized lipases can be recovered and reused for multiple reaction cycles.[10]

Commonly Used Lipases:

  • Candida antarctica lipase B (Novozyme 435)[9][10]

  • Rhizomucor miehei lipase (Lipozyme RM IM)[9][10]

Experimental Protocol: Enzymatic Synthesis of NPG Esters from Soybean Biodiesel [9][10]

  • Reactant Mixture: Combine soybean biodiesel (fatty acid methyl esters) and neopentyl glycol in a suitable molar ratio in a reaction vessel.

  • Enzyme Addition: Add an immobilized lipase, such as Novozyme 435 (typically 7.5% w/w).[12]

  • Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 70°C) with constant stirring in a solvent-free system.[12]

  • Reaction Time: The reaction is typically allowed to proceed for 24 to 48 hours to achieve high conversion rates (>95%).[10]

  • Enzyme Recovery: After the reaction, the immobilized enzyme is separated from the product mixture by filtration for reuse.

  • Product Purification: The product can be purified by vacuum distillation to remove any unreacted starting materials.

Characterization of Neopentyl Glycol Esters: Ensuring Quality and Performance

Thorough characterization is essential to confirm the structure, purity, and physicochemical properties of the synthesized NPG esters.[1] A combination of spectroscopic and chromatographic techniques, along with physical property measurements, provides a comprehensive analysis.

G cluster_structural Structural Confirmation cluster_purity Purity and Composition cluster_physicochemical Property Determination Start Synthesized Neopentyl Glycol Ester Structural Structural Analysis Start->Structural Purity Purity & Composition Start->Purity Physicochemical Physicochemical Properties Start->Physicochemical FTIR FTIR Spectroscopy Structural->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Structural->NMR GC Gas Chromatography (GC-FID) Purity->GC Thermal Thermal Properties (Oxidative Stability, Pour Point, Flash Point) Physicochemical->Thermal Viscosity Viscosity (Kinematic Viscosity, Viscosity Index) Physicochemical->Viscosity

Figure 2: Logical flow for the characterization of neopentyl glycol esters.

Spectroscopic Techniques for Structural Elucidation
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the formation of the ester functional group.

    • Presence of C=O stretch: A strong absorption band around 1738 cm⁻¹ indicates the presence of the ester carbonyl group.[7]

    • Absence of O-H stretch: The disappearance of the broad O-H stretching band from the starting alcohol (around 3200-3600 cm⁻¹) confirms the esterification of the hydroxyl groups.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information.

    • ¹H NMR: The chemical shift of the protons on the carbon adjacent to the ester group is typically observed around 2.29-2.33 ppm.[1]

    • ¹³C NMR: The presence of the ester carbonyl carbon signal is confirmed at approximately 173.71 ppm.[1]

Chromatographic Analysis for Purity and Composition
  • Gas Chromatography with Flame Ionization Detector (GC-FID): GC-FID is used to determine the purity of the synthesized ester and to quantify the composition of monoesters and diesters. A successful synthesis should show a high percentage of the diester peak.[7]

Physicochemical Property Determination

The performance of NPG esters in their intended applications is dictated by their physical and chemical properties.

PropertyDescriptionTypical Values for NPG Diesters
Oxidative Stability Resistance to degradation in the presence of oxygen at elevated temperatures.177 - 184 °C[7]
Pour Point The lowest temperature at which the oil will flow.-44 to 10 °C[7]
Flash Point The lowest temperature at which the vapors of the oil will ignite.200 - 235 °C[7]
Viscosity Index (VI) A measure of the change in viscosity with temperature. A higher VI indicates less change.160 - 227[7]
Kinematic Viscosity The resistance to flow under gravity. Measured at 40°C and 100°C.Varies depending on the fatty acid chain length.

Industrial Applications of Neopentyl Glycol Esters: A Spectrum of Performance

The unique properties of NPG esters make them highly valuable in a range of demanding industrial applications.[2][3]

High-Performance Lubricants

NPG esters are widely used as base stocks for synthetic lubricants in applications such as jet engines, automotive engines, and industrial machinery.[2][13] Their excellent thermal stability, low volatility, and good low-temperature properties make them ideal for these environments.[4][14] The branched structure of NPG provides superior lubricity and wear resistance.

Coatings and Resins

In the coatings and resins industry, NPG esters enhance durability, weathering resistance, and overall performance.[2][3] They are used in the synthesis of polyesters for powder coatings, coil coatings, and automotive finishes.[3][15] The stability of the NPG backbone contributes to the long-term integrity and appearance of the coating.[2]

Plasticizers for Polymers

NPG esters serve as high-performance, non-phthalate plasticizers for polymers like polyvinyl chloride (PVC).[4][8] They improve flexibility, durability, and processability.[8][16] Due to their low volatility and good migration resistance, they are a safer alternative to traditional phthalate plasticizers.[8]

Mechanism of Plasticization:

Plasticizers work by embedding themselves between the polymer chains, increasing the intermolecular space and allowing the chains to move more freely. This reduces the glass transition temperature (Tg) of the polymer, making it more flexible.

G cluster_input Components cluster_process Process cluster_output Result PVC Rigid PVC Polymer Matrix Mixing Mixing and Heating PVC->Mixing NPG_Ester NPG Ester Plasticizer NPG_Ester->Mixing Plasticized_PVC Flexible Plasticized PVC Mixing->Plasticized_PVC Increased Intermolecular Space and Mobility

Figure 3: Logical flow of PVC plasticization by NPG esters.

Conclusion: A Foundation for Innovation

Neopentyl glycol esters are a cornerstone of high-performance materials science. Their synthesis, whether through robust chemical methods or greener enzymatic routes, allows for the tailoring of properties to meet the demands of specific applications. A thorough understanding of their characterization is paramount to ensuring the quality and reliability of the final product. From enhancing the durability of coatings to enabling the smooth operation of advanced machinery and providing safer, more flexible plastics, NPG esters will undoubtedly continue to be a key enabler of technological advancement.

References

Methodological & Application

Application Note & Protocol: Synthesis of Neopentyl Glycol Dioleate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis of Neopentyl Glycol Dioleate (NPGD), a high-performance synthetic ester with significant applications in industrial lubricants and cosmetics.[1][2][3] The synthesis is achieved through the direct esterification of neopentyl glycol (NPG) with oleic acid. This document elucidates the underlying chemical principles, provides a step-by-step experimental procedure, and offers insights into process optimization and product characterization, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of Neopentyl Glycol Esters

Neopentyl glycol (NPG) esters represent a versatile class of synthetic compounds renowned for their exceptional thermal, oxidative, and hydrolytic stability.[4] This stability is conferred by the unique branched structure of the neopentyl glycol backbone, which sterically hinders the hydrolysis of the ester linkages and provides resistance to oxidation.[5] Unlike natural esters, synthetic esters derived from polyhydric alcohols like NPG offer enhanced performance characteristics, making them suitable for demanding applications such as aviation turbine engines, hydraulic fluids, and metalworking fluids.[6] this compound, the subject of this guide, is a diester synthesized from neopentyl glycol and oleic acid, widely used as a skin conditioning agent and emollient in cosmetics and as a base fluid in biodegradable lubricants.[1]

The Chemistry of Esterification: A Mechanistic Overview

The synthesis of this compound is a classic example of Fischer esterification, an acid-catalyzed reaction between a carboxylic acid (oleic acid) and an alcohol (neopentyl glycol). The overall reaction is an equilibrium process where water is formed as a byproduct. To drive the reaction towards the formation of the diester, this water must be continuously removed.

The Role of the Acid Catalyst

An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the oleic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of neopentyl glycol.

Reaction Mechanism

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Group: The catalyst protonates the carbonyl oxygen of oleic acid.

  • Nucleophilic Attack: A hydroxyl group from neopentyl glycol attacks the protonated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyl groups of the tetrahedral intermediate.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen.

This process is repeated for the second hydroxyl group of neopentyl glycol to form the final diester product.

Esterification_Mechanism cluster_intermediates Reaction Intermediates cluster_products Products Oleic_Acid Oleic Acid (R-COOH) Protonated_Acid Protonated Oleic Acid Oleic_Acid->Protonated_Acid Protonation NPG Neopentyl Glycol (HO-R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate NPG->Tetrahedral_Intermediate Nucleophilic Attack H+ Acid Catalyst (H⁺) H+->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate Monoester Monoester Tetrahedral_Intermediate->Monoester -H₂O NPGD This compound (R-COO-R'-OOC-R) Monoester->NPGD + Oleic Acid, -H₂O Water Water (H₂O) reaction_setup cluster_assembly Apparatus Assembly cluster_procedure Experimental Procedure A Three-neck Round-bottom Flask B Heating Mantle & Stirrer C Dean-Stark Trap A->C Center Neck E Thermometer A->E Side Neck D Condenser C->D Top F Charge Reactants & Solvent G Add Catalyst F->G H Heat to Reflux G->H I Monitor Water Collection H->I J Reaction Work-up I->J

References

Application Note: Real-Time Monitoring of Neopentyl Glycol Dioleate (NPGDO) Synthesis via In-Situ Fourier Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neopentyl glycol dioleate (NPGDO) is a high-performance synthetic ester lubricant prized for its exceptional thermal and oxidative stability.[1][2] Its synthesis, a direct esterification of Neopentyl glycol (NPG) with oleic acid, requires careful monitoring to optimize yield and ensure complete conversion. This application note presents a detailed protocol for utilizing in-situ Fourier Transform Infrared (FTIR) spectroscopy to monitor the formation of NPGDO in real-time. By tracking the disappearance of reactant functional groups and the emergence of the ester product, this method provides immediate insight into reaction kinetics and endpoint determination, facilitating process optimization and quality control.

Introduction: The Need for Real-Time Reaction Analysis

The synthesis of specialty esters like this compound is a cornerstone of the modern lubricants industry.[3] The reaction, a Fischer esterification, is a reversible condensation reaction where water is produced as a byproduct.[4][5] To achieve high conversion rates, the equilibrium must be shifted towards the products, typically by removing water as it forms.[1][5]

Traditional monitoring methods often rely on offline techniques such as titration (to measure the decrease in acid value) or chromatography (GC). While accurate, these methods are time-consuming, require sample extraction, and provide only discrete data points. In contrast, in-situ FTIR spectroscopy offers a continuous, non-destructive window into the chemical transformation as it happens.[6][7] By immersing an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be collected in real-time without perturbing the system, providing immediate, actionable data on the concentration of reactants and products.

This guide details the principles, experimental setup, and data analysis for using in-situ FTIR to track the synthesis of NPGDO, empowering researchers to understand reaction kinetics, identify the reaction endpoint precisely, and ensure the synthesis is efficient and complete.

The Underlying Chemistry and Spectroscopic Principles

The formation of NPGDO proceeds via the acid-catalyzed esterification of one molecule of Neopentyl glycol with two molecules of oleic acid.

Reaction Scheme: Neopentyl glycol + 2 Oleic Acid ⇌ this compound + 2 H₂O

The core principle of FTIR monitoring lies in its ability to detect changes in the characteristic vibrational frequencies of specific functional groups involved in this transformation. The key spectral events to monitor are:

  • Consumption of Reactants:

    • A decrease in the broad O-H stretching absorption from the carboxylic acid group of oleic acid (centered around 3000 cm⁻¹).[8][9]

    • A decrease in the broad O-H stretching absorption from the hydroxyl groups of Neopentyl glycol (typically around 3300 cm⁻¹).[10][11]

    • A decrease in the sharp, intense C=O stretching absorption of the oleic acid's carboxyl group at approximately 1708-1710 cm⁻¹ .[8][12][13]

  • Formation of Product:

    • The appearance and growth of a new, strong C=O stretching absorption corresponding to the newly formed ester linkage at a higher wavenumber, typically ~1738-1745 cm⁻¹ .[12][14][15]

    • The appearance of characteristic C-O stretching bands for the ester in the fingerprint region (approximately 1250-1160 cm⁻¹).[14][15]

The unambiguous shift of the carbonyl (C=O) peak from the carboxylic acid region to the ester region serves as the primary and most reliable indicator of reaction progress.

G Figure 1: NPGDO Formation Reaction NPG Neopentyl Glycol (C5H12O2) Catalyst H+ Catalyst NPG->Catalyst OA 2x Oleic Acid (C18H34O2) OA->Catalyst NPGDO This compound (C41H76O4) Catalyst->NPGDO Water 2x Water (H2O) Catalyst->Water

Caption: Chemical equation for the synthesis of NPGDO.

Experimental Protocol: In-Situ FTIR Monitoring

This protocol describes a self-validating system where continuous data acquisition confirms reaction progression and completion.

Materials and Instrumentation
  • Reactants: Neopentyl glycol (NPG), Oleic Acid (technical grade or higher).

  • Catalyst: p-Toluenesulfonic acid (pTSA) or sulfuric acid (H₂SO₄).

  • Apparatus:

    • Three-neck round-bottom flask equipped with a heating mantle and magnetic stirrer.

    • Dean-Stark trap and condenser for azeotropic removal of water (if using a solvent like toluene) or a simple condenser if running a solvent-free reaction under vacuum or nitrogen sparge.

    • Temperature probe.

    • FTIR spectrometer equipped with a DiComp or diamond ATR immersion probe.

Step-by-Step Methodology
  • System Setup & Background Spectrum:

    • Assemble the reaction glassware and insert the clean, dry ATR probe into one of the necks of the flask, ensuring the ATR crystal is fully submerged in the reaction zone.

    • With the reactor empty, collect a background spectrum. This is a critical step as the background spectrum is subtracted from all subsequent sample spectra to remove instrument and environmental interferences.

  • Charge the Reactor:

    • Add Neopentyl glycol and oleic acid to the flask in a 1:2 molar ratio.[4][16] A slight excess of oleic acid can be used to ensure complete conversion of the diol.

    • Add the acid catalyst (e.g., 0.5-1.0% by weight of reactants).

  • Initiate Reaction and Data Acquisition:

    • Begin stirring and heating the mixture to the desired reaction temperature (e.g., 140-160°C).

    • Start the FTIR time-based data acquisition. Configure the software to collect a spectrum every 5-10 minutes. Key data acquisition parameters are summarized in Table 1.

  • Real-Time Monitoring:

    • Observe the live spectral display. Create a trend plot that tracks the absorbance of the key peaks: the diminishing carboxylic acid C=O (~1710 cm⁻¹) and the growing ester C=O (~1740 cm⁻¹).

    • The reaction is considered complete when the carboxylic acid peak has disappeared (or reached a stable minimum) and the ester peak has ceased to grow, indicating no further product is being formed.

  • Reaction Work-up:

    • Once the reaction is complete, cool the mixture. The crude NPGDO can then be purified by neutralizing the catalyst, washing with water or brine, and drying.

G Figure 2: Experimental Workflow A 1. System Assembly & Background Scan B 2. Charge Reactor (NPG, Oleic Acid, Catalyst) A->B C 3. Insert ATR Probe & Start Heating/Stirring B->C D 4. Initiate Time-Based FTIR Data Collection C->D E 5. Monitor Spectral Trends (C=O Acid vs. C=O Ester) D->E F 6. Endpoint Confirmation (Product peak stabilizes) E->F G 7. Cool & Purify Product F->G

Caption: Workflow for in-situ FTIR reaction monitoring.

Data Acquisition Parameters
ParameterRecommended SettingRationale
Spectral Range 4000 - 650 cm⁻¹Covers the entire mid-infrared region, capturing all relevant functional group vibrations.
Resolution 4 cm⁻¹Sufficient to resolve the distinct carbonyl peaks of the acid and ester.
Scans per Spectrum 32Provides a good signal-to-noise ratio for clear peak identification in a reasonable time frame.
Probe Type Diamond or DiComp ATRChemically inert and robust for monitoring under typical esterification conditions.
Detector DTGSStandard, reliable detector for mid-IR analysis.

Results: Data Interpretation and Analysis

The primary output of the experiment is a series of spectra collected over time. By overlaying these spectra, one can create a clear visual representation of the reaction's progress.

Qualitative Analysis: The stacked plot will show a clear and systematic decrease in the absorbance band at ~1710 cm⁻¹ and a concurrent increase in the band at ~1740 cm⁻¹. This provides undeniable qualitative proof that the esterification is proceeding as expected.

Quantitative Analysis: For a more quantitative understanding, the reaction progress can be plotted as a function of time. A simple and effective method is to ratio the peak heights or areas of the growing ester and diminishing acid.

Conversion (%) ≈ [Area(Ester C=O)] / [Area(Ester C=O) + Area(Acid C=O)] * 100

This ratio provides a semi-quantitative reaction profile, clearly showing the initial acceleration, linear progression, and final plateau as the reaction reaches completion. This data is invaluable for studying the effects of temperature, catalyst loading, or reactant ratios on the reaction rate.

Summary of Key Infrared Absorptions
Functional GroupVibration TypeReactant / ProductWavenumber (cm⁻¹)Interpretation
-OH (Carboxylic Acid) O-H StretchOleic Acid~3300 - 2500 (broad)Disappears as reaction proceeds.[8][9]
-OH (Alcohol) O-H StretchNeopentyl Glycol~3400 - 3200 (broad)Disappears as reaction proceeds.[10][11]
C=O (Carboxylic Acid) C=O StretchOleic Acid~1710 Strong peak, diminishes over time.[12][17]
C=O (Ester) C=O StretchNPG Dioleate~1740 Strong peak, grows over time.[14][15]
C-O (Ester) C-O StretchNPG Dioleate~1250 - 1160Appears in the fingerprint region.[14][15]

Conclusion

In-situ FTIR spectroscopy is a highly effective Process Analytical Technology (PAT) for monitoring the synthesis of this compound. It provides continuous, real-time data that allows for precise determination of the reaction endpoint, eliminating the ambiguity and delay of traditional offline methods. The direct observation of functional group transformations confirms the reaction mechanism and provides a robust dataset for process optimization and kinetic studies. By implementing this protocol, researchers and chemical engineers can enhance reaction efficiency, ensure consistent product quality, and accelerate the development of high-performance synthetic esters.

References

Application Note: 1H and 13C NMR Characterization of Neopentyl Glycol Dioleate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Neopentyl glycol dioleate (NPGDO) is a synthetic diester synthesized from neopentyl glycol and oleic acid.[1] Its unique structure, featuring a quaternary carbon center and two long, unsaturated fatty acid chains, imparts desirable properties such as excellent thermal and oxidative stability, high lubricity, and biodegradability.[2][3] These characteristics make it a valuable component in a wide range of applications, including biodegradable lubricants, metalworking fluids, hydraulic oils, and as an emollient in personal care products.[2][4][5]

Given its diverse applications, stringent quality control is essential to ensure the purity and structural integrity of NPGDO. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the unambiguous structural elucidation and purity assessment of organic molecules.[3] This application note provides a detailed guide to the characterization of this compound using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy.

Principles of NMR Spectroscopy in Ester Characterization

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus.

  • ¹H NMR Spectroscopy provides information about the number of different types of protons in a molecule, the relative number of protons of each type (through integration), and the connectivity of adjacent protons (through spin-spin splitting patterns).

  • ¹³C NMR Spectroscopy reveals the different electronic environments of the carbon atoms within the molecule.[6] While less sensitive than ¹H NMR due to the low natural abundance of ¹³C, it offers a wider chemical shift range, often resulting in a simpler spectrum with less signal overlap.[6]

For a molecule like NPGDO, NMR is instrumental in confirming the successful esterification by observing the characteristic chemical shifts of the protons and carbons near the ester linkage and verifying the integrity of the neopentyl glycol backbone and the oleate chains.[3][7]

Experimental Protocol

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[8] The goal is to create a dilute, homogeneous solution free of particulate matter.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃), high purity (≥99.8%)

  • 5 mm NMR tubes

  • Glass Pasteur pipette with a cotton wool plug

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 10-20 mg of the this compound sample for ¹H NMR, and 50-75 mg for ¹³C NMR, into a clean, dry vial.[9][10] NPGDO is a liquid at room temperature.[2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is the preferred solvent due to the non-polar nature of the long alkyl chains in NPGDO, ensuring good solubility.[9]

  • Dissolution: Gently vortex the vial until the sample is fully dissolved. The solution should be clear and transparent.

  • Transfer to NMR Tube: Using a Pasteur pipette with a small cotton wool plug at the neck, carefully transfer the solution into a clean, dry 5 mm NMR tube.[8][11] The cotton plug will filter out any suspended particulate matter that could degrade the spectral resolution.[8] The final sample height in the tube should be approximately 4-5 cm.[8]

  • Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue dampened with acetone or isopropanol to remove any fingerprints or dirt before inserting it into the spectrometer.[10]

NMR Data Acquisition

Spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Typical ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 8-16

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: ~4 seconds

  • Spectral Width: -2 to 12 ppm

Typical ¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)

  • Number of Scans: 1024 or more (due to the low sensitivity of ¹³C)[10]

  • Relaxation Delay (d1): 2-5 seconds

  • Acquisition Time: ~1-2 seconds

  • Spectral Width: 0 to 200 ppm

Data Analysis and Spectral Interpretation

The structure of this compound with atom numbering for NMR assignment is shown below.

Caption: Molecular structure of this compound with labeling for NMR assignments.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of NPGDO shows distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts are summarized in Table 1.

LabelProton TypeExpected δ (ppm)MultiplicityIntegrationRationale
i Olefinic (-CH=CH-)5.30 - 5.40Multiplet4HProtons on the C=C double bond are highly deshielded by the π-electron system.[3][12]
b Ester Methylene (-CH₂-O-C=O)~3.88Singlet4HProtons are deshielded by the adjacent ester oxygen. A singlet is observed as there are no adjacent protons.[3]
e α-Methylene (-CH₂-C=O)2.25 - 2.35Triplet4HProtons are deshielded by the adjacent carbonyl group.[12]
h Allylic (-CH₂-CH=CH-)1.98 - 2.05Multiplet8HProtons are deshielded by their proximity to the double bond.[13]
f β-Methylene (-CH₂-CH₂-C=O)1.58 - 1.65Multiplet4HProtons are slightly deshielded by the carbonyl group two bonds away.
g Bulk Methylene (-(CH₂)n-)1.25 - 1.40Multiplet~44HProtons in the long alkyl chains exist in a similar electronic environment, resulting in a large, overlapping signal.[12]
a Methyl (-C(CH₃)₂)~0.95Singlet6HProtons on the gem-dimethyl group of the neopentyl core. A singlet is observed due to the quaternary carbon neighbor.
j Terminal Methyl (-CH₂-CH₃)0.85 - 0.90Triplet6HTerminal methyl protons are the most shielded.[12]

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound in CDCl₃.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a clear signal for each unique carbon environment. The expected chemical shifts are detailed in Table 2.

LabelCarbon TypeExpected δ (ppm)Rationale
d Carbonyl (-C=O)~173.8The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen.[3]
i Olefinic (-CH=CH-)129.7 - 130.0Carbons involved in the C=C double bond appear in this characteristic region.[3]
b Ester Methylene (-CH₂-O-)~69.0Carbon is deshielded by the directly attached oxygen atom.[3]
c Quaternary (-C(CH₃)₂)~38.0The quaternary carbon of the neopentyl core.
e α-Methylene (-CH₂-C=O)~34.0Carbon adjacent to the carbonyl group.
g Bulk Methylene (-(CH₂)n-)29.0 - 29.8Carbons in the main alkyl chain resonate in a narrow, overlapping region.[14]
f, h Other Methylene22.7 - 27.2β-Methylene and Allylic carbons appear in this region.
a Methyl (-C(CH₃)₂)~21.8Carbons of the gem-dimethyl group on the neopentyl core.
j Terminal Methyl (-CH₃)~14.1The most shielded carbon at the end of the alkyl chain.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃.

Identification of Potential Impurities

NMR spectroscopy is also highly effective for identifying and quantifying impurities that may be present from the synthesis process.[7] The esterification of neopentyl glycol with oleic acid may not proceed to completion, or side reactions can occur.

References

Application Note: High-Resolution Purity Determination of Neopentyl Glycol Dioleate by Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Neopentyl glycol dioleate (NPGDO) is a synthetic ester that is gaining prominence in various industrial applications, including as a biolubricant base stock, in metalworking fluids, and as a plasticizer.[1] Its performance characteristics, such as high viscosity index, excellent thermal stability, and biodegradability, are highly dependent on its purity.[2] The presence of impurities, such as unreacted starting materials (neopentyl glycol and oleic acid) or intermediate products (neopentyl glycol monooleate), can significantly impact the final product's properties.[3][4] Therefore, a robust and reliable analytical method for the quantitative determination of NPGDO purity is crucial for quality control and product development.

This application note presents a detailed and validated Gas Chromatography with Flame Ionization Detection (GC-FID) method for the purity analysis of this compound. The GC-FID technique is well-suited for this analysis due to its ability to separate volatile and semi-volatile compounds and the high sensitivity of the flame ionization detector to hydrocarbons.[4] The method described herein provides excellent separation of NPGDO from potential impurities, ensuring accurate and reproducible purity assessments.

Scientific Principles

Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support within a column) and a mobile phase (an inert carrier gas).[5] In the context of NPGDO analysis, the sample is vaporized in a heated injector and carried through the column by the carrier gas. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and elute earlier. The Flame Ionization Detector (FID) then combusts the eluting organic compounds in a hydrogen-air flame. This combustion produces ions, generating a current that is proportional to the mass of the carbon-containing analyte, allowing for quantitative analysis. The FID is particularly effective for esters, although the response can be influenced by the molecule's structure.[6][7][8][9][10]

Materials and Methods

Instrumentation
  • Gas Chromatograph (GC) equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatography data system for data acquisition and processing.

Reagents and Consumables
  • Carrier Gas: Helium or Nitrogen (high purity, 99.999%).

  • FID Gases: Hydrogen (high purity, 99.999%) and compressed air (zero grade).

  • Solvent: Carbon Disulfide (CS2), HPLC grade.[11]

  • This compound Reference Standard: (Purity ≥ 99.5%).

  • Potential Impurity Standards: Neopentyl Glycol (NPG), Oleic Acid, Neopentyl Glycol Monooleate.

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Syringes: 10 µL GC syringe.

  • GC Column: A non-polar to mid-polarity capillary column is recommended. For example, a column with a (5%-Phenyl)-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms, or equivalent) with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

Chromatographic Conditions

The following table summarizes the optimized GC-FID conditions for the analysis of this compound.

ParameterCondition
Column (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 340°C[7]
Detector Temperature 370°C[7]
Oven Temperature Program Initial temperature: 150°C, hold for 2 minRamp 1: 15°C/min to 350°CHold at 350°C for 15 min
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injection Mode Split (Split Ratio 50:1)
Injection Volume 1.0 µL
FID Gas Flows Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/min

Experimental Protocol

Standard and Sample Preparation

1. Standard Solution Preparation:

  • Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with Carbon Disulfide. This yields a standard solution of approximately 10 mg/mL.

  • Prepare separate standard solutions of potential impurities (Neopentyl Glycol, Oleic Acid, Neopentyl Glycol Monooleate) at a concentration of approximately 1 mg/mL in Carbon Disulfide to determine their retention times.

2. Sample Solution Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample to be analyzed into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with Carbon Disulfide.[11]

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution if necessary.

Analytical Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh_sample Weigh Sample/ Standard dissolve Dissolve in Carbon Disulfide weigh_sample->dissolve transfer Transfer to GC Vial dissolve->transfer inject Inject 1 µL into GC transfer->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate calculate Purity Calculation integrate->calculate report report calculate->report Generate Report

Caption: Workflow for NPGDO Purity Analysis by GC-FID.

GC-FID Analysis Procedure
  • System Equilibration: Before starting the analysis, ensure the GC-FID system is equilibrated and the baseline is stable.

  • Blank Injection: Inject 1 µL of the solvent (Carbon Disulfide) to ensure there are no interfering peaks from the solvent or the system.

  • Standard Injections: Inject the prepared standard solutions of NPGDO and potential impurities to determine their respective retention times and to check system suitability.

  • Sample Injection: Inject 1 µL of the prepared sample solution.

  • Data Acquisition: Acquire the chromatogram for the entire duration of the run.

Data Analysis and Interpretation

The purity of this compound is determined by area percent normalization. This method assumes that all components of the sample are eluted from the column and detected by the FID.

Calculation:

The percentage purity of NPGDO is calculated as follows:

% Purity (NPGDO) = (Area of NPGDO Peak / Total Area of all Peaks) x 100

Example Chromatogram and Data:

A typical chromatogram for the analysis of a this compound sample is shown below. The main peak corresponds to NPGDO, with smaller peaks representing impurities.

(A representative chromatogram image would be inserted here in a full application note)

The following table presents example data from the analysis of a NPGDO sample.

Peak No.Retention Time (min)ComponentAreaArea %
116.5Oleic Acid15,0000.5
223.2Neopentyl Glycol Monooleate45,0001.5
341.0This compound 2,940,000 98.0
Total3,000,000 100.0

Based on the example data, the purity of the this compound sample is 98.0%. The primary impurities identified are oleic acid and neopentyl glycol monooleate.[3][12]

Method Validation

To ensure the reliability and accuracy of the analytical method, a validation should be performed in accordance with ICH Q2(R1) guidelines or other relevant standards.[13][14][15] The key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the baseline resolution of NPGDO from its potential impurities.

  • Linearity: The linearity of the method should be established by analyzing a series of NPGDO standard solutions of different concentrations. A correlation coefficient (r²) of ≥ 0.999 is typically considered acceptable.[16]

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by performing multiple injections of the same sample.

    • Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.

    • The relative standard deviation (RSD) for precision studies should typically be less than 2%.[16]

  • Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It can be determined by spike/recovery studies, where a known amount of NPGDO is added to a sample matrix and the recovery is calculated. Recovery values are typically expected to be within 98-102%.[16]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, oven temperature ramp). This provides an indication of its reliability during normal usage.

A well-validated GC method provides confidence in the analytical data, which is essential for product release and ensuring product quality.[13]

Conclusion

The GC-FID method detailed in this application note provides a reliable and robust approach for the purity determination of this compound. The method offers excellent separation of NPGDO from its common process-related impurities, allowing for accurate quantification. The protocol is straightforward and can be readily implemented in quality control laboratories for routine analysis of NPGDO in various industrial applications. Proper method validation is crucial to ensure the integrity of the generated data.

References

Application Notes and Protocols: Neopentyl Glycol Dioleate in Biodegradable Lubricants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for High-Performance Biodegradable Lubricants

The increasing global emphasis on environmental stewardship has catalyzed a significant shift in the lubricant industry. Regulations and consumer demand are driving the development of lubricants that minimize ecological impact without compromising performance. In this context, synthetic esters have emerged as a premier class of base stocks for formulating environmentally acceptable lubricants (EALs). Among these, Neopentyl Glycol Dioleate (NPGD) presents a compelling combination of performance, biodegradability, and versatility.

NPGD is a neopolyol ester synthesized from neopentyl glycol (a polyhydric alcohol) and oleic acid (a fatty acid).[1][2] The unique branched molecular structure of the neopentyl backbone, which lacks beta-hydrogens, imparts exceptional thermal and oxidative stability, a critical weakness in many vegetable oil-based lubricants.[3][4][5] This structural advantage allows NPGD-based lubricants to operate reliably in demanding high-temperature and long-service-interval applications.[6][7]

These application notes provide a comprehensive technical guide for researchers, formulators, and scientists on the effective utilization of NPGD as a base oil for high-performance biodegradable lubricants. We will explore its fundamental properties, provide detailed protocols for formulation and performance evaluation, and explain the scientific rationale behind these methodologies.

Core Attributes of this compound (NPGD)

The efficacy of NPGD as a lubricant base stock is rooted in its distinct physicochemical properties. It offers a unique balance of lubricity, thermal stability, and environmental compatibility.[6][8]

Molecular Structure and Performance Causality

The performance of a neopolyol ester is intrinsically linked to its molecular architecture. The neopentyl glycol core provides a compact, sterically hindered center. This structure shields the ester linkages from hydrolysis and thermal degradation, which are common failure pathways for other ester types.[3][5] The absence of hydrogen atoms on the beta-carbon position of the alcohol moiety prevents a key elimination reaction pathway, significantly enhancing the molecule's inherent thermal stability.[3][4] The long oleic acid chains, in turn, provide excellent lubricity and a favorable viscosity profile.

Diagram: Molecular Advantage of NPGD

Below is a diagram illustrating the relationship between NPGD's molecular structure and its key performance benefits.

G cluster_structure Molecular Structure of NPGD cluster_properties Resulting Properties Structure Neopentyl Glycol Backbone NoBetaH Absence of β-Hydrogen Structure->NoBetaH Steric Steric Hindrance Structure->Steric FattyAcid Long Oleic Acid Chains Structure->FattyAcid Thermal High Thermal & Oxidative Stability NoBetaH->Thermal Suppresses β-elimination degradation pathway Hydrolytic Good Hydrolytic Stability Steric->Hydrolytic Protects ester linkages Lubricity Excellent Lubricity FattyAcid->Lubricity Forms effective lubricating film VI High Viscosity Index FattyAcid->VI Favorable viscosity- temperature behavior

Caption: Logical flow from NPGD's structure to its performance properties.

Physicochemical Data Summary

The following table summarizes the typical properties of NPGD, highlighting its suitability as a high-performance lubricant base oil.

PropertyTypical ValueTest MethodSignificance in Lubrication
Kinematic Viscosity @ 40°C20-30 cStASTM D445Governs fluid flow and film thickness at operating temperature.
Kinematic Viscosity @ 100°C6-7 cStASTM D445Indicates viscosity retention at high temperatures.
Viscosity Index (VI)>190ASTM D2270High VI signifies less change in viscosity with temperature, ensuring consistent performance across a wide range.[1][8]
Pour Point< -24°CASTM D97Low pour point ensures good fluidity and performance in cold environments.[1]
Flash Point (COC)> 260°CASTM D92High flash point enhances operational safety by indicating low volatility and resistance to ignition.[9]
Oxidative Stability> 170°COnset Temp.Resistance to oxidation prevents sludge formation, increased viscosity, and acid buildup, extending oil life.[1]
BiodegradabilityReadily BiodegradableOECD 301B/FMeets criteria for environmental acceptability, degrading by >60% within 28 days.[9][10][11]
Acid Value< 1.5 mgKOH/gASTM D974A low starting acid value is crucial for preventing corrosion and indicating base oil purity.[9]

Note: Values are typical and can be adjusted based on the specific fatty acid composition and manufacturing process.[8]

Application Protocols and Methodologies

This section provides detailed, step-by-step protocols for formulating and evaluating biodegradable lubricants using NPGD. The rationale behind key steps is explained to provide a deeper understanding of the formulation science.

Diagram: Lubricant Development & Validation Workflow

The following workflow outlines the logical progression from formulation to final product validation.

G cluster_perf Performance Tests cluster_env Environmental Tests A 1. Component Selection B 2. Formulation & Blending A->B NPGD Base Oil + Additives C 3. Performance Evaluation B->C Homogenized Blend D 4. Environmental Evaluation B->D Homogenized Blend E Final Product Validation C->E Meets Performance Specs C1 Tribological (ASTM D4172) C2 Oxidative Stability (ASTM D2272) C3 Viscometrics (ASTM D445) D->E Meets Environmental Specs D1 Biodegradability (OECD 301B) D2 Aquatic Toxicity (OECD 202)

Caption: A typical workflow for developing a biodegradable lubricant.

Protocol: Formulation of an ISO 46 Biodegradable Hydraulic Fluid

This protocol details the preparation of a 100g laboratory-scale batch of a biodegradable hydraulic fluid based on NPGD.

Objective: To formulate a stable, high-performance, readily biodegradable hydraulic fluid meeting the ISO 46 viscosity grade.

Materials & Equipment:

  • This compound (NPGD) base stock

  • Viscosity Index Improver (e.g., Polyalkyl methacrylate, if required)

  • Ashless Anti-wear/Extreme Pressure (AW/EP) additive package (e.g., sulfur-phosphorus or amine phosphate chemistry)

  • Antioxidant package (e.g., combination of aminic and phenolic types)

  • Rust & Corrosion Inhibitor (e.g., succinic acid derivative)

  • Pour Point Depressant (PPD) (e.g., polymethacrylate)

  • Top-drive laboratory stirrer with propeller blade

  • Beaker (250 mL)

  • Hot plate with magnetic stirring capability

  • Analytical balance (±0.001g)

  • Viscometer (for confirmation of final viscosity grade)

Procedure:

  • Base Oil Preparation:

    • Weigh approximately 95g of NPGD into the 250 mL beaker. The exact amount will be adjusted based on the treat rates of the additives.

    • Place the beaker on the hot plate and begin gentle heating to 60-70°C. This temperature reduces the viscosity of the base oil and additives, facilitating better mixing and dissolution. Do not exceed 80°C to prevent premature degradation of thermally sensitive additives.

    • Begin stirring at a moderate speed (e.g., 250-300 RPM) to create a vortex.

  • Additive Incorporation:

    • Rationale: Additives are added sequentially from least soluble to most soluble, or based on manufacturer recommendations. The high polarity of NPGD generally aids in the solubility of additives.[12]

    • Step 2a (Pour Point Depressant): If required for the target application's low-temperature requirements, add the PPD first. A typical starting treat rate is 0.1-0.5%.

    • Step 2b (Anti-wear/EP Package): Slowly add the AW/EP additive package. A typical treat rate for a hydraulic fluid is 0.5-1.5%. This package is critical for protecting pumps and motors from wear under high-pressure conditions.[13][14]

    • Step 2c (Antioxidant & Corrosion Inhibitor): Add the antioxidant (0.5-1.0%) and rust/corrosion inhibitor (0.1-0.5%) packages. These are vital for extending the service life of the fluid by preventing oxidative breakdown and protecting metal surfaces.[13][14]

    • Allow each additive to fully dissolve before adding the next. This can be visually confirmed when the fluid returns to a clear, homogenous state.

  • Viscosity Modification (If Necessary):

    • After all other additives are incorporated, cool the blend and test its kinematic viscosity at 40°C.

    • If the viscosity is below the ISO 46 target range (41.4 - 50.6 cSt), a Viscosity Index Improver (VII) can be added. Add the VII slowly to the heated, stirring blend until fully dissolved.

    • Expert Note: While NPGD has a high native VI, a VII might be needed for multi-grade fluids or to meet specific OEM requirements. However, minimizing VII use is preferable as they can be susceptible to shear degradation.

  • Final Homogenization & Quality Control:

    • Once all components are added, continue stirring at 60-70°C for at least 60 minutes to ensure complete homogenization.

    • Allow the blend to cool to room temperature.

    • Perform final quality control checks, including kinematic viscosity at 40°C and 100°C, visual appearance, and acid number.

Protocol: Evaluation of Wear Preventive Characteristics

This protocol follows the ASTM D4172 standard to assess the anti-wear properties of the formulated NPGD lubricant.[15]

Objective: To determine the relative wear-preventive properties of the lubricant under sliding contact conditions.

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel test balls (AISI E-52100 steel, 12.7 mm diameter)

  • Microscope for measuring wear scars (±0.01 mm)

  • Solvent for cleaning (e.g., heptane)

Standard Test Conditions (per ASTM D4172):

  • Temperature: 75 ± 2°C

  • Speed: 1200 ± 60 rpm

  • Load: 40 ± 0.2 kgf (392 N)

  • Duration: 60 ± 1 min

Procedure:

  • Preparation:

    • Thoroughly clean three stationary balls and one rotating ball with solvent and allow them to air dry.

    • Assemble the three stationary balls in the test cup and clamp them securely.

    • Pour the formulated NPGD lubricant into the cup until the balls are fully submerged.

    • Place the fourth ball in the chuck of the motor-driven spindle.

  • Test Execution:

    • Assemble the test cup onto the machine's platform.

    • Apply the 40 kgf load.

    • Start the motor and run the test for exactly 60 minutes, maintaining the specified speed and temperature.

  • Measurement and Reporting:

    • At the end of the test, disassemble the apparatus and clean the three stationary balls with solvent.

    • Using the microscope, measure the wear scar diameter on each of the three stationary balls in two directions (parallel and perpendicular to the striations).

    • Calculate the average wear scar diameter from the six measurements.

    • Interpretation: A smaller average wear scar diameter indicates superior anti-wear performance.[16][17] This test helps validate the effectiveness of the AW additive package in the NPGD base oil.

Protocol: Assessment of Oxidative Stability

This protocol follows the ASTM D2272 standard, the Rotating Pressure Vessel Oxidation Test (RPVOT), to measure the lubricant's resistance to oxidation.[18]

Objective: To evaluate the remaining useful life of the lubricant by measuring its oxidation stability under accelerated conditions.

Apparatus:

  • Rotating Pressure Vessel (RPV) apparatus

  • Oxygen cylinder and regulator

  • Polished copper coil (catalyst)

  • Pressure measurement system

Procedure:

  • Sample Preparation:

    • Weigh 50g of the formulated NPGD lubricant and 5g of distilled water into the glass sample container.[19]

    • Place the polished copper catalyst coil into the container. The copper acts as a catalyst to accelerate the oxidation process, simulating the effect of metal components in a real system.

  • Test Execution:

    • Place the sample container inside the pressure vessel and seal it.

    • Charge the vessel with pure oxygen to a pressure of 90 psi (620 kPa).

    • Place the entire vessel into the heating bath, which is maintained at 150°C.

    • Begin rotating the vessel at 100 rpm.

  • Data Collection and Interpretation:

    • The pressure inside the vessel will initially increase as it heats up and then will remain stable as the antioxidant additives resist oxidation.

    • As the antioxidants are depleted, the oil begins to rapidly oxidize, consuming oxygen and causing a drop in pressure.[19][20]

    • The test is complete when the pressure drops by 25 psi from the maximum recorded pressure.

    • The RPVOT result is reported as the total time in minutes from the start of the test to this pressure drop point.

    • Interpretation: A longer time in minutes indicates greater oxidative stability and a longer potential service life for the lubricant.[20] This test validates the effectiveness of the antioxidant package in the thermally stable NPGD base oil.

Protocol: Determination of Ready Biodegradability

This protocol references the OECD 301B (CO₂ Evolution Test) method, a stringent test for assessing ready biodegradability.[21][22]

Objective: To determine if the NPGD-based lubricant can be rapidly and ultimately biodegraded by microorganisms.

Principle: The test substance is exposed to an inoculum of aerobic microorganisms (typically from activated sludge) in a mineral salt medium. The degradation process is followed by measuring the amount of carbon dioxide produced over a 28-day period. The CO₂ is trapped in a barium hydroxide or sodium hydroxide solution and measured by titration.[21]

Procedure Outline:

  • Setup: Prepare multiple flasks:

    • Test Flasks: Containing the mineral medium, inoculum, and the NPGD lubricant as the sole carbon source.

    • Blank Flasks: Containing the mineral medium and inoculum only (to measure background CO₂ from the inoculum).

    • Reference Flasks: Containing a readily biodegradable reference substance like sodium benzoate to validate the test procedure.

  • Incubation: Incubate all flasks in the dark at a constant temperature (20-25°C) for 28 days. Aeration is provided to ensure aerobic conditions.

  • Measurement: Periodically (e.g., every 2-3 days), measure the CO₂ produced in each flask by titrating the trapping solution.

  • Calculation and Pass Criteria:

    • Calculate the percentage of biodegradation based on the cumulative CO₂ produced relative to the theoretical maximum CO₂ (ThCO₂) calculated from the lubricant's chemical formula.

    • Pass Level: For a substance to be classified as "readily biodegradable," it must achieve at least 60% of its ThCO₂ within a 10-day window during the 28-day test.[11][21] The 10-day window begins when biodegradation first exceeds 10%.

Interpretation: NPGD and other synthetic esters typically perform well in this test, demonstrating their suitability for formulating environmentally acceptable lubricants.[9][10] A positive result is a key requirement for lubricants intended for use in environmentally sensitive areas.

Conclusion and Future Outlook

This compound stands out as a superior base stock for the formulation of high-performance, biodegradable lubricants. Its unique molecular structure provides an intrinsic advantage in thermal and oxidative stability, directly addressing the limitations of many first-generation bio-lubricants.[4][7] The protocols outlined in this guide provide a robust framework for formulating and validating NPGD-based lubricants, ensuring they meet both demanding performance specifications and stringent environmental standards.

As the industry continues to evolve, further research will focus on optimizing additive packages that are not only effective but also biodegradable, further enhancing the overall environmental profile of the final lubricant. The inherent versatility of NPGD ensures it will remain a cornerstone of innovation in the development of next-generation sustainable lubrication technology.

References

Application Notes and Protocols: Neopentyl Glycol Dioleate as a High-Performance Plasticizer for Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Plasticizers

In the realm of polymer science, the quest for materials with tailored flexibility, durability, and safety is perpetual. Polyvinyl chloride (PVC), a ubiquitous and versatile thermoplastic, in its unmodified state, is rigid and brittle. The transformation of PVC and other polymers into the flexible materials essential for countless applications—from medical devices and automotive interiors to wire insulation and flooring—is orchestrated by plasticizers. For decades, phthalate-based plasticizers, such as dioctyl phthalate (DOP), have been the industry standard. However, mounting environmental and health concerns have catalyzed a paradigm shift towards safer, more robust, and preferably bio-based alternatives.

Neopentyl glycol dioleate (NPGDO) has emerged as a formidable contender in this new era of plasticizer technology. Synthesized from neopentyl glycol, a branched diol known for imparting exceptional thermal and chemical stability, and oleic acid, a renewable fatty acid, NPGDO offers a compelling profile of high performance and an improved environmental footprint.[1][2] This guide provides an in-depth exploration of NPGDO's application as a polymer plasticizer, detailing its mechanism of action, performance characteristics, and rigorous protocols for its evaluation.

Physicochemical Properties of this compound

Understanding the intrinsic properties of NPGDO is fundamental to appreciating its function as a plasticizer. These characteristics govern its compatibility with polymers, its processing behavior, and the final properties of the plasticized material.

PropertyTypical ValueSignificance in Plasticizer Performance
Appearance Colorless to pale yellow liquidIndicates purity and affects the color of the final product.
Molecular Weight ~633 g/mol [3]Influences volatility, migration resistance, and compatibility. Higher molecular weight generally leads to lower migration.[4]
Viscosity @ 40°C 20-30 cSt[5]Affects processing characteristics during compounding with the polymer.
Flash Point >270°C[5]High flash point indicates good thermal stability, which is crucial for high-temperature processing of polymers.[6]
Pour Point ≤ -24°C[5]A low pour point is indicative of good low-temperature flexibility, a key attribute for plasticizers.[3]
Acid Value ≤ 1.5 mg KOH/g[7]A low acid value is important for the stability of the polymer, as high acidity can promote degradation.
Biodegradability HighOffers an environmental advantage over many traditional plasticizers.[8]

Mechanism of Plasticization: A Molecular Perspective

The efficacy of a plasticizer hinges on its ability to integrate into the polymer matrix and disrupt the intermolecular forces between polymer chains. NPGDO achieves this through a well-understood mechanism:

  • Penetration and Swelling: During compounding at elevated temperatures, the NPGDO molecules penetrate the amorphous regions of the polymer.

  • Disruption of Polymer-Polymer Interactions: The bulky, branched structure of NPGDO positions itself between the long polymer chains, effectively shielding them from one another. This increases the free volume within the polymer.

  • Enhanced Chain Mobility: With the intermolecular forces weakened, the polymer chains can slide past each other more easily. This increased mobility manifests as a decrease in the glass transition temperature (Tg) and an increase in flexibility and elongation.[9]

The chemical structure of NPGDO is pivotal to its performance. The long, aliphatic oleate chains provide excellent compatibility with non-polar polymers like PVC, while the central neopentyl glycol core contributes to thermal stability and resistance to hydrolysis.[10]

Experimental Protocols for the Evaluation of this compound

The following protocols outline standardized procedures for assessing the performance of NPGDO as a plasticizer. These methods are grounded in established ASTM standards and are designed to yield reliable and reproducible data.[11][12][13][14][15]

Protocol 1: Preparation of Plasticized Polymer Formulations

Objective: To create homogeneous blends of polymer and NPGDO for subsequent testing. This protocol is described for PVC but can be adapted for other polymers like polylactic acid (PLA).

Materials:

  • Polymer resin (e.g., PVC suspension grade K-value 67)

  • This compound (NPGDO)

  • Thermal stabilizer (e.g., Ca/Zn stearate for PVC)

  • Co-stabilizers and lubricants as required

  • Two-roll mill or internal mixer (e.g., Brabender)

  • Hydraulic press with heating and cooling capabilities

  • Molds for test specimens

Procedure:

  • Pre-drying: Dry the polymer resin in an oven at 60-80°C for 2-4 hours to remove any absorbed moisture.

  • Dry Blending: In a high-speed mixer, combine the dried polymer resin with the thermal stabilizer and any other solid additives. Mix until a homogenous powder is obtained.

  • Plasticizer Addition: While mixing, slowly add the NPGDO to the dry blend. The concentration of NPGDO can be varied (e.g., 30, 40, 50 parts per hundred of resin - phr) to evaluate its effect on polymer properties. Continue mixing until the NPGDO is fully absorbed and a free-flowing powder (dry blend) is formed.

  • Melt Compounding:

    • Two-Roll Mill: Set the roll temperatures to 160-180°C for PVC. Add the dry blend to the nip of the rolls and process until a molten sheet is formed. Continuously cut and fold the sheet to ensure homogeneity. Total milling time is typically 5-10 minutes.

    • Internal Mixer: Set the chamber temperature to 160-180°C and the rotor speed to 50-60 rpm. Add the dry blend to the chamber and mix for 5-7 minutes until a consistent melt torque is achieved.

  • Molding of Test Specimens:

    • Cut the compounded material into appropriate sizes for the mold.

    • Place the material in a pre-heated mold in the hydraulic press (170-190°C).

    • Apply a low pressure initially to allow the material to flow, followed by a high pressure (10-15 MPa) for 5-10 minutes to form the sheet or specimen.

    • Cool the mold under pressure to below 50°C before demolding the specimens.

  • Conditioning: Condition the molded specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per ASTM standards.

Protocol 2: Evaluation of Mechanical Properties

Objective: To quantify the effect of NPGDO on the flexibility, strength, and elasticity of the polymer.

Instrumentation:

  • Universal Testing Machine (UTM) with an extensometer

  • Shore A/D Durometer

Procedures:

  • Tensile Testing (ASTM D638):

    • Die-cut dumbbell-shaped specimens from the molded sheets.

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min for flexible PVC) until the specimen fractures.

    • Record the tensile strength at break, elongation at break, and modulus of elasticity.

  • Hardness Testing (ASTM D2240):

    • Place a molded specimen of at least 6 mm thickness on a flat, hard surface.

    • Press the indenter of the Shore A (for flexible materials) or Shore D (for rigid materials) durometer firmly onto the specimen.

    • Record the hardness reading after a specified time (typically 1-3 seconds).

    • Take multiple readings at different locations on the specimen and calculate the average.

Protocol 3: Thermal Analysis

Objective: To determine the effect of NPGDO on the thermal properties of the polymer, including the glass transition temperature and thermal stability.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedures:

  • Differential Scanning Calorimetry (ASTM D3418):

    • Weigh a small sample (5-10 mg) of the plasticized polymer into an aluminum DSC pan and seal it.

    • Place the pan in the DSC cell.

    • Heat the sample to a temperature above its melting point (e.g., 200°C for PVC) at a controlled rate (e.g., 10°C/min) to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).

    • Reheat the sample at the same controlled rate.

    • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[9]

  • Thermogravimetric Analysis (ASTM E1131):

    • Weigh a sample (10-20 mg) of the plasticized polymer into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 600°C).

    • Record the sample weight as a function of temperature.

    • Determine the onset of degradation temperature and the temperature of maximum weight loss.

Protocol 4: Migration and Volatility Resistance

Objective: To assess the permanence of NPGDO within the polymer matrix, a critical factor for the long-term performance and safety of the plasticized material.[4]

Procedures:

  • Volatility (ASTM D1203):

    • Cut circular specimens of a specified diameter from a molded sheet.

    • Weigh the specimens accurately.

    • Place the specimens in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

    • Remove the specimens, cool them in a desiccator, and reweigh.

    • Calculate the percentage weight loss due to the volatilization of the plasticizer.

  • Solvent Extraction (ASTM D1239):

    • Weigh the initial specimens.

    • Immerse the specimens in a specified solvent (e.g., n-hexane for non-polar extraction, ethanol for polar extraction) at a controlled temperature for a defined period.[16]

    • Remove the specimens, gently wipe off excess solvent, and dry them in an oven until a constant weight is achieved.

    • Reweigh the specimens and calculate the percentage weight loss due to extraction.

Performance Data and Comparative Analysis

The performance of NPGDO is best understood in comparison to conventional plasticizers. The following table summarizes typical performance data, highlighting the advantages of NPGDO.

Performance MetricNPGDODioctyl Phthalate (DOP)Trioctyl Trimellitate (TOTM)
Plasticizing Efficiency GoodExcellentGood
Low-Temperature Flexibility ExcellentGoodModerate
Thermal Stability Excellent[8]ModerateExcellent
Volatility LowHighVery Low
Migration Resistance GoodPoorExcellent
Biodegradability High[8]LowLow

Note: Performance can vary depending on the specific polymer formulation and processing conditions.

A study on epoxidized this compound (ENDO) in PVC demonstrated superior resistance to extraction by anhydrous ethanol compared to DOP and TOTM.[17] This suggests that the neopentyl glycol backbone contributes significantly to the permanence of the plasticizer.

Visualizing the Workflow: From Raw Materials to Performance Evaluation

The following diagram illustrates the logical workflow for the synthesis and evaluation of NPGDO as a polymer plasticizer.

G cluster_synthesis Synthesis of NPGDO cluster_formulation Polymer Formulation & Processing cluster_evaluation Performance Evaluation NPG Neopentyl Glycol Esterification Esterification Reaction NPG->Esterification Oleic_Acid Oleic Acid Oleic_Acid->Esterification NPGDO_raw Crude NPGDO Esterification->NPGDO_raw Purification Purification NPGDO_raw->Purification NPGDO_pure Pure NPGDO Purification->NPGDO_pure Compounding Melt Compounding NPGDO_pure->Compounding Polymer_Resin Polymer Resin (e.g., PVC) Polymer_Resin->Compounding Additives Stabilizers, etc. Additives->Compounding Molding Molding Compounding->Molding Test_Specimens Conditioned Test Specimens Molding->Test_Specimens Mechanical Mechanical Testing (Tensile, Hardness) Test_Specimens->Mechanical Thermal Thermal Analysis (DSC, TGA) Test_Specimens->Thermal Permanence Migration & Volatility Testing Test_Specimens->Permanence Data_Analysis Data Analysis & Comparison Mechanical->Data_Analysis Thermal->Data_Analysis Permanence->Data_Analysis

Caption: Workflow for Synthesis and Evaluation of NPGDO.

Conclusion and Future Outlook

This compound represents a significant advancement in plasticizer technology, offering a compelling balance of performance, durability, and an improved environmental profile. Its excellent thermal stability, low-temperature flexibility, and resistance to migration make it a suitable candidate for replacing traditional phthalates in a wide range of demanding polymer applications. The protocols detailed in this guide provide a robust framework for researchers and drug development professionals to rigorously evaluate NPGDO and unlock its full potential in the development of next-generation polymeric materials. As the industry continues to move towards more sustainable and high-performance solutions, NPGDO and other neopentyl glycol-based esters are poised to play a pivotal role in shaping the future of plasticized polymers.

References

Application Notes & Protocols: Formulating with Neopentyl Glycol Dioleate in Cosmetic Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neopentyl Glycol Dioleate (NPGD) is a versatile diester synthesized from neopentyl glycol and oleic acid, gaining prominence in the cosmetic industry as a high-performance emollient and sensory modifier.[1][2] Its unique molecular architecture imparts a desirable combination of lubricity, spreadability, and a non-greasy, silky skin feel, positioning it as a compelling alternative to traditional silicones.[2][3] This document provides a comprehensive guide for researchers, cosmetic chemists, and formulation scientists on the effective incorporation of this compound into various cosmetic systems. We will explore its physicochemical properties, functional attributes, and provide detailed protocols for its application in emulsions and anhydrous formulations, grounded in scientific principles and practical expertise.

Physicochemical Characterization & Rationale for Use

A thorough understanding of an ingredient's physical and chemical properties is fundamental to predicting its behavior in a formulation. NPGD's efficacy is a direct result of its distinct molecular structure. The neopentyl glycol core is a branched, compact diol, which sterically hinders the molecular packing that can lead to high viscosity and a greasy feel in other esters. The two long, unsaturated oleic acid chains provide excellent emollience and lubricity.[4] This combination results in an ester with a low pour point and superior thermal stability, making it suitable for a wide range of processing conditions.[4][5]

Structure-Function Relationship of this compound

The functional benefits of NPGD can be directly traced back to its constituent parts.

cluster_main This compound (NPGD) cluster_components Core Molecular Components cluster_properties Resulting Functional Properties NPGD NPGD Molecule NPG Neopentyl Glycol Core (Branched Structure) NPGD->NPG OA Oleic Acid Chains (Long, Unsaturated) NPGD->OA Prop1 Enhanced Spreadability NPG->Prop1 Prop2 Silky, Non-Greasy Feel NPG->Prop2 Prop4 Low Pour Point & Viscosity NPG->Prop4 OA->Prop2 Prop3 Excellent Emollience OA->Prop3 A 1. Prepare Water Phase (A) (Water, Humectants, Gums) Heat_A 3. Heat Phase A to 75°C A->Heat_A B 2. Prepare Oil Phase (B) (NPGD, Emulsifiers, Waxes) Heat_B 4. Heat Phase B to 75°C B->Heat_B Combine 5. Combine & Homogenize (Add B to A with high shear) Heat_A->Combine Heat_B->Combine Cool 6. Cool Batch to < 40°C (with sweep agitation) Combine->Cool Add_C 7. Add Cool-Down Phase (C) (Preservatives, Fragrance) Cool->Add_C QC 8. Final QC Checks (pH, Viscosity, Stability) Add_C->QC

References

Title: Standardized Protocols for Evaluating the Tribological Performance of Neopentyl Glycol Dioleate (NPGD) as a Lubricant Base Oil

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract and Introduction

Neopentyl Glycol Dioleate (NPGD) is a synthetic diester gaining significant attention as a high-performance and environmentally friendly lubricant base stock. Synthesized from neopentyl glycol and oleic acid, its unique branched structure imparts exceptional thermal and oxidative stability, a high viscosity index, excellent lubricity, and inherent biodegradability. These properties position NPGD as a viable alternative to conventional mineral oils in demanding applications such as hydraulic fluids, metalworking oils, and engine oils.

The transition from a promising chemical compound to a validated lubricant requires rigorous, standardized tribological testing. Tribology—the science of interacting surfaces in relative motion—quantifies the critical performance metrics of a lubricant: friction, wear, and load-carrying capacity. This application note provides a comprehensive guide for researchers, outlining detailed, field-proven protocols for assessing the tribological performance of NPGD. We will focus on two cornerstone methodologies: the Four-Ball Wear and Extreme Pressure tests and the Pin-on-Disk test. The causality behind experimental choices is emphasized to ensure that the data generated is not only reproducible but also mechanistically insightful.

Preliminary Physicochemical Characterization

Before any tribological assessment, the fundamental physicochemical properties of the NPGD base oil must be characterized. These properties govern the fluid's behavior under various temperatures and pressures and provide a baseline for formulation development.

Table 1: Key Physicochemical Properties of this compound (NPGD)

PropertyTypical ValueASTM MethodSignificance in Lubrication
Kinematic Viscosity @ 40°C20-30 cStASTM D445Influences film thickness and load-carrying capability at moderate temperatures.
Kinematic Viscosity @ 100°C6-7 cStASTM D445Critical for high-temperature applications, indicating the oil's ability to maintain a protective film.
Viscosity Index (VI)> 190ASTM D2270A high VI indicates a low dependency of viscosity on temperature, which is highly desirable for lubricants operating across a wide temperature range.
Flash Point (COC)> 260°CASTM D92A high flash point is crucial for safety, indicating low volatility and resistance to ignition at high temperatures.
Pour Point< -24°CASTM D97Indicates the lowest temperature at which the oil will flow, defining its suitability for cold-weather applications.
Acid Number (mg KOH/g)< 1.5ASTM D974Measures the level of acidic compounds, which can be indicative of oxidation and potential for corrosion.

The Tribological Testing Workflow: A Strategic Approach

A systematic approach is essential for a comprehensive evaluation. The workflow begins with characterizing the neat base oil (NPGD) and can extend to evaluating fully formulated lubricants containing NPGD and various additives. This logical progression ensures a thorough understanding of the base oil's intrinsic properties and its response to performance-enhancing additives.

Tribological_Workflow cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Core Performance Testing cluster_2 Phase 3: Data Analysis & Interpretation NPGD_Sample NPGD Base Oil Sample PhysChem Physicochemical Analysis (Viscosity, VI, Pour Point, etc.) (ASTM D445, D2270, D97) NPGD_Sample->PhysChem Characterize Fluid FourBall Four-Ball Tests (ASTM D4172 / D2783) PhysChem->FourBall Evaluate Intrinsic Lubricity PinOnDisk Pin-on-Disk Test (ASTM G99) Analysis Analyze Wear Scars, COF, Weld Point Report Performance Report & Comparative Assessment Analysis->Report Report->NPGD_Sample Iterate with Additives

Caption: Overall workflow for tribological performance evaluation of NPGD.

Protocol 1: Four-Ball Wear and Extreme Pressure (EP) Testing

4.1 Principle and Significance The four-ball test is a cornerstone for evaluating a lubricant's performance under high-pressure, point-contact conditions, simulating environments like gears and rolling-element bearings. It operates in two primary modes:

  • Wear Preventive (WP) Characteristics (ASTM D4172): This test runs under a moderate, constant load to assess the lubricant's ability to prevent adhesive wear over an extended period. A smaller wear scar diameter (WSD) on the stationary balls indicates superior anti-wear performance.

  • Extreme Pressure (EP) Properties (ASTM D2783): This test uses a series of progressively increasing loads to determine the lubricant's ultimate load-carrying capacity. The key metric is the "weld point," the load at which the rotating ball welds to the stationary balls, signifying catastrophic lubricant film failure.

For NPGD, these tests are critical to quantify its intrinsic film strength and its potential as a base for anti-wear and EP formulations.

Application Note: Determination of the Viscosity Index of Neopentyl Glycol Dioleate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate measurement of the Viscosity Index (VI) of Neopentyl Glycol Dioleate (NPGDO). NPGDO is a synthetic ester increasingly utilized as a biodegradable and high-performance base fluid in lubricants, metalworking fluids, and hydraulic oils.[1][2] Its viscosity index is a critical parameter that dictates its performance across a wide range of operating temperatures.[3][4] A high VI indicates a more stable viscosity over a broad temperature range, which is a desirable characteristic for many applications.[3][5] This application note details the theoretical underpinnings, a step-by-step experimental protocol based on the ASTM D2270 standard, data interpretation, and best practices to ensure the generation of reliable and reproducible results.

Introduction: The Significance of Viscosity Index for Synthetic Esters

The viscosity of a fluid is its resistance to flow and is highly dependent on temperature; as temperature increases, viscosity generally decreases.[5] The viscosity index (VI) is an empirical, dimensionless number that quantifies the effect of temperature on the kinematic viscosity of an oil.[3][6] A higher viscosity index signifies that the lubricant's viscosity changes less with temperature fluctuations.[4][5]

This compound, a synthetic polyol ester, is engineered for superior performance characteristics, including excellent lubricity, high thermal stability, and biodegradability.[7][8] These properties make it an ideal candidate for environmentally sensitive applications and high-temperature operations.[2][9] The molecular structure of synthetic esters like NPGDO can be tailored to achieve a high viscosity index, ensuring consistent lubrication and system protection under varying thermal conditions.[10][11] Accurate determination of the VI is therefore paramount for formulation development, quality control, and predicting in-service performance.

This guide is grounded in the widely accepted ASTM D2270: Standard Practice for Calculating Viscosity Index From Kinematic Viscosity at 40 and 100°C .[6][12]

Principle of the Method

The viscosity index is calculated from the kinematic viscosities of the fluid measured at two standard temperatures: 40°C and 100°C.[13] The calculation compares the viscosity change of the test fluid with that of two reference oils. An oil with a strong temperature dependence on viscosity is assigned a VI of 0, while an oil with a lower change in viscosity is given a VI of 100.[5]

The core of the methodology involves:

  • Precise Kinematic Viscosity Measurement: Utilizing a calibrated capillary viscometer to measure the kinematic viscosity of the NPGDO sample at 40°C and 100°C, as prescribed by ASTM D445 or ISO 3104.[4][12]

  • Calculation: Applying the empirical formulas provided in ASTM D2270 to the measured viscosity values to determine the viscosity index.[13]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the determination of the viscosity index of this compound.

  • Sample: this compound (NPGDO), ensuring it is clean and free of contaminants.

  • Viscometer: A calibrated glass capillary viscometer (e.g., Ubbelohde, Cannon-Fenske) or an automated viscometer compliant with ASTM D445 or D7042. The choice of viscometer tube size is critical and depends on the expected viscosity of the NPGDO.

  • Constant Temperature Baths: Two baths capable of maintaining temperatures of 40°C ± 0.02°C and 100°C ± 0.02°C.

  • Timing Device: A stopwatch or electronic timer with a resolution of at least 0.1 seconds.

  • Solvents: Volatile petroleum spirit or a similar solvent for cleaning the viscometer.

  • Pipettes and Safety Bulbs: For sample handling.

  • Thermometer: Calibrated and with appropriate resolution for the temperature baths.

Step 1: Sample Preparation

  • Ensure the NPGDO sample is homogeneous and free from any solid particles or water. If necessary, filter the sample through a fine-mesh screen.

  • Bring the sample to room temperature before charging the viscometer.

Step 2: Viscometer Selection and Cleaning

  • Select a viscometer tube where the expected flow time is not less than 200 seconds to minimize timing errors. For NPGDO, which has a reported kinematic viscosity of approximately 20-30 mm²/s at 40°C and 6-7 mm²/s at 100°C, appropriate viscometer sizes should be chosen for each temperature.[2]

  • Thoroughly clean the viscometer with a suitable solvent and dry it with a stream of clean, dry air to remove any residual solvent.

Step 3: Kinematic Viscosity Measurement at 40°C

  • Charge the viscometer with the NPGDO sample according to the viscometer's specific instructions.

  • Place the charged viscometer in the 40°C constant temperature bath in a vertical position.

  • Allow the viscometer to equilibrate for at least 15-20 minutes to ensure the sample reaches the bath temperature.

  • Using a suction bulb, draw the liquid up into the measuring bulb of the viscometer.

  • Measure the time it takes for the liquid meniscus to pass between the two calibration marks.

  • Repeat the measurement at least three times. The flow times should be within ±0.2% of their average.

  • Calculate the average flow time.

Step 4: Kinematic Viscosity Measurement at 100°C

  • Repeat the procedure described in Step 3, but with the constant temperature bath set to 100°C.

  • It is advisable to use a separate, clean viscometer for the 100°C measurement to avoid cross-contamination and to use a viscometer size appropriate for the lower viscosity at this temperature.

Step 5: Calculation of Kinematic Viscosity

  • Calculate the kinematic viscosity (ν) at each temperature using the following equation[14]:

    • ν = C × t

    • Where:

      • ν = kinematic viscosity in mm²/s (or centistokes, cSt)

      • C = calibration constant of the viscometer in mm²/s²

      • t = average flow time in seconds

G cluster_prep Preparation cluster_meas Measurement cluster_calc Calculation SamplePrep Sample Preparation (Homogenize, Filter if needed) ViscometerPrep Viscometer Selection & Cleaning SamplePrep->ViscometerPrep ChargeViscometer Charge Viscometer with NPGDO ViscometerPrep->ChargeViscometer Equilibrate40 Equilibrate at 40°C ChargeViscometer->Equilibrate40 Equilibrate100 Equilibrate at 100°C ChargeViscometer->Equilibrate100 Measure40 Measure Flow Time (t_40) Equilibrate40->Measure40 CalcKV40 Calculate KV at 40°C (ν_40 = C * t_40) Measure40->CalcKV40 Measure100 Measure Flow Time (t_100) Equilibrate100->Measure100 CalcKV100 Calculate KV at 100°C (ν_100 = C * t_100) Measure100->CalcKV100 CalcVI Calculate Viscosity Index (ASTM D2270 Formula) CalcKV40->CalcVI CalcKV100->CalcVI

Caption: Experimental workflow for determining the viscosity index of this compound.

Data Analysis and Interpretation

The calculation of the viscosity index (VI) is performed according to the formulas provided in ASTM D2270.[13] The procedure involves using the kinematic viscosity of the sample at 100°C (denoted as Y) to find two values, L and H, from the tables in the standard.

  • Y: Kinematic viscosity of the NPGDO at 100°C (in mm²/s).

  • U: Kinematic viscosity of the NPGDO at 40°C (in mm²/s).

  • L: Kinematic viscosity at 40°C of a reference oil with a VI of 0 that has the same viscosity at 100°C as the sample.[13]

  • H: Kinematic viscosity at 40°C of a reference oil with a VI of 100 that has the same viscosity at 100°C as the sample.[13]

The viscosity index is then calculated using the following formula for oils with a VI up to and including 100:

VI = [(L - U) / (L - H)] × 100

For oils with a VI above 100, a different formula is used. Given that synthetic esters like NPGDO typically have a high VI, this second formula is often relevant.[2][9]

VI = [((antilog N) - 1) / 0.00715] + 100 Where: N = (log H - log U) / log Y

Alternatively, numerous online calculators are available that are based on the ASTM D2270 standard.[15]

The following table presents typical data for this compound.

ParameterValueUnit
Kinematic Viscosity at 40°C (U)25.5mm²/s (cSt)
Kinematic Viscosity at 100°C (Y)6.5mm²/s (cSt)
Calculated Viscosity Index (VI) ~190 Dimensionless

Note: The values presented are illustrative and actual results may vary depending on the specific grade and purity of the this compound.[2]

A high viscosity index, such as the ~190 value typical for NPGDO, indicates excellent thermal stability.[2] This means the oil will maintain its lubricating properties more effectively at both high and low temperatures compared to an oil with a lower VI. For researchers and formulators, this high VI is a key indicator of the suitability of NPGDO for applications subjected to wide temperature variations, such as in automotive engines or industrial hydraulic systems.[1][3]

Self-Validating Systems and Best Practices

To ensure the trustworthiness and accuracy of the results, the following practices are essential:

  • Calibration: Regularly verify the calibration of viscometers using certified viscosity standards.

  • Temperature Control: Ensure the constant temperature baths are stable and accurate to within the specified tolerances (±0.02°C).

  • Repeatability: Conduct multiple flow time measurements to ensure they are within the acceptable precision limits.

  • System Suitability: Before analyzing samples, run a known reference fluid with a certified viscosity index to validate the entire measurement system.

  • Cleanliness: Meticulous cleaning of the viscometers is crucial to prevent contamination from previous samples or cleaning solvents, which can significantly affect viscosity readings.

Conclusion

The measurement of the viscosity index is a critical quality control and performance characterization step for synthetic esters like this compound. By adhering to the standardized protocol outlined in ASTM D2270, researchers and scientists can obtain reliable and reproducible data. The inherently high viscosity index of NPGDO is a testament to its advanced molecular structure, making it a superior base fluid for demanding lubrication applications where thermal stability is paramount.

References

Application Notes and Protocols for the Oxidative Stability Testing of Neopentyl Glycol Dioleate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Oxidative Stability in Neopentyl Glycol Dioleate Performance

This compound (NPGDO) is a synthetic ester prized for its excellent lubricity, high viscosity index, good thermal stability, and biodegradability.[1][2][3] These properties make it an ideal base oil for a variety of demanding applications, including biodegradable hydraulic fluids, metalworking fluids, and engine oils.[1][4] The operational longevity and reliability of lubricants formulated with NPGDO are intrinsically linked to its resistance to oxidative degradation.

Oxidation, a chemical process initiated by the reaction of the lubricant with oxygen, is accelerated by heat, light, and the presence of metal catalysts. This degradation process leads to an increase in viscosity, the formation of sludge and varnish, and the generation of corrosive acidic byproducts.[5][6] Ultimately, oxidative breakdown compromises the lubricant's performance, leading to equipment failure and costly downtime. Therefore, accurately assessing the oxidative stability of NPGDO is paramount for formulation development, quality control, and predicting its service life.

This document provides a comprehensive guide to the principles and methodologies for evaluating the oxidative stability of this compound. We will delve into the mechanistic underpinnings of accelerated oxidation testing, provide detailed, step-by-step protocols for two robust methods—Pressure Differential Scanning Calorimetry (PDSC) and the Rancimat method—and offer insights into the interpretation of the generated data.

Understanding the Chemistry of NPGDO Oxidation

The oxidation of esters like NPGDO proceeds via a free-radical chain reaction, which can be broadly categorized into three stages: initiation, propagation, and termination. The presence of unsaturated oleate chains in NPGDO makes it susceptible to oxidation at the double bonds.

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiation Unsaturated Ester (RH) + Initiator (Heat, Metal Ions) -> Alkyl Radical (R•) propagation1 Alkyl Radical (R•) + O2 -> Peroxy Radical (ROO•) initiation->propagation1 propagation2 Peroxy Radical (ROO•) + Unsaturated Ester (RH) -> Hydroperoxide (ROOH) + Alkyl Radical (R•) propagation1->propagation2 termination Radicals (R•, ROO•) -> Stable, Non-radical Products propagation2->termination start Start sample_prep Prepare Sample (3 ± 0.5 mg NPGDO) in aluminum pan start->sample_prep instrument_setup Set up PDSC: - Isothermal Temp (e.g., 180°C) - Oxygen Pressure (e.g., 500 psig) sample_prep->instrument_setup equilibration Equilibrate at Isothermal Temperature instrument_setup->equilibration oxidation Introduce Oxygen & Start Data Acquisition equilibration->oxidation detection Monitor Heat Flow for Exothermic Onset oxidation->detection end Determine OIT (Time to Onset) detection->end start Start sample_prep Weigh 3g NPGDO into reaction vessel start->sample_prep instrument_setup Set up Rancimat: - Temp (e.g., 110°C) - Airflow (e.g., 20 L/h) sample_prep->instrument_setup measurement_cell Fill measuring vessel with deionized water instrument_setup->measurement_cell run_test Place vessels in instrument & start measurement measurement_cell->run_test detection Continuously monitor conductivity of water run_test->detection end Determine Induction Time (Point of rapid conductivity increase) detection->end

References

"Neopentyl glycol dioleate as a base oil in synthetic lubricants"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Neopentyl Glycol Dioleate in High-Performance Synthetic Lubricants

Abstract

This compound (NPGDO) is a high-performance synthetic ester base oil gaining prominence in the formulation of advanced lubricants. Its unique molecular architecture, derived from the esterification of neopentyl glycol with oleic acid, imparts a superior combination of thermal, oxidative, and hydrolytic stability compared to conventional mineral oils and some other synthetic base stocks.[1][2] This application note provides a comprehensive technical guide for researchers and formulators on the properties, advantages, and practical evaluation of NPGDO as a lubricant base oil. Detailed protocols for key performance tests are presented, alongside an explanation of the scientific principles that underpin its exceptional performance characteristics.

Introduction: The Molecular Advantage of NPGDO

The performance of a lubricant is fundamentally tied to the properties of its base oil. Synthetic esters have long been utilized for demanding applications where mineral oils fall short.[2][3] this compound (CAS: 42222-50-4) stands out within the synthetic ester category due to the structure of its parent alcohol, neopentyl glycol (NPG).[1]

The NPG molecule features a central quaternary carbon atom with two methyl groups and two primary hydroxyl groups available for esterification.[4] This structure is key to its performance. The absence of hydrogen atoms on the beta-carbon position of the alcohol moiety provides significant steric hindrance, shielding the ester linkages from hydrolytic attack and preventing thermal degradation pathways like beta-hydrogen elimination.[4][5] This inherent molecular stability makes NPGDO an ideal base fluid for lubricants operating under extreme temperatures, high pressures, and in the presence of moisture.[6]

Synthesis Overview

NPGDO is typically synthesized via the direct esterification of neopentyl glycol with two molar equivalents of oleic acid.[1] The reaction is generally catalyzed by an acid, such as p-toluenesulfonic acid or sulfuric acid, and driven to completion by the removal of water, often using an azeotropic solvent like toluene.[1]

G NPG Neopentyl Glycol Reactor Reactor Vessel (T=130-150°C) NPG->Reactor OA Oleic Acid (2 eq.) OA->Reactor NPGDO Neopentyl Glycol Dioleate (NPGDO) Reactor->NPGDO Water Water (byproduct) Reactor->Water Catalyst Acid Catalyst Catalyst->Reactor Purification Purification (Neutralization, Filtration) NPGDO->Purification Final High-Purity NPGDO Base Oil Purification->Final

Caption: Simplified workflow for the synthesis of NPGDO.

Key Performance Characteristics

NPGDO's molecular structure translates into a range of desirable properties for a lubricant base oil. It is widely recognized for its excellent lubricity, high viscosity index, and good thermal stability.[7][8]

  • Exceptional Thermal and Oxidative Stability: The neopentyl structure provides high resistance to thermal breakdown at elevated temperatures.[1] This minimizes the formation of sludge, varnish, and corrosive acids, extending the lubricant's service life.[6] Studies have shown NPG-based esters to have high oxidative stability, with onset temperatures reported at 177°C and 184°C in different studies.[9][10]

  • Superior Hydrolytic Stability: The steric hindrance around the ester bonds makes NPGDO highly resistant to hydrolysis, even in the presence of water.[4][5] This is a critical advantage in applications like hydraulic fluids or compressor oils where water contamination is a risk.

  • High Lubricity and Film Strength: The long fatty acid chains of oleic acid provide excellent lubricity and form a robust protective film on metal surfaces, which helps to reduce friction and wear.[7][11]

  • High Viscosity Index (VI): NPGDO exhibits a high viscosity index, meaning its viscosity changes less dramatically with temperature fluctuations compared to mineral oils.[9][8] This ensures reliable lubrication across a broad operating temperature range.

  • Excellent Low-Temperature Fluidity: With a very low pour point, often below -30°C, NPGDO ensures effective lubrication during cold starts and in low-temperature environments.[9][12]

  • Biodegradability: As an ester, NPGDO offers good biodegradability, making it an environmentally friendlier alternative to mineral oil-based lubricants for applications where ecological impact is a concern.[7][8][13]

Typical Physicochemical Properties

The following table summarizes typical property values for NPGDO, compiled from various technical sources. These values can be adjusted based on the specific grade and manufacturing process.

PropertyTypical ValueTest Method
Kinematic Viscosity @ 40°C, cSt22 - 30ASTM D445[8][14][15]
Kinematic Viscosity @ 100°C, cSt6 - 7ASTM D445[8]
Viscosity Index> 190ASTM D2270[8]
Flash Point (COC), °C> 260ASTM D92[8][14]
Pour Point, °C< -24ASTM D97[8][12]
Acid Value, mg KOH/g< 1.5ASTM D974[12][14]
Saponification Value, mg KOH/g140 - 185-[8][12]
Density @ 25°C, g/cm³~0.90ASTM D1298[12][15]

Core Applications

The advantageous properties of NPGDO make it a preferred base oil for a variety of demanding lubricant applications:[3][16][17]

  • Biodegradable Hydraulic Fluids: High hydrolytic stability and biodegradability make it an excellent choice for hydraulic systems operating in environmentally sensitive areas.[8][13]

  • Metalworking Fluids: Its high lubricity and thermal stability are beneficial in cutting, grinding, and forming operations, including cold steel rolling and aluminum rolling.[7][8][13][14]

  • High-Temperature Chain Oils: Low volatility and excellent thermal stability ensure long-lasting lubrication for industrial oven and furnace chains.[7]

  • Compressor and Turbine Oils: Resistance to oxidation and deposit formation leads to cleaner operation and longer oil drain intervals.

  • Automotive Engine Oils: As a component in synthetic engine oil formulations, it can improve fuel efficiency, reduce wear, and maintain performance under high temperatures.[11]

Experimental Protocols for Performance Evaluation

To validate the performance of a lubricant formulated with NPGDO, a series of standardized tests must be conducted. The following protocols are fundamental for characterizing the key attributes of the finished lubricant.

Protocol 1: Viscosity and Viscosity Index Determination

Principle: Viscosity is a fluid's resistance to flow and is the most critical property of a lubricant. The Kinematic Viscosity is measured according to ASTM D445 using a calibrated glass capillary viscometer to time the flow of a fixed volume of fluid under gravity at standardized temperatures (40°C and 100°C).[18][19] The Viscosity Index (VI) is then calculated from these two measurements per ASTM D2270 , indicating the stability of the viscosity with temperature changes.[19][20] A higher VI is desirable.

Methodology (ASTM D445):

  • Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath, stopwatch.

  • Temperature Control: Set the constant temperature bath to 40.0 ± 0.1°C. Allow it to stabilize.

  • Sample Preparation: Ensure the NPGDO-based lubricant sample is free of air bubbles and particulates.

  • Viscometer Loading: Charge the viscometer with the lubricant sample according to the instrument's instructions.

  • Thermal Equilibration: Place the charged viscometer in the 40°C bath, ensuring it is held vertically. Allow at least 20 minutes for the sample to reach thermal equilibrium.

  • Measurement: Using suction, draw the lubricant up through the capillary tube to a point above the upper timing mark. Release the suction and accurately measure the time it takes for the fluid meniscus to pass from the upper to the lower timing mark.

  • Replicates: Repeat the measurement until at least two consecutive flow times agree within the viscometer's specified repeatability.

  • Calculation: Calculate the kinematic viscosity (ν) in centistokes (cSt) using the formula: ν = C × t, where C is the calibration constant of the viscometer (in cSt/s) and t is the average flow time in seconds.

  • Repeat at 100°C: Repeat steps 2-8 with the bath set to 100.0 ± 0.1°C.

  • VI Calculation (ASTM D2270): Use the measured viscosities at 40°C and 100°C to calculate the Viscosity Index using the standard's prescribed formulas and tables.

Protocol 2: Wear Preventive Characteristics (Four-Ball Method)

Principle: The ASTM D4172 Four-Ball Wear Test is used to evaluate the anti-wear properties of a lubricant.[21][22] A single steel ball is rotated under a specified load against three stationary steel balls that are immersed in the lubricant sample. The size of the circular wear scars that develop on the three stationary balls is a measure of the lubricant's ability to prevent wear.[23][24] Smaller wear scars indicate better anti-wear performance.[24]

G cluster_0 Four-Ball Apparatus Setup TopBall Rotating Steel Ball (1200 rpm) BottomBall1 TopBall->BottomBall1 BottomBall2 TopBall->BottomBall2 BottomBall3 TopBall->BottomBall3 Load Applied Load (e.g., 40 kgf) Load->TopBall TestCup Test Cup filled with NPGDO Lubricant (e.g., 75°C)

Caption: Schematic of the ASTM D4172 Four-Ball Wear Test setup.

Methodology (ASTM D4172):

  • Apparatus: Four-Ball Wear Test Machine, microscope with calibrated measurement scale.

  • Materials: Grade 25 steel balls (per specification), test lubricant, appropriate cleaning solvents (e.g., heptane).

  • Preparation: Thoroughly clean the steel balls, test cup, and ball pot assembly with solvent and dry completely.

  • Assembly: Place three clean steel balls into the test cup. Secure them in place with the locking ring.

  • Sample Addition: Pour the NPGDO-based lubricant into the test cup until the balls are fully submerged.

  • Final Assembly: Place the fourth ball into the chuck of the drive spindle and assemble the test cup onto the machine's platform.

  • Test Conditions:

    • Set the temperature controller to the desired test temperature (e.g., 75°C).

    • Set the motor speed (e.g., 1200 rpm).

    • Apply the specified load (e.g., 40 kgf).

  • Test Execution: Once the sample reaches the target temperature, start the motor and run the test for the specified duration (e.g., 60 minutes).

  • Disassembly and Cleaning: After the test, stop the machine, remove the load, and disassemble the test cup. Carefully remove the three stationary balls and clean them with solvent.

  • Wear Scar Measurement: Using the microscope, measure the diameter of the wear scars on each of the three stationary balls in two perpendicular directions.

  • Reporting: Calculate the average wear scar diameter (in mm) from the six measurements. Report this average as the result of the test.

Conclusion

This compound is a robust and versatile synthetic base oil that offers significant performance advantages over traditional lubricants. Its unique molecular structure provides an exceptional combination of thermal, oxidative, and hydrolytic stability, complemented by excellent lubricity and biodegradability. These characteristics make it an ideal choice for formulating high-performance lubricants for a wide array of industrial and automotive applications. By utilizing standardized evaluation protocols, formulators can effectively harness the superior properties of NPGDO to develop next-generation lubricants that meet the most demanding operational challenges.

References

Application Notes and Protocols for the Lipase-Catalyzed Synthesis of Neopentyl Glycol Dioleate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Shift Towards Greener Biolubricants

Neopentyl glycol dioleate (NPGDO) is a synthetic ester with significant industrial and cosmetic applications.[1][2] Its branched molecular structure, derived from neopentyl glycol and oleic acid, imparts exceptional thermal and oxidative stability, a high viscosity index, and a low pour point, making it a high-performance biodegradable lubricant.[3][4] NPGDO is utilized as a base fluid in biodegradable lubricants, metalworking fluids, and hydraulic oils. In the personal care sector, it functions as a skin conditioning agent and emollient in lotions, creams, and sunscreens.[1]

Traditionally, the synthesis of NPGDO involves chemical catalysis at high temperatures, often with the use of strong acids like sulfuric acid.[3] This process, however, can lead to undesirable side reactions, colored byproducts, and environmental concerns. The adoption of enzymatic catalysis, specifically using lipases, presents a more sustainable and efficient alternative. Lipases (E.C. 3.1.1.3) are versatile biocatalysts that can effectively catalyze esterification reactions under milder conditions, offering high selectivity and minimizing byproduct formation.[5] This application note provides a comprehensive guide to the synthesis of NPGDO using immobilized lipase, focusing on practical protocols and the underlying scientific principles for researchers and professionals in drug development and chemical synthesis.

Mechanism of Lipase-Catalyzed Esterification

The enzymatic synthesis of NPGDO follows a "Ping-Pong Bi-Bi" mechanism, a characteristic of many lipase-catalyzed reactions. The process is initiated by the acylation of the lipase's active site serine residue by oleic acid, forming an acyl-enzyme intermediate and releasing a water molecule. Subsequently, the neopentyl glycol alcohol attacks the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme. This cycle repeats for the second esterification to yield the final dioleate product.

Lipase_Mechanism E Lipase (E) E_OA Acyl-Enzyme Intermediate (E-RCO) E->E_OA + Oleic Acid OA Oleic Acid (RCOOH) OA->E_OA H2O Water (H₂O) E_OA->H2O - Water NPGDO This compound (R'COOR) E_OA->NPGDO + Neopentyl Glycol NPG Neopentyl Glycol (R'OH) NPG->NPGDO NPGDO->E - NPGDO

Caption: Mechanism of lipase-catalyzed esterification of Neopentyl Glycol with Oleic Acid.

Materials and Methods

Materials:
  • Neopentyl glycol (NPG): (≥99% purity)

  • Oleic acid: (≥90% purity)

  • Immobilized Lipase: Novozym® 435 (Candida antarctica lipase B immobilized on macroporous acrylic resin) is a commonly used and effective biocatalyst for this reaction.[6][7]

  • Solvent (optional): n-hexane or toluene (analytical grade). Solvent-free systems are often preferred for their green chemistry advantages.[5]

  • Molecular sieves (3Å): For water removal.

  • Sodium hydroxide (NaOH): For determining acid value.

  • Ethanol and Diethyl ether: For titration.

  • Phenolphthalein indicator

Equipment:
  • Jacketed glass reactor with overhead stirrer and temperature controller

  • Vacuum pump and vacuum gauge

  • Heating mantle or water bath

  • Burette and standard titration glassware

  • Rotary evaporator

  • Analytical balance

  • FTIR spectrometer

  • NMR spectrometer

  • Gas chromatograph (GC)

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of NPGDO in a solvent-free system, which is advantageous for its high volumetric productivity and reduced environmental impact.[5]

Step 1: Reactant Preparation
  • Accurately weigh Neopentyl glycol and oleic acid in a molar ratio of 1:2. A slight excess of oleic acid (e.g., 1:2.2) can be used to shift the equilibrium towards product formation.

  • Add the reactants to the jacketed glass reactor.

Step 2: Reaction Setup and Execution
  • Add the immobilized lipase, Novozym® 435, to the reactor. A typical enzyme loading is 5-10% (w/w) based on the total weight of the reactants.[8]

  • If using molecular sieves for in-situ water removal, add them to the reaction mixture (approximately 10-20% w/w of the expected water produced).

  • Assemble the reactor with the overhead stirrer, temperature probe, and a connection to a vacuum system.

  • Begin stirring the mixture at a moderate speed (e.g., 200-300 rpm) to ensure proper mixing without damaging the immobilized enzyme.

  • Heat the reaction mixture to the desired temperature, typically between 50-70°C.[9]

  • Apply a moderate vacuum (e.g., 200-400 mbar) to facilitate the removal of water, a byproduct of the esterification, which drives the reaction towards completion.[9]

Workflow A Reactant Preparation (NPG & Oleic Acid) B Addition of Immobilized Lipase (Novozym® 435) A->B C Reaction Setup (Stirring, Heating, Vacuum) B->C D Reaction Monitoring (Acid Value Titration) C->D D->C Continue reaction if conversion is low E Enzyme Separation (Filtration/Decantation) D->E Proceed upon high conversion F Product Purification (Washing & Rotary Evaporation) E->F G Characterization (FTIR, NMR, GC) F->G

Caption: Experimental workflow for the lipase-catalyzed synthesis of NPGDO.

Step 3: Monitoring the Reaction
  • Periodically (e.g., every 1-2 hours), take a small sample from the reaction mixture.

  • Determine the acid value of the sample by titration with a standardized NaOH solution to monitor the consumption of oleic acid. The conversion can be calculated using the following formula: Conversion (%) = [(Initial Acid Value - Acid Value at time t) / Initial Acid Value] x 100

  • Continue the reaction until the acid value stabilizes, indicating the reaction has reached equilibrium or completion.

Step 4: Product Recovery and Purification
  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the immobilized enzyme from the product by filtration or decantation. The enzyme can be washed with a non-polar solvent like hexane and dried for potential reuse.

  • The crude product may contain unreacted oleic acid. This can be removed by washing with a dilute aqueous solution of sodium bicarbonate or sodium carbonate, followed by washing with distilled water to neutrality.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove any residual solvent and water using a rotary evaporator under reduced pressure to obtain the purified this compound.

Results and Discussion: Optimizing Reaction Parameters

The efficiency of the lipase-catalyzed synthesis of NPGDO is influenced by several parameters. The following table summarizes the typical effects of these parameters on the reaction outcome.

ParameterTypical RangeEffect on ReactionRationale
Temperature 40 - 80°CIncreased temperature generally increases the reaction rate. However, temperatures above the optimum can lead to enzyme denaturation.Provides sufficient kinetic energy for the reaction to proceed. The optimal temperature is a balance between reaction rate and enzyme stability.
Enzyme Loading 1 - 10% (w/w)Higher enzyme concentration leads to a faster reaction rate.Increases the number of available active sites for catalysis.
Substrate Molar Ratio (Oleic Acid:NPG) 2:1 to 2.5:1An excess of oleic acid can shift the equilibrium towards product formation, increasing the yield.Le Chatelier's principle.
Water Removal Vacuum, Molecular SievesEssential for high conversion rates.Water is a byproduct of the esterification reaction; its removal drives the equilibrium towards the product side.
Agitation Speed 100 - 400 rpmAdequate agitation improves mass transfer and prevents settling of the enzyme. Excessive speed can cause mechanical damage to the immobilized enzyme.Ensures homogeneity of the reaction mixture and facilitates substrate-enzyme interaction.

Characterization of this compound

The identity and purity of the synthesized NPGDO should be confirmed using standard analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of NPGDO will show a characteristic strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. The disappearance of the broad O-H stretching band from the neopentyl glycol (around 3300 cm⁻¹) and the carboxylic acid (around 2500-3300 cm⁻¹) indicates the completion of the esterification.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the ester is confirmed by the appearance of a signal around 3.8-4.0 ppm corresponding to the -CH₂-O-C=O protons of the neopentyl glycol moiety.[3]

    • ¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbon of the ester group around 173 ppm.[4]

  • Gas Chromatography (GC): GC analysis can be used to determine the purity of the NPGDO and to quantify the amounts of residual starting materials (neopentyl glycol and oleic acid) and any monoester intermediate.[3]

Conclusion

The lipase-catalyzed synthesis of this compound offers a robust, efficient, and environmentally friendly alternative to traditional chemical methods. By carefully controlling reaction parameters such as temperature, enzyme loading, and water removal, high yields of pure NPGDO can be achieved. The use of immobilized lipases further enhances the process by allowing for easy separation and potential reuse of the biocatalyst, making it a cost-effective and sustainable method for the production of this valuable biolubricant.

References

Application Notes and Protocols for the Scale-Up of Neopentyl Glycol Dioleate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neopentyl Glycol Dioleate (NPGD) is a high-performance synthetic ester with a growing demand in various industrial applications, including biodegradable lubricants, metalworking fluids, and cosmetics.[1][2][3] Its favorable properties, such as excellent thermal and oxidative stability, high viscosity index, and good lubricity, make it a desirable alternative to conventional mineral oil-based products.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up of NPGD production from laboratory to pilot and industrial scale. It covers the fundamental principles of the synthesis, a detailed step-by-step protocol for scaled-up production, critical process parameters, purification techniques, quality control measures, and safety considerations. The aim is to provide a scientifically sound and practical framework for the efficient and safe manufacturing of high-quality NPGD.

Introduction to this compound

This compound (NPGD) is a diester synthesized from the esterification of neopentyl glycol (NPG) with two molecules of oleic acid.[3] The unique branched structure of the neopentyl glycol backbone imparts exceptional thermal and hydrolytic stability to the ester, while the long oleic acid chains provide excellent lubricity and a high viscosity index.

Key Properties and Applications:

  • High Thermal and Oxidative Stability: The absence of beta-hydrogens in the neopentyl glycol structure makes NPGD resistant to thermal degradation and oxidation, crucial for high-temperature applications.

  • Excellent Lubricity: The long fatty acid chains form a robust lubricating film, reducing friction and wear.[2]

  • High Viscosity Index: NPGD maintains its viscosity over a wide range of temperatures, ensuring consistent performance.[3]

  • Biodegradability: As an ester derived from natural fatty acids, NPGD is readily biodegradable, making it an environmentally friendly choice.[3]

  • Applications:

    • Industrial Lubricants: Base oil for engine oils, hydraulic fluids, compressor oils, and greases.[2][3]

    • Metalworking Fluids: Used in rolling, drawing, and cutting fluids for its lubricating and cooling properties.[3]

    • Cosmetics and Personal Care: Acts as an emollient and skin-conditioning agent in creams and lotions.[2]

    • Plasticizers: Employed to increase the flexibility and durability of polymers.

Synthesis of this compound: Chemical Principles

The synthesis of NPGD is primarily achieved through a direct esterification reaction, a type of condensation reaction where a carboxylic acid (oleic acid) reacts with an alcohol (neopentyl glycol) to form an ester and water.[4] This reaction is reversible and typically requires a catalyst to achieve a reasonable reaction rate and high conversion.[4]

Reaction Scheme:

The equilibrium of the reaction is a critical factor influencing the yield of the diester. To drive the reaction towards the product side, the water formed during the reaction must be continuously removed.[4]

Catalysis in NPGD Synthesis

The choice of catalyst is pivotal for an efficient esterification process.

  • Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid and p-toluenesulfonic acid are effective catalysts.[5] They protonate the carbonyl oxygen of the oleic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of neopentyl glycol. However, their use can lead to corrosion issues and the formation of colored byproducts, necessitating complex purification steps.[4]

  • Heterogeneous Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts such as ion-exchange resins, zeolites, and supported metal oxides are increasingly being explored. These catalysts offer advantages like ease of separation from the reaction mixture, reusability, and reduced corrosion.[6]

  • Enzymatic Catalysis: Lipases can be used as biocatalysts for the synthesis of NPGD.[7] Enzymatic routes offer high selectivity and operate under milder reaction conditions, leading to a purer product with fewer byproducts.[8][9] However, the higher cost and lower stability of enzymes at industrial scales can be limiting factors.[10]

Scale-Up of this compound Production: A Detailed Protocol

Scaling up the production of NPGD from the laboratory to an industrial scale requires careful consideration of several factors, including reactor design, heat and mass transfer, process control, and safety. The following protocol outlines a general procedure for the scaled-up synthesis of NPGD using a conventional acid catalyst.

Raw Material Specifications

The quality of the raw materials is crucial for obtaining high-purity NPGD.

Raw MaterialKey SpecificationsRationale
Neopentyl Glycol (NPG) Purity: >99% Moisture Content: <0.1% Melting Point: 124-130°CHigh purity minimizes side reactions. Low moisture prevents interference with the esterification equilibrium. A consistent melting point ensures proper handling and reaction initiation.[11]
Oleic Acid Purity: >98% Acid Value: 195-205 mg KOH/g Iodine Value: 85-95 g I₂/100gHigh purity ensures a high yield of the desired ester. The acid value is critical for stoichiometric calculations. The iodine value indicates the degree of unsaturation.
Equipment for Industrial Scale Production
  • Reactor: A jacketed, glass-lined or stainless-steel reactor equipped with a variable-speed agitator, a temperature probe, a nitrogen inlet, and a condenser with a Dean-Stark trap or a similar water removal system.[12] The reactor should be designed to handle the reaction volume and withstand the operating temperatures and pressures.

  • Heating/Cooling System: A thermal fluid system for precise temperature control of the reactor jacket.

  • Vacuum System: A vacuum pump for the purification step.[13]

  • Filtration Unit: To remove the catalyst after the reaction.

  • Storage Tanks: For raw materials and the final product.

Step-by-Step Production Protocol

Step 1: Reactor Charging and Inerting

  • Ensure the reactor is clean, dry, and free from any contaminants from previous batches.

  • Charge the reactor with Neopentyl Glycol and Oleic Acid in a molar ratio of approximately 1:2.05 to 1:2.2 (a slight excess of oleic acid helps to drive the reaction to completion).

  • Begin agitation to ensure a homogenous mixture.

  • Purge the reactor with an inert gas, such as nitrogen, to remove air and prevent oxidation, especially at elevated temperatures.[14]

Step 2: Heating and Catalysis

  • Slowly heat the reaction mixture to the desired temperature, typically between 140°C and 180°C, under constant agitation.[4]

  • Once the reaction temperature is reached, carefully add the acid catalyst (e.g., 0.1-0.5% w/w sulfuric acid or p-toluenesulfonic acid based on the total weight of reactants).

Step 3: Esterification and Water Removal

  • Maintain the reaction temperature and agitation. The esterification reaction is endothermic, so continuous heating is required.

  • Continuously remove the water of reaction using a Dean-Stark trap or by applying a slight vacuum. The rate of water removal is a good indicator of the reaction progress.

  • Monitor the reaction progress by periodically taking samples and analyzing the acid value. The reaction is considered complete when the acid value drops to the desired level (typically < 1 mg KOH/g).[1] The reaction time can range from 8 to 12 hours, depending on the scale, catalyst, and temperature.

Step 4: Catalyst Neutralization and Removal

  • Cool the reaction mixture to 80-90°C.

  • Neutralize the acid catalyst by adding a stoichiometric amount of a base, such as sodium hydroxide or sodium carbonate solution. This will form a salt that can be removed.

  • The neutralized catalyst can be removed by filtration or by washing the crude product with hot water.

Step 5: Purification

  • The crude NPGD is purified by vacuum distillation to remove any unreacted raw materials, water, and other volatile impurities.[13][15]

  • Apply a vacuum and gradually increase the temperature. The lighter components will distill off first.

  • The pure this compound is collected as the main fraction.

Step 6: Quality Control and Packaging

  • Analyze the final product for key quality parameters (see Section 5).

  • Once the product meets the specifications, it is cooled and transferred to storage tanks or packaged in drums or IBCs.[3]

Process Flow Diagram

NPGD_Production_Workflow cluster_0 Raw Material Handling cluster_1 Reaction Stage cluster_2 Purification Stage cluster_3 Final Product NPG Neopentyl Glycol Storage Reactor Jacketed Reactor NPG->Reactor Charge Oleic_Acid Oleic Acid Storage Oleic_Acid->Reactor Charge Neutralization Neutralization Tank Reactor->Neutralization Crude NPGD Water_Removal Water Removal Reactor->Water_Removal Filtration Filtration Unit Neutralization->Filtration Neutralized Mixture Vacuum_Distillation Vacuum Distillation Column Filtration->Vacuum_Distillation Filtered Crude NPGD Waste Waste Filtration->Waste QC Quality Control Lab Vacuum_Distillation->QC Purified NPGD Vacuum_Distillation->Waste Impurities Storage NPGD Storage QC->Storage Approved Product Catalyst Catalyst Catalyst->Reactor

Caption: Workflow for the industrial production of this compound.

Critical Process Parameters and Optimization

ParameterRangeRationale and Optimization
Molar Ratio (Oleic Acid:NPG) 2.05:1 to 2.2:1A slight excess of oleic acid drives the reaction towards the formation of the diester and compensates for any potential losses. A large excess can lead to difficulties in purification.
Reaction Temperature 140 - 180°CHigher temperatures increase the reaction rate but can also lead to side reactions and product darkening. The optimal temperature is a balance between reaction speed and product quality.[4]
Catalyst Concentration 0.1 - 0.5% (w/w)Higher catalyst loading increases the reaction rate but can also promote side reactions and increase purification costs. The optimal concentration should be determined experimentally.
Agitation Speed 100 - 300 RPMProper agitation is crucial for ensuring good mixing of the reactants and catalyst, as well as for efficient heat and mass transfer. The optimal speed depends on the reactor geometry and scale.
Vacuum for Water Removal 100 - 200 mbarA slight vacuum can aid in the continuous removal of water, shifting the equilibrium towards the product side.
Vacuum for Purification 1 - 10 mbarA high vacuum is necessary during distillation to lower the boiling point of NPGD and prevent thermal degradation.[13]

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the final product meets the required specifications for its intended application.

ParameterTypical SpecificationAnalytical Method
Appearance Clear, yellowish liquidVisual Inspection
Acid Value (mg KOH/g) < 1.0Titration (ASTM D974)
Saponification Value (mg KOH/g) 175 - 185Titration (ASTM D94)
Iodine Value (g I₂/100g) 80 - 88Titration (ASTM D5768)
Viscosity @ 40°C (cSt) 20 - 30Viscometer (ASTM D445)
Viscosity @ 100°C (cSt) 6 - 7Viscometer (ASTM D445)
Flash Point (°C) > 260Cleveland Open Cup (ASTM D92)
Pour Point (°C) < -20ASTM D97
Moisture Content (%) < 0.1Karl Fischer Titration (ASTM E203)

Safety Considerations

The production of this compound involves handling chemicals at elevated temperatures and pressures, necessitating strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): All personnel involved in the production process must wear appropriate PPE, including safety goggles, chemical-resistant gloves, and protective clothing.[14][16][17]

  • Ventilation: The production area should be well-ventilated to prevent the accumulation of flammable or harmful vapors.[14]

  • Fire Safety: The reactor and storage tanks should be equipped with appropriate fire suppression systems. Open flames and other ignition sources must be strictly prohibited in the production area.[16]

  • Emergency Procedures: Clear emergency procedures for spills, leaks, and fires should be established and all personnel should be trained on these procedures.[18][19]

  • Material Handling: Neopentyl glycol is a combustible solid, and oleic acid can cause skin irritation.[16][18] Proper handling procedures should be followed to minimize exposure.

Troubleshooting

IssuePotential Cause(s)Corrective Action(s)
Slow Reaction Rate - Insufficient catalyst - Low reaction temperature - Inefficient water removal- Increase catalyst concentration - Increase reaction temperature - Improve vacuum or condenser efficiency
High Acid Value in Final Product - Incomplete reaction - Insufficient neutralization- Extend reaction time - Ensure complete neutralization of the catalyst
Dark Product Color - High reaction temperature - Oxidation- Lower reaction temperature - Maintain a good nitrogen blanket
Product Fails Viscosity Specification - Incorrect molar ratio - Incomplete reaction- Verify raw material stoichiometry - Ensure reaction goes to completion

Conclusion

The scale-up of this compound production is a well-established process that, when executed with careful attention to detail, can yield a high-quality product suitable for a wide range of demanding applications. This guide has provided a comprehensive overview of the key considerations, from raw material selection and process optimization to quality control and safety. By following the principles and protocols outlined herein, researchers and manufacturers can confidently and efficiently scale up their NPGD production to meet the growing market demand for high-performance, biodegradable synthetic esters.

References

Application Notes and Protocols: Neopentyl Glycol Dioleate in Metalworking Fluid Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Neopentyl Glycol Dioleate in Modern Metalworking Fluids

This compound (NPGD) is a high-performance synthetic ester that has garnered significant attention in the formulation of advanced metalworking fluids (MWFs).[1][2] Its unique molecular structure, derived from the esterification of neopentyl glycol with oleic acid, imparts a combination of desirable properties, including exceptional lubricity, high thermal and oxidative stability, a low pour point, and excellent biodegradability.[1][3] These attributes make NPGD a versatile component, suitable for enhancing the performance of a wide range of metalworking fluids, from straight oils to water-based formulations.[4][5] This document serves as a comprehensive guide for researchers and formulators on the effective application of this compound in metalworking fluid formulations. We will delve into its mechanism of action, provide detailed starting-point formulations, and outline rigorous testing protocols to validate performance.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of NPGD is fundamental to its successful incorporation into metalworking fluid formulations.

PropertyTypical ValueSignificance in Metalworking Fluids
Appearance Clear, yellowish liquidIndicates purity and ease of blending.
Kinematic Viscosity @ 40°C 22-26 cStInfluences film strength and fluid flow; suitable for a range of applications.[6]
Flash Point (COC) >270°CHigh flash point enhances safety in high-temperature machining operations.[4][6]
Pour Point <-20°CExcellent low-temperature fluidity prevents solidification and ensures performance in cold environments.[6]
Acid Value <1.0 mg KOH/gLow acidity indicates high purity and stability, minimizing potential for corrosion.[6]
Saponification Value 175-185 mg KOH/gUseful for quality control and indicative of the ester's molecular weight.[6]
Biodegradability HighAn environmentally favorable characteristic for modern lubricant formulations.[1]

Mechanism of Action: The Lubricity Advantage of this compound

The primary function of this compound in metalworking fluids is to provide boundary lubrication, which is critical in the high-pressure, high-temperature environment at the tool-workpiece interface. The mechanism of action is rooted in the polarity of the ester molecules.

The ester groups in NPGD are polar, leading to their adsorption onto the positively charged metal surfaces of the tool and workpiece. This forms a durable, protective lubricating film that reduces direct metal-to-metal contact, thereby minimizing friction and wear. The long, flexible oleate chains of the molecule contribute to a low coefficient of friction, enhancing surface finish and extending tool life.

cluster_0 Metalworking Interface cluster_1 NPGD Molecule Tool Tool Workpiece Workpiece PolarHead Polar Ester Head PolarHead->Tool Adsorption PolarHead->Workpiece Adsorption NeopentylBackbone Neopentyl Backbone PolarHead->NeopentylBackbone OleateChain1 Oleate Chain OleateChain2 Oleate Chain NeopentylBackbone->OleateChain1 NeopentylBackbone->OleateChain2

Mechanism of NPGD Adsorption on Metal Surfaces

Application in Metalworking Fluid Formulations

This compound can be incorporated into all major types of metalworking fluids. The following are starting point formulations and are intended to be optimized based on specific application requirements and performance testing.

Straight Oil Formulations

Straight oils are undiluted mineral or synthetic oils used for heavy-duty applications requiring maximum lubricity. NPGD can be used as a lubricity additive or as a partial replacement for the base oil.

Starting Point Formulation: Heavy-Duty Cutting Oil

ComponentFunctionConcentration (wt%)
Group I or II Paraffinic Base Oil (e.g., ISO VG 22)Base Stock70-85%
This compound Lubricity Additive 5-15%
Sulfurized Extreme Pressure (EP) AdditiveEP Agent5-10%
Corrosion Inhibitor (e.g., Tolyltriazole for yellow metals)Corrosion Protection0.1-0.5%
Anti-mist AgentMist Reduction0.5-1.0%

Formulation Protocol:

  • Charge the base oil into a blending vessel equipped with agitation.

  • Begin agitation and gently heat the base oil to 40-50°C to reduce viscosity.

  • Slowly add the this compound and mix until fully homogenized.

  • Add the sulfurized EP additive and continue mixing.

  • Incorporate the corrosion inhibitor and anti-mist agent, mixing until the solution is clear and uniform.

  • Allow the blend to cool to room temperature before packaging.

A Charge Base Oil B Heat to 40-50°C with Agitation A->B C Add this compound B->C D Add EP Additive C->D E Add Corrosion Inhibitor & Anti-mist Agent D->E F Cool and Package E->F

Straight Oil Formulation Workflow
Soluble Oil Formulations

Soluble oils are oil-in-water emulsions that provide a balance of lubricity and cooling. NPGD enhances the lubricity of the oil phase.

Starting Point Formulation: General Purpose Soluble Oil Concentrate

ComponentFunctionConcentration (wt%)
Naphthenic Base Oil (e.g., ISO VG 100)Base Stock50-70%
This compound Lubricity Additive 5-15%
Anionic Emulsifier (e.g., Sodium Petroleum Sulfonate)Emulsification10-20%
Nonionic Emulsifier (e.g., Alcohol Ethoxylate)Emulsion Stability5-10%
Corrosion Inhibitor Package (e.g., Amine Borate)Corrosion Protection5-10%
BiocideMicrobial Control1-3%
Foam Control AgentDefoamer0.1-0.5%

Formulation Protocol (Concentrate):

  • In the main blending vessel, combine the naphthenic base oil and this compound with agitation.

  • In a separate vessel, blend the anionic and nonionic emulsifiers.

  • Slowly add the emulsifier blend to the oil phase with continuous mixing.

  • Add the corrosion inhibitor package and mix until uniform.

  • Finally, add the biocide and foam control agent, and continue mixing until the concentrate is clear and homogeneous.

Dilution: This concentrate is typically diluted with water at a ratio of 1:10 to 1:20 (5-10%) for use. Always add the oil concentrate to water with agitation to ensure proper emulsion formation.

Semi-Synthetic Formulations

Semi-synthetic fluids contain a lower oil content than soluble oils, offering a good balance of cooling, lubricity, and cleanliness.

Starting Point Formulation: Semi-Synthetic Cutting Fluid Concentrate

ComponentFunctionConcentration (wt%)
Deionized WaterSolvent30-50%
Naphthenic Base Oil (e.g., ISO VG 100)Base Stock15-25%
This compound Lubricity Additive 5-10%
Emulsifier Package (Anionic & Nonionic)Emulsification10-15%
Corrosion Inhibitor Package (e.g., Amine Carboxylate)Corrosion Protection10-15%
pH Buffer (e.g., Triethanolamine)pH Control3-7%
Biocide and FungicideMicrobial Control2-4%
Foam Control AgentDefoamer0.1-0.5%

Formulation Protocol (Concentrate):

  • Charge the deionized water to the blending vessel.

  • With agitation, add the pH buffer and corrosion inhibitor package, mixing until dissolved.

  • In a separate vessel, blend the naphthenic base oil, this compound, and emulsifier package.

  • Slowly add the oil phase to the water phase with vigorous agitation to form a stable emulsion.

  • Add the biocide/fungicide and foam control agent, and continue mixing until the concentrate is uniform.

Performance Evaluation Protocols

Rigorous testing is essential to validate the performance of metalworking fluids formulated with this compound. The following are key ASTM test methods.

Lubricity and Anti-Wear Properties

ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) [7][8][9][10][11]

  • Objective: To evaluate the anti-wear properties of the fluid under sliding contact.

  • Procedure:

    • Three steel balls are clamped together and immersed in the test fluid.

    • A fourth steel ball is rotated against the three stationary balls under a specified load (e.g., 40 kgf), speed (e.g., 1200 rpm), and temperature (e.g., 75°C) for a set duration (e.g., 60 minutes).[11]

    • After the test, the wear scars on the three stationary balls are measured using a microscope.

  • Interpretation: A smaller average wear scar diameter indicates better anti-wear performance.

Extreme Pressure (EP) Properties

ASTM D2783: Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method) [12][13][14][15]

  • Objective: To determine the load-carrying capacity of the fluid under extreme pressure conditions.

  • Procedure:

    • The four-ball tester is used, but with a series of increasing loads applied in short-duration runs (e.g., 10 seconds).[13]

    • The test continues until the rotating ball welds to the stationary balls.

  • Interpretation: The "Weld Point" is the lowest load at which welding occurs, indicating the fluid's ultimate EP performance. A higher weld point is desirable. The "Load-Wear Index" is another calculated value that represents the fluid's ability to prevent wear under high loads.[12][15]

Corrosion Protection (for Water-Based Fluids)

ASTM D4627: Standard Test Method for Iron Chip Corrosion for Water-Dilutable Metalworking Fluids [16][17][18][19][20]

  • Objective: To assess the ability of a water-miscible metalworking fluid to prevent rust on cast iron.

  • Procedure:

    • A specified amount of cast iron chips is placed on a filter paper in a petri dish.[17]

    • The chips are wetted with the diluted metalworking fluid.[17]

    • The covered petri dish is allowed to stand for a set period (e.g., overnight).[17]

    • The filter paper is then rinsed and examined for rust stains.[19]

  • Interpretation: The "breakpoint" is the lowest concentration of the fluid that shows no rust stains, indicating effective corrosion inhibition.[18][19]

cluster_0 Performance Testing A Formulated MWF B ASTM D4172 (Lubricity/Anti-Wear) A->B C ASTM D2783 (Extreme Pressure) A->C D ASTM D4627 (Corrosion - Water Based) A->D E Performance Data (Wear Scar, Weld Point, Rust Rating) B->E C->E D->E

Performance Evaluation Workflow

Conclusion

This compound is a highly effective and versatile component for formulating high-performance metalworking fluids. Its excellent lubricity, thermal stability, and favorable environmental profile make it an ideal choice for meeting the increasing demands of modern machining operations. By leveraging the formulation guidelines and testing protocols outlined in this document, researchers and formulators can effectively harness the benefits of NPGD to develop superior metalworking fluids that enhance efficiency, extend tool life, and improve workpiece quality.

References

Application Note & Protocol: Identification of Neopentyl Glycol Dioleate via Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the identification and characterization of Neopentyl Glycol Dioleate (NPGD), a synthetic ester increasingly utilized as a biodegradable lubricant base stock.[1][2] Given its high molecular weight and low volatility, specialized analytical strategies are required. This application note details three robust Gas Chromatography-Mass Spectrometry (GC-MS) protocols tailored for NPGD analysis: a direct high-temperature GC-MS method, an indirect method involving transesterification to Fatty Acid Methyl Esters (FAMEs), and an advanced Pyrolysis-GC-MS (Py-GC/MS) approach. The causality behind instrumental choices, sample preparation, and data interpretation is explained to ensure methodological soundness and reproducibility for researchers in materials science, drug development, and quality control.

Introduction: The Analytical Challenge of Synthetic Esters

This compound (NPGD) is a synthetic polyol ester formed from the esterification of neopentyl glycol with two oleic acid molecules.[1] Its molecular structure, featuring branched alkyl chains, imparts desirable properties such as high thermal stability and a low pour point, making it a superior alternative to traditional mineral oils in high-performance lubricants.[3]

The accurate identification of NPGD is crucial for quality control, formulation development, and stability studies. However, its high molecular weight (633.0 g/mol ) and correspondingly low volatility present a significant challenge for standard GC-MS analysis.[3][4] Direct injection often requires high temperatures that can lead to thermal degradation and ambiguous results.

This guide presents a multi-faceted approach to overcome these challenges, providing scientists with a validated toolkit for the definitive identification of NPGD.

Chemical Profile: this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
IUPAC Name [2,2-dimethyl-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate[4]
Molecular Formula C41H76O4[4]
Molecular Weight 633.0 g/mol [3][4]
Monoisotopic Mass 632.574 Da[4]
Appearance Colorless or yellowish clear liquid[2]
Primary Application Biodegradable lubricant, hydraulic oil[2]

Principle of Methodologies

Three distinct yet complementary GC-MS workflows are presented. The choice of method depends on the analytical objective, sample matrix, and available instrumentation.

  • Method A: Direct High-Temperature GC-MS: This approach involves the direct injection of a diluted NPGD sample into a GC-MS system equipped for high-temperature analysis. It is the most straightforward method but requires specialized columns and careful optimization to prevent on-column degradation.

  • Method B: Indirect Analysis via Transesterification: This classic and highly robust method involves a chemical reaction (transesterification) to cleave the ester bonds of NPGD, converting the constituent oleic acid chains into their more volatile Fatty Acid Methyl Ester (FAME) derivatives (Methyl Oleate).[5][6][7] These FAMEs are then analyzed using standard, well-established GC-MS methods. This confirms the fatty acid composition of the parent molecule.

  • Method C: Pyrolysis-GC-MS (Py-GC/MS): For intractable or complex matrices, Py-GC/MS offers a powerful alternative. The sample is subjected to rapid, high-temperature heating in an inert atmosphere, causing controlled thermal decomposition. The resulting smaller, volatile fragments (pyrolysate) are characteristic of the original molecule's structure and are separated and identified by GC-MS.[8][9][10]

Experimental Workflow Overview

The overall analytical process, from sample receipt to final identification, follows a structured path. The choice of sample preparation is the critical diverging point between the primary methodologies.

GCMS_Workflow cluster_prep PART 1: Sample Preparation cluster_direct Method A: Direct cluster_indirect Method B: Indirect cluster_pyrolysis Method C: Pyrolysis cluster_analysis PART 2: Instrumental Analysis cluster_data PART 3: Data Interpretation Sample Sample Containing This compound PrepA Dissolve in appropriate solvent (e.g., Hexane, Dichloromethane) Sample->PrepA PrepB Transesterification (e.g., with BF3-Methanol) to form FAMEs Sample->PrepB PrepC Place small aliquot in pyrolysis tube Sample->PrepC GCMS GC-MS System PrepA->GCMS Inject Diluted Sample PrepB->GCMS Inject FAMEs Extract PrepC->GCMS Pyrolyze & Transfer Data Acquire Chromatogram & Mass Spectra GCMS->Data ResultA Identify Molecular Ion & Characteristic Fragments of NPGD Data->ResultA Direct Analysis ResultB Identify Methyl Oleate peak by Retention Time & Mass Spectrum Data->ResultB Indirect Analysis ResultC Identify Characteristic Pyrolysis Products (e.g., Oleic Acid, Neopentyl derivatives) Data->ResultC Pyrolysis Analysis

Caption: Overall workflow for NPGD identification by GC-MS.

Detailed Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Materials and Reagents
  • Solvents: Hexane (GC grade), Dichloromethane (GC grade), Methanol (Anhydrous), Toluene (Anhydrous)

  • Reagents: Boron trifluoride-methanol solution (BF3-Methanol, 12-14% w/w), Sodium Chloride (ACS grade), Anhydrous Sodium Sulfate.

  • Standards (Optional but Recommended): this compound, Methyl Oleate standard.

  • Apparatus: Volumetric flasks, pipettes, autosampler vials with inserts, heating block or water bath, vortex mixer, centrifuge.

Protocol A: Direct High-Temperature GC-MS Analysis

This method is best for rapid screening of relatively clean samples.

A.1. Sample Preparation

  • Weigh approximately 10 mg of the NPGD sample into a 10 mL volumetric flask.

  • Dissolve and bring to volume with a suitable solvent like hexane or dichloromethane. This creates a 1 mg/mL stock solution.[11]

  • Prepare a working solution by diluting the stock solution 1:100 (to approx. 10 µg/mL) in the same solvent.[12]

  • Transfer the final solution to a 2 mL autosampler vial.

A.2. Instrumental Parameters The key to this method is using a thermally stable, low-bleed capillary column designed for high-temperature applications.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides excellent thermal control and reproducibility.[5]
MS System 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column Agilent J&W DB-5ht (or similar 5% phenyl-methylpolysiloxane), 15-30 m x 0.25 mm ID, 0.10-0.25 µm filmLow polarity phase suitable for high molecular weight esters, thermally stable to 400°C.[13]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good efficiency.
Inlet Split/Splitless, used in Splitless modeMaximizes analyte transfer to the column for sensitivity.[12]
Inlet Temp 320°CEnsures complete vaporization of the high boiling point analyte without degradation.
Oven Program 150°C (hold 1 min), ramp at 15°C/min to 380°C (hold 10 min)The ramp allows for separation from any lighter contaminants, and the high final temperature is required to elute NPGD.
Injection Vol. 1 µLStandard volume for splitless injection.
MS Source Temp 230°CStandard temperature balancing sensitivity and fragmentation.
MS Quad Temp 150°CStandard operating temperature.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard mode for generating reproducible fragmentation patterns for library matching.
Mass Range m/z 50-700Covers the expected molecular ion (632.6 Da) and key fragment ions.
Protocol B: Indirect Analysis via Transesterification to FAMEs

This is the most reliable method for confirming the oleate component of the ester. The protocol is based on established methods for FAMEs analysis.[14]

B.1. Sample Preparation (Esterification)

  • Accurately weigh 10-25 mg of the NPGD sample into a screw-cap reaction vial.

  • Add 1 mL of anhydrous Toluene to dissolve the sample.

  • Add 2 mL of BF3-Methanol (12% w/w) solution. The BF3 acts as a Lewis acid catalyst to facilitate the transesterification reaction with methanol.[14]

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes in a heating block or water bath.[15]

  • Cool the vial to room temperature.

  • Add 1 mL of deionized water and 1 mL of hexane.

  • Vortex vigorously for 30 seconds to extract the newly formed FAMEs (which are nonpolar) into the upper hexane layer.

  • Allow the layers to separate (centrifugation can be used to speed this up).

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a 2 mL autosampler vial for analysis.

Transesterification NPGD This compound (C41H76O4) Catalyst + BF3 Catalyst (Heat) NPGD->Catalyst Methanol Methanol (CH3OH) (in excess) Methanol->Catalyst NPG Neopentyl Glycol (C5H12O2) Catalyst->NPG FAME Methyl Oleate (FAME) (C19H36O2) (2 molecules) Catalyst->FAME

Caption: Transesterification of NPGD to form Methyl Oleate.

B.2. Instrumental Parameters This method uses a standard polar column designed for FAMEs separation.[7][16]

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentStandard, reliable platform for FAMEs analysis.[5]
MS System 5977B MSD or equivalent
Column Agilent J&W DB-23, HP-88 or similar (highly polar cyanopropyl phase), 30-60 m x 0.25 mm ID, 0.25 µm filmThe polar stationary phase provides excellent separation of FAMEs, including isomers.[7][16]
Carrier Gas Helium, Constant Flow @ 1.0 mL/min
Inlet Split/Splitless, used in Split mode (e.g., 50:1)Split injection is used for the typically higher concentration of FAMEs to prevent column overload and ensure sharp peaks.
Inlet Temp 250°CStandard temperature for FAMEs analysis.
Oven Program 100°C (hold 2 min), ramp at 10°C/min to 240°C (hold 10 min)A typical temperature program that effectively separates common FAMEs.[5]
Injection Vol. 1 µL
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) @ 70 eV
Mass Range m/z 40-400Covers the expected molecular ion (296.3 Da) and fragments of Methyl Oleate.
Protocol C: Pyrolysis-GC-MS Analysis

This solvent-free method is ideal for complex matrices or for structural confirmation.

C.1. Sample Preparation

  • Place a small, representative amount of the sample (0.1 - 0.5 mg) into a dedicated pyrolysis sample cup or tube.[10]

  • Load the sample tube into the pyrolysis autosampler.

C.2. Instrumental Parameters

ParameterRecommended SettingRationale
Pyrolyzer Frontier Lab, CDS, or GERSTEL PYROSpecialized equipment required for this technique.
Pyrolysis Temp 600 - 750°CSufficient temperature to induce fragmentation of the ester bonds.[10][17]
GC Interface 300°CPrevents condensation of pyrolysis products.
GC/MS System Same as Protocol A (High-Temp setup)A robust, general-purpose column like a DB-5 is suitable for separating the wide range of pyrolysis products.
Oven Program 40°C (hold 2 min), ramp at 10°C/min to 320°C (hold 5 min)Starts at a low temperature to trap volatile fragments, then ramps to elute larger products.[10]

Data Analysis and Interpretation

5.1. Method A (Direct Analysis)

  • Chromatogram: Expect a single, late-eluting peak corresponding to NPGD. A retention time for pure NPG dioleate was reported at 41 minutes under one set of GC-FID conditions, though this will vary significantly with the specific method.[1]

  • Mass Spectrum: The 70 eV EI mass spectrum will be complex due to fragmentation. The molecular ion (M+) at m/z 632.6 is expected to be of very low abundance or absent. Key fragments to look for include:

    • Loss of one oleate chain: [M - C18H33O2]+ at m/z 351.

    • Ions related to the neopentyl glycol core, such as fragments from the neopentyl glycol itself (e.g., m/z 104).[18]

    • Fragments characteristic of the oleic acid chain (a series of hydrocarbon fragments).

5.2. Method B (Indirect FAMEs Analysis)

  • Chromatogram: The primary peak of interest will be Methyl Oleate (C18:1). Its retention time should be confirmed by running a pure standard.

  • Mass Spectrum: The mass spectrum of the Methyl Oleate peak should be a clean match to the NIST library spectrum. Key identifying ions include:

    • Molecular Ion (M+): m/z 296

    • McLafferty rearrangement ion: m/z 74

    • Other characteristic fragments: m/z 55, 87, 143, 264 ([M-32]+).

5.3. Method C (Pyrolysis Analysis)

  • Pyrogram: The chromatogram will show multiple peaks corresponding to pyrolysis products.

  • Interpretation: Identification of characteristic products confirms the original structure. For NPGD, expect to identify:

    • Oleic acid

    • Pristine Neopentyl glycol[18] or its dehydration/rearrangement products.

    • Aromatic compounds like benzene and benzoic acid can also be formed from the degradation of the fatty acid chains at high temperatures.[17]

System Validation and Troubleshooting

IssuePossible CauseRecommended Solution
No peak observed (Direct Method) Oven temperature too low; Inlet discrimination.Increase final oven temperature and hold time. Use a deactivated glass wool liner in the inlet.
Broad, tailing peaks Active sites in the inlet or column; column degradation.Use a fresh, deactivated inlet liner. Condition the column. Trim the first few cm off the column inlet.
Low/No FAMEs yield (Indirect Method) Incomplete reaction; presence of water.Ensure reagents (especially methanol) are anhydrous. Increase reaction time or temperature.
Ghost peaks in blank runs Carryover from previous injection; septum bleed.Run a solvent wash cycle. Use high-quality, low-bleed septa. Bake out the column.

Conclusion

The identification of this compound by GC-MS is readily achievable through systematic and well-chosen analytical strategies. For rapid screening of pure materials, a direct high-temperature method is effective. For unambiguous structural confirmation of the fatty acid constituents, particularly in complex matrices, the transesterification to FAMEs protocol is the gold standard, leveraging extensive libraries and established methodologies. Finally, Py-GC/MS provides a powerful, solvent-free alternative for direct analysis of challenging samples. By understanding the principles behind each method, researchers can confidently identify and characterize NPGD, supporting its application in advanced material and formulation development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Neopentyl Glycol Dioleate Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Neopentyl Glycol Dioleate (NPGDO) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of NPGDO. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to ensure you can optimize your reaction yields and obtain a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

This compound is primarily synthesized through the direct esterification of Neopentyl Glycol (NPG) with two molar equivalents of oleic acid.[1] This is a reversible condensation reaction where water is produced as a byproduct. To drive the reaction towards the formation of the diester, the continuous removal of water is crucial.[1][2][3]

Q2: What are the typical starting molar ratios of reactants?

To favor the formation of the dioleate ester, a molar ratio of oleic acid to NPG of 2:1 is commonly employed.[1][4] Some protocols may specify a weight ratio, for instance, a ratio of NPG to oleic acid ranging from 1:5.4 to 1:6.8.[5] Using a slight excess of the fatty acid can also help to drive the reaction to completion.

Q3: What types of catalysts are effective for this synthesis, and at what concentration?

A range of catalysts can be used for NPGDO synthesis, each with its own advantages and disadvantages:

  • Homogeneous Acid Catalysts : Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are frequently used.[1][2] A typical concentration for sulfuric acid is 1-2% based on the weight of the fatty acid.[1][4] While effective, these catalysts can be corrosive and require a neutralization step during workup.[1]

  • Heterogeneous Solid Acid Catalysts : Options like ion exchange resins, S₂O₃²⁻/TiO₂-La₂O₃, and ZnO/SiO₂ offer advantages such as easier separation from the reaction mixture, reusability, and reduced equipment corrosion.[2][3][5] The recommended loading for these catalysts is typically between 1.0 to 5.0 wt% of the total reactants.[5]

  • Enzymatic Catalysts (Lipases) : Immobilized lipases present a "green chemistry" approach, offering high selectivity under milder reaction conditions and minimizing byproduct formation.[1][6] This can lead to a purer product that may not require extensive purification.[1]

Q4: What are the optimal reaction temperature and time?

The optimal reaction temperature is dependent on the catalyst being used. For conventional acid catalysts like sulfuric acid, temperatures in the range of 130°C to 145°C are common.[4][7] With enzymatic catalysts, the reaction can proceed at lower temperatures, for example, around 70°C.[1]

The reaction time is typically in the range of 4 to 5 hours for acid-catalyzed reactions.[1][2][4] The reaction progress should be monitored to determine the point of completion.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Low Product Yield

Problem: The final yield of this compound is significantly lower than expected.

Potential Cause Explanation Recommended Action
Incomplete Reaction The esterification reaction is reversible. If water is not effectively removed, the equilibrium will not favor product formation.[1]Use an azeotropic agent like toluene to continuously remove water via a Dean-Stark apparatus.[2][3] Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by analyzing aliquots (e.g., by measuring the acid value).
Suboptimal Molar Ratio An incorrect molar ratio of oleic acid to NPG can lead to incomplete conversion and the formation of monoesters.Ensure an accurate 2:1 molar ratio of oleic acid to NPG.[1][4] A slight excess of oleic acid can be used to push the reaction towards the diester.
Catalyst Inactivity The catalyst may be of poor quality, used in an insufficient amount, or deactivated.Verify the quality and activity of your catalyst. For solid catalysts, ensure they are properly activated if required. Use the recommended catalyst loading (1-5 wt% for solid acids, 1-2% for sulfuric acid).[1][5]
Low Reaction Temperature The reaction temperature may be too low for the chosen catalyst, resulting in a slow reaction rate.Adhere to the recommended temperature range for your specific catalyst. For sulfuric acid, a temperature of 130-145°C is typical.[4]
Product Purity Issues

Problem: The final product is impure, containing unreacted starting materials or byproducts.

Potential Cause Explanation Recommended Action
Presence of Monoesters The reaction may not have gone to completion, leaving a significant amount of the monoester intermediate.Increase the reaction time or temperature (within the recommended range). Ensure efficient water removal.
Residual Catalyst Homogeneous acid catalysts will remain in the product if not properly neutralized and removed.[1]After the reaction, neutralize the acid catalyst with an alkali solution, such as a saturated sodium bicarbonate (NaHCO₃) solution.[5] Follow with thorough washing with water to remove the resulting salts.
Unreacted Starting Materials Incomplete conversion will leave unreacted oleic acid and/or NPG in the final product.Optimize reaction conditions as described for low yield. For purification, vacuum distillation can be employed to remove unreacted starting materials.
Side Reaction Products At higher temperatures, side reactions can occur, leading to the formation of colored impurities or other byproducts.Use the mildest effective reaction temperature. Consider using a more selective catalyst, such as an immobilized lipase.[1]
Difficult Product Isolation

Problem: Difficulty in separating the product from the reaction mixture or purification steps.

Potential Cause Explanation Recommended Action
Emulsion Formation During Washing Vigorous shaking during the washing steps can lead to the formation of stable emulsions, making phase separation difficult.Gently invert the separatory funnel during the washing steps instead of vigorous shaking. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.
Inefficient Catalyst Filtration For heterogeneous catalysts, fine particles may pass through the filter paper, contaminating the product.Use a finer porosity filter paper or a sintered glass funnel for catalyst removal. Ensure the reaction mixture is cooled before filtration if the catalyst is sensitive to temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, add Neopentyl Glycol and oleic acid in a 1:2 molar ratio.

  • Solvent Addition : Add toluene as a water-entraining solvent (10-30% by weight of the total reactants).[5]

  • Catalyst Addition : Add concentrated sulfuric acid (1-2% by weight of the oleic acid).[1][4]

  • Reaction : Heat the mixture to 130-145°C with vigorous stirring.[4][7] Continuously remove the water-toluene azeotrope collected in the Dean-Stark trap.

  • Monitoring : Monitor the reaction for 4-5 hours, or until no more water is collected.[4]

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Neutralize the catalyst by washing with a saturated solution of sodium bicarbonate.[5]

    • Wash the organic layer with water until the washings are neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification : For higher purity, the crude product can be further purified by vacuum distillation.

Protocol 2: Product Analysis
  • Gas Chromatography (GC-FID) : To determine the purity and the composition of the ester (percentage of diester vs. monoester).[4][7]

  • Fourier Transform Infrared (FTIR) Spectroscopy : To confirm the formation of the ester functional group, evidenced by a strong absorption band around 1740 cm⁻¹.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : For detailed structural confirmation of the this compound.[4][7]

Visualizing the Process

This compound Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_reaction Esterification cluster_workup Workup cluster_purification Purification & Analysis NPG Neopentyl Glycol Reaction Reaction Flask (130-145°C, 4-5h) NPG->Reaction OleicAcid Oleic Acid (2 eq.) OleicAcid->Reaction Catalyst Catalyst (e.g., H₂SO₄) Catalyst->Reaction DeanStark Dean-Stark Trap (Water Removal) Reaction->DeanStark Azeotropic Distillation Neutralization Neutralization (NaHCO₃ wash) Reaction->Neutralization Washing Water Wash Neutralization->Washing Drying Drying (Na₂SO₄) Washing->Drying SolventRemoval Solvent Removal Drying->SolventRemoval Purification Vacuum Distillation SolventRemoval->Purification FinalProduct Pure NPGDO Purification->FinalProduct Analysis Analysis (GC, FTIR, NMR) FinalProduct->Analysis Troubleshooting cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product check_water Is water removal efficient? start->check_water check_ratio Is molar ratio correct (2:1)? check_water->check_ratio Yes action_water Use Dean-Stark & Toluene check_water->action_water No check_catalyst Is catalyst active & sufficient? check_ratio->check_catalyst Yes action_ratio Adjust molar ratio check_ratio->action_ratio No action_catalyst Verify/replace catalyst check_catalyst->action_catalyst No check_monoester Monoester present? check_catalyst->check_monoester Yes action_water->check_ratio action_ratio->check_catalyst action_catalyst->check_monoester check_catalyst_residue Catalyst residue? check_monoester->check_catalyst_residue No action_monoester Increase reaction time/temp check_monoester->action_monoester Yes action_catalyst_residue Neutralize & wash thoroughly check_catalyst_residue->action_catalyst_residue Yes action_monoester->check_catalyst_residue

References

Technical Support Center: Optimizing Neopentyl Glycol Dioleate Synthesis and Minimizing By-product Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Neopentyl Glycol Dioleate (NPGDO) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of NPGDO, with a primary focus on minimizing by-product formation and ensuring a high-purity final product. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive field-proven experience.

Frequently Asked Questions (FAQs)

Here we address the most common issues that arise during NPGDO synthesis.

Q1: My final NPGDO product has a high acid value. What is the likely cause and how can I fix it?

A high acid value in your final product typically indicates the presence of unreacted oleic acid or residual acidic catalyst.[1] This is a critical parameter as it can affect the lubricant's performance and stability.

  • Causality: The esterification reaction between neopentyl glycol (NPG) and oleic acid is a reversible equilibrium. Incomplete reaction is a common reason for residual oleic acid. Additionally, if a liquid acid catalyst like sulfuric or p-toluenesulfonic acid is used, it must be completely removed during workup.

  • Troubleshooting:

    • Molar Ratio: Ensure you are using a slight excess of oleic acid to drive the reaction towards the formation of the diester. A common molar ratio of oleic acid to NPG is 2:1.[2][3]

    • Reaction Time and Water Removal: Prolonging the reaction time and ensuring efficient removal of the water by-product will shift the equilibrium towards the product side.[2][4] The use of an azeotropic agent like toluene can facilitate water removal.[4]

    • Catalyst Neutralization: After the reaction, a thorough neutralization step is crucial. Washing the crude product with a dilute alkaline solution, such as sodium bicarbonate or sodium carbonate, will help in removing the acid catalyst.[5]

Q2: I am observing a significant amount of Neopentyl Glycol Monooleate in my product. How can I increase the yield of the diester?

The formation of the monoester is a common intermediate step in the synthesis of the diester. Its presence in the final product indicates an incomplete reaction.

  • Causality: The reaction proceeds in two steps: NPG reacts with one molecule of oleic acid to form the monooleate, which then reacts with a second molecule of oleic acid to form the desired dioleate. Insufficient reaction time, inadequate temperature, or a non-optimal molar ratio can lead to the accumulation of the monoester.

  • Troubleshooting:

    • Molar Ratio: As with a high acid value, adjusting the molar ratio to favor the diester is key. A slight excess of oleic acid is recommended.

    • Temperature and Catalyst: Increasing the reaction temperature (typically in the range of 130-180°C) and ensuring the appropriate catalyst concentration (for sulfuric acid, 1-2% by weight of the fatty acid is common) can enhance the rate of the second esterification step.[2][3]

    • Monitoring the Reaction: Utilize analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the monoester and the formation of the diester, ensuring the reaction goes to completion.

Q3: My final NPGDO product is discolored (yellow to amber). What causes this and how can I prevent it?

Product discoloration is often a result of thermal degradation of the reactants or product, or the presence of impurities in the starting materials.[5]

  • Causality: At elevated temperatures, polyol esters can undergo thermal degradation, leading to the formation of color bodies. The presence of oxygen can exacerbate this issue. Impurities in the oleic acid, such as oxidized species, can also contribute to color.

  • Troubleshooting:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen blanket) to minimize oxidation.

    • Temperature Control: Avoid excessive temperatures. While higher temperatures increase the reaction rate, they also increase the risk of degradation. Find the optimal temperature that provides a reasonable reaction time without compromising product color.

    • Purification of Starting Materials: Ensure the oleic acid used is of high purity and has a low initial color.

    • Post-synthesis Purification: Activated carbon treatment can be effective in removing color bodies from the final product.

Troubleshooting Guides

This section provides more in-depth, step-by-step guidance for resolving specific experimental issues.

Guide 1: Reducing Unreacted Starting Materials

Problem: Significant amounts of unreacted neopentyl glycol and/or oleic acid in the final product, confirmed by GC or NMR analysis.

Underlying Science: The esterification of NPG with oleic acid is an equilibrium-limited reaction. According to Le Chatelier's principle, the removal of a product (water) will shift the equilibrium to favor the formation of the ester.

Step-by-Step Protocol:

  • Optimize Water Removal:

    • Azeotropic Distillation: Employ an azeotropic agent like toluene in a Dean-Stark apparatus to continuously remove water as it is formed.[4]

    • Vacuum Application: Applying a vacuum during the later stages of the reaction can help to remove the last traces of water and drive the reaction to completion.

  • Adjust Reactant Stoichiometry:

    • While a 2:1 molar ratio of oleic acid to NPG is standard, a slight excess of oleic acid (e.g., 2.1:1) can help to ensure complete conversion of the more valuable NPG.

  • Catalyst Efficiency:

    • Ensure the catalyst is active and used at the correct concentration. If using a solid acid catalyst, ensure it has not been deactivated.

Guide 2: Catalyst Removal and Product Purification

Problem: Residual catalyst in the final product, leading to instability or failing quality control specifications.

Underlying Science: Homogeneous acid catalysts (e.g., H₂SO₄) become part of the reaction mixture and must be chemically neutralized and removed. Heterogeneous catalysts, while easier to separate, can still have fine particles that carry over.

Step-by-Step Protocol for Homogeneous Catalysts:

  • Neutralization:

    • After the reaction is complete, cool the mixture.

    • Wash the crude product with a dilute aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5] This will neutralize the acid catalyst.

    • Caution: Add the basic solution slowly to control foaming from CO₂ evolution.

  • Washing:

    • Perform several washes with deionized water to remove the resulting salt and any remaining base.

    • A final wash with brine (saturated NaCl solution) can help to break any emulsions and facilitate phase separation.

  • Drying:

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Remove the solvent (if any) and any remaining water under reduced pressure using a rotary evaporator.

Visualizing the Process

To better understand the synthesis and potential pitfalls, the following diagrams illustrate the key pathways and decision-making processes.

NPGDO Synthesis and By-product Formation Pathway

G NPG Neopentyl Glycol (NPG) Monooleate Neopentyl Glycol Monooleate NPG->Monooleate Oleic_Acid Oleic Acid Oleic_Acid->Monooleate NPGDO This compound (NPGDO) Oleic_Acid->NPGDO Catalyst Acid Catalyst Catalyst->Monooleate Monooleate->NPGDO Water Water (By-product) Monooleate->Water NPGDO->Water Degradation Degradation Products (Color Bodies) NPGDO->Degradation

Caption: Reaction pathway for NPGDO synthesis showing the formation of the monooleate intermediate and potential degradation by-products.

Troubleshooting Workflow for High Acid Value

G Start High Acid Value in Final Product Check_Reaction Review Reaction Conditions Start->Check_Reaction Check_Workup Review Workup Procedure Start->Check_Workup Molar_Ratio Adjust Molar Ratio (slight excess of Oleic Acid) Check_Reaction->Molar_Ratio Water_Removal Improve Water Removal (Azeotropic/Vacuum) Check_Reaction->Water_Removal Reaction_Time Increase Reaction Time Check_Reaction->Reaction_Time Neutralization Ensure Complete Neutralization Check_Workup->Neutralization Washing Perform Thorough Water Washes Check_Workup->Washing Reanalyze Re-run Synthesis & Analyze Molar_Ratio->Reanalyze Water_Removal->Reanalyze Reaction_Time->Reanalyze Neutralization->Reanalyze Washing->Reanalyze Pass Acid Value within Spec Reanalyze->Pass Fail Acid Value Still High Reanalyze->Fail

References

Technical Support Center: Troubleshooting Low Conversion in Enzymatic Esterification of NPGDO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic esterification of Neopentyl Glycol Dioleate (NPGDO). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges leading to low conversion rates in this critical synthesis. By understanding the underlying principles of the reaction, you can effectively diagnose and remedy experimental setbacks.

Frequently Asked Questions (FAQs)

Q1: My NPGDO conversion has plateaued at a low level. What are the most likely causes?

Low conversion in the enzymatic synthesis of NPGDO is a common issue that can often be traced back to a few key factors. The most prevalent culprits are:

  • Water Accumulation: The esterification reaction produces water as a byproduct.[1][2] An excess of water in the reaction medium can shift the equilibrium back towards the reactants (hydrolysis), thereby limiting the final product yield.[3][4][5] Lipase activity is highly dependent on the water activity (a_w) of the system.[6][7]

  • Enzyme Deactivation: Lipases, like all enzymes, are susceptible to deactivation under suboptimal conditions.[8] Factors such as high temperature, extreme pH, or the presence of inhibitors can lead to a loss of catalytic activity over time.[8]

  • Substrate or Product Inhibition: High concentrations of either the substrates (Neopentyl Glycol or Oleic Acid) or the product (NPGDO) can inhibit the enzyme's activity.[9] For instance, high concentrations of oleic acid have been shown to have an inhibitory effect.[9]

  • Mass Transfer Limitations: In solvent-free or highly viscous systems, the diffusion of substrates to the enzyme's active site and the diffusion of products away from it can be hindered.[10] This is particularly relevant when using immobilized enzymes.[10]

Troubleshooting Guide: A Deeper Dive

This section provides a structured, question-and-answer approach to systematically troubleshoot and resolve low conversion issues.

Issue 1: Water Activity is Not Controlled

Q: I suspect water accumulation is inhibiting my reaction. How can I confirm this and what are the solutions?

A: The Causality: Water is a product of the esterification reaction. According to Le Chatelier's principle, its accumulation will drive the reaction equilibrium backward, favoring the hydrolysis of the ester back to acid and alcohol. Moreover, a high water activity can strip the essential, thin layer of water from the enzyme's surface that is necessary for maintaining its catalytically active conformation, leading to denaturation.

Troubleshooting Protocol:

  • Diagnosis:

    • Monitor the water content of your reaction over time using Karl Fischer titration. An increasing water concentration that correlates with a slowing reaction rate is a strong indicator of this problem.

  • Solutions:

    • Vacuum Application: Applying a vacuum is a highly effective method to continuously remove water from the reaction mixture.[11][12] Studies have shown that reducing pressure can significantly increase the conversion to NPG diester, with yields jumping from around 63% to as high as 97%.[11][12]

    • Inert Gas Sparging: Bubbling a dry, inert gas (like nitrogen or argon) through the reaction medium can help to strip away the water that is produced.

    • Use of Molecular Sieves: Adding molecular sieves (e.g., 3Å or 4Å) to the reaction can effectively sequester the water produced. However, ensure the sieves are properly activated and do not physically damage the immobilized enzyme. A two-stage reactor system, with a second reactor containing molecular sieves, has been shown to increase yield to 95%.[3][4]

    • Solvent-Free Systems in an Open Reactor: Performing the reaction in an open-air reactor can facilitate water removal through evaporation, shifting the equilibrium towards product formation.[9]

Data Presentation: Effect of Water Removal on NPGDO Conversion

Method of Water RemovalTypical Conversion Rate (%)Reference
No Water Removal< 70%[12]
Vacuum Application> 95%[11][12]
Two-Stage Reactor with Molecular Sieves95%[3][4]
Open-Air Reactor (Evaporation)90-95%[9]

Experimental Workflow: Implementing Vacuum for Water Removal

G cluster_setup Reaction Setup cluster_process Process cluster_conclusion Conclusion A Reaction Vessel with NPG, Oleic Acid, and Immobilized Lipase B Connect to Vacuum Pump via a Cold Trap A->B C Set and Monitor Reaction Temperature B->C D Start Agitation and Heating E Gradually Apply Vacuum D->E F Monitor Reaction Progress (e.g., by GC or HPLC) E->F G Continue until Conversion Plateaus F->G H High Conversion Achieved G->H

Caption: Workflow for vacuum-assisted water removal in NPGDO synthesis.

Issue 2: Suboptimal Reaction Conditions

Q: My initial reaction rate is slow, or the reaction stops prematurely. Could my temperature or substrate ratio be the problem?

A: The Causality: Enzymatic reactions are highly sensitive to temperature and substrate concentrations.

  • Temperature: Increasing the temperature generally increases the reaction rate up to an optimum point.[13] Beyond this, the enzyme can begin to denature, leading to a rapid loss of activity.[13] For many lipases used in NPGDO synthesis, such as Novozym® 435, the optimal temperature is often in the range of 50-80°C.[10][11][13]

  • Substrate Molar Ratio: An equimolar ratio of oleic acid to the hydroxyl groups of neopentyl glycol (i.e., a 2:1 molar ratio of oleic acid to NPG) is stoichiometrically ideal. However, an excess of one substrate can sometimes be used to drive the reaction forward. Conversely, a large excess of the acid can cause substrate inhibition or lower the pH, moving it away from the enzyme's optimum.[9] An excess of the alcohol (NPG) may be beneficial, especially in open systems where it can be lost to evaporation.[10]

Troubleshooting Protocol:

  • Diagnosis:

    • Review your experimental parameters against literature-validated conditions for the specific lipase you are using.

    • Perform a small-scale optimization study, varying the temperature and substrate molar ratio systematically.

  • Solutions:

    • Temperature Optimization: Run a series of reactions at different temperatures (e.g., 50°C, 60°C, 70°C, 80°C) while keeping all other parameters constant.[13] Monitor the initial reaction rate and final conversion to identify the optimal temperature for your system.

    • Molar Ratio Optimization: Test different molar ratios of oleic acid to NPG (e.g., 1.8:1, 2:1, 2.2:1). In some cases, a slight excess of the alcohol may be necessary to compensate for evaporation.[10]

    • Stepwise Substrate Addition: To mitigate substrate inhibition by the fatty acid, a stepwise addition strategy can be employed.[9] Start with a portion of the oleic acid and add the remainder incrementally as the reaction progresses.[9]

Data Presentation: Typical Optimized Reaction Parameters

ParameterOptimized RangeRationaleReference
Temperature50 - 80°CBalances reaction rate and enzyme stability.[10][11][13]
Molar Ratio (Oleic Acid:NPG)2:1 to 2.2:1Stoichiometric or slight excess of acid to drive the reaction.[14]
Enzyme Loading (e.g., Novozym® 435)3.75 - 7.5% (w/w)Sufficient catalyst for a reasonable reaction rate without excessive cost.[10][13]

Logical Relationship: Optimizing Reaction Parameters

G Temp Temperature Conversion Conversion Rate Temp->Conversion Rate Reaction Rate Temp->Rate Ratio Molar Ratio Ratio->Conversion Ratio->Rate Enzyme Enzyme Loading Enzyme->Conversion Enzyme->Rate

Caption: Interplay of key reaction parameters affecting conversion and rate.

Issue 3: Enzyme Selection and Stability

Q: I'm using a common lipase, but my conversion is still low. Could the enzyme itself be the issue?

A: The Causality: Not all lipases are equally effective for the synthesis of NPGDO. The choice of lipase and its physical form (immobilized vs. free) are critical. Immobilized enzymes are generally preferred as they offer enhanced stability and easier separation from the reaction mixture. Novozym® 435, an immobilized lipase B from Candida antarctica (CALB), is widely cited as being highly effective for this type of esterification due to its high activity and stability.[10][13][15][16] However, even robust enzymes can lose activity if not handled or reused properly.

Troubleshooting Protocol:

  • Diagnosis:

    • Enzyme Selection: Verify that the lipase you are using is suitable for polyol ester synthesis in a solvent-free or organic medium. CALB preparations like Novozym® 435 are a good starting point.[10][13]

    • Enzyme Activity Assay: If you suspect your enzyme has lost activity, perform a standard activity assay (e.g., using p-nitrophenyl palmitate) to quantify its current catalytic power.

    • Reusability Study: If you are reusing the enzyme, monitor the conversion rate over several cycles. A significant drop in conversion indicates deactivation.

  • Solutions:

    • Select a Proven Biocatalyst: If you are not already, consider using a well-documented and robust immobilized lipase such as Novozym® 435 or a similar CALB preparation.[10][13]

    • Proper Enzyme Handling: Store the enzyme according to the manufacturer's recommendations. Avoid exposing it to harsh conditions (e.g., extreme temperatures or pH) before the reaction.

    • Washing and Regeneration: After each reaction cycle, wash the immobilized enzyme with a suitable solvent (e.g., hexane or isopropanol) to remove any adsorbed substrates or products that could inhibit its activity in the next run.

Decision Tree: Enzyme-Related Troubleshooting

G Start Low Conversion Observed Q1 Is the lipase known to be effective for polyol esterification? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the enzyme being reused? A1_Yes->Q2 Sol1 Switch to a recommended lipase (e.g., Novozym® 435) A1_No->Sol1 End Re-run experiment with optimized enzyme strategy Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Has conversion dropped significantly over cycles? A2_Yes->Q3 Q4 Was the enzyme stored and handled correctly? A2_No->Q4 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol2 Implement a washing step between cycles. Consider enzyme deactivation. A3_Yes->Sol2 A3_No->Q4 Sol2->End A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No A4_Yes->End Sol3 Review storage and handling procedures. A4_No->Sol3 Sol3->End

Caption: A decision-making workflow for enzyme-related issues.

By systematically addressing these key areas—water activity, reaction conditions, and enzyme stability—you can effectively troubleshoot and optimize the enzymatic esterification of NPGDO, leading to higher conversion rates and more successful experimental outcomes.

References

Technical Support Center: Purification of Crude Neopentyl Glycol Dioleate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Neopentyl Glycol Dioleate (NPGDO). This guide is designed for researchers, chemists, and process development professionals who are working with the synthesis and purification of this high-performance synthetic ester. We will address common challenges encountered during post-reaction workup and provide practical, field-tested solutions in a direct question-and-answer format. Our focus is on explaining the causality behind each purification step to empower you to make informed decisions in your laboratory.

Section 1: Understanding Your Crude Product & Initial Steps

This section addresses the foundational questions every scientist should consider before beginning a purification campaign. A thorough characterization of the crude product is the first and most critical step to designing an effective purification strategy.

Q1: What are the typical impurities in my crude this compound, and where do they originate?

A1: Understanding the impurity profile is key to selecting the right purification technique. Crude NPGDO, typically synthesized by the esterification of neopentyl glycol (NPG) with oleic acid, contains a predictable spectrum of impurities derived from the reaction itself.

Table 1: Common Impurities in Crude NPGDO and Their Origins

ImpurityOriginImpact on Final Product
Unreacted Oleic Acid Incomplete esterification reaction.High acid value, potential for corrosion, odor, and catalyst interaction in downstream applications.[1]
Unreacted Neopentyl Glycol Incomplete esterification; often used in excess to drive the reaction.Can affect viscosity, compatibility with formulations, and may be a regulated substance.
Acid Catalyst Homogeneous catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) used to accelerate esterification.[2][3]Leads to very high acid value, promotes degradation and color formation at high temperatures.[1]
Color Bodies Thermal degradation, side reactions, or impurities in raw materials.[4]Results in a dark or yellow product (high Gardner color), which is undesirable for most applications.
Water By-product of the esterification reaction.[5]Can cause haziness and promote hydrolysis (reversal of esterification), leading to an increase in acid value over time.[6]
Monoesters Incomplete reaction where only one hydroxyl group of NPG has reacted.Acts as an impurity that can alter the physical properties (e.g., viscosity, lubricity) of the final product.[2]
Oxidation Products Exposure of unsaturated oleic acid chains to air at high temperatures.Can lead to undesirable odors, increased viscosity, and formation of peroxides.

The synthesis of NPG itself can introduce impurities like hydroxypivaldehyde or NPG-isobutyrate, which could carry over into the final ester product if the raw material is not of high purity.[7][8]

Q2: What are the essential analytical tests I should perform on my crude NPGDO before attempting purification?

A2: Before any purification, you must establish a baseline. This allows you to quantify the effectiveness of each step and diagnose issues. We recommend the following panel of tests:

  • Acid Value (AV) Titration: This is the most critical test. It quantifies the amount of residual oleic acid and acid catalyst. A high AV is a primary target for purification.[1] The goal is often to reduce the AV to below 0.5 or even 0.1 mg KOH/g for high-purity applications.[1]

  • Gas Chromatography (GC): A GC analysis can quantify the percentage of diester (your product), monoester, and unreacted NPG.[2][9] This provides a clear picture of reaction conversion and the level of key organic impurities.

  • Color Measurement (APHA/Gardner Scale): Visually assess the color and, if possible, quantify it using a standard color scale. This provides a benchmark for decolorization efforts.

  • Water Content (Karl Fischer Titration): Knowing the initial water content helps determine the required drying effort and diagnose potential issues with hydrolysis.

Section 2: Troubleshooting Common Purification Challenges

This section forms the core of our troubleshooting guide. Each question addresses a specific problem you might encounter during your experiment.

Q3: My final NPGDO product has a high acid value (> 1.0 mg KOH/g). How can I effectively reduce it?

A3: A high acid value is the most common issue and is typically caused by residual acid catalyst and unreacted oleic acid. The primary method for resolving this is a neutralization and washing sequence.

  • Causality: The goal is to convert the acidic, oil-soluble impurities into water-soluble salts that can be partitioned into an aqueous phase and removed. A weak base is preferred to prevent saponification (hydrolysis of your ester product), which would reduce your yield.

Experimental Protocol 1: Lab-Scale Neutralization and Washing

  • Setup: Place your crude NPGDO in a separatory funnel or a jacketed reactor equipped with an agitator and a bottom outlet.

  • Neutralization:

    • Prepare a 5-10% (w/w) solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in deionized water.

    • Add the basic solution to the crude ester (a 4:1 ratio of ester to wash solution is a good starting point).

    • Agitate the mixture gently for 20-30 minutes at a controlled temperature (e.g., 60-70 °C) to facilitate the reaction. Vigorous agitation can lead to stable emulsions.

    • Self-Validation: After agitation, stop mixing and allow the layers to separate. Test the pH of the bottom aqueous layer. A pH of 7-8 indicates successful neutralization. If it's still acidic, a second wash may be required.

  • Washing:

    • Drain the bottom aqueous (basic) layer.

    • Add an equal volume of warm deionized water to the ester.

    • Agitate for 15-20 minutes to wash out any remaining salts.

    • Allow the layers to separate and drain the aqueous layer. Repeat this water wash step 2-3 times, or until the pH of the drained water is neutral.

  • Drying: The washed ester will be saturated with water. This moisture must be removed. This can be done by adding a drying agent like anhydrous sodium sulfate and filtering, or more commonly, by heating the ester under vacuum (e.g., 90-100 °C at <10 mbar) to distill off the residual water.[5]

Q4: The color of my NPGDO is dark yellow or brown. What are the most effective lab-scale decolorization methods?

A4: Dark colors are caused by thermal degradation products and other high molecular weight impurities. The most common and effective method for removing these is adsorption using activated carbon or bleaching clays.[10][11][12]

  • Causality: These adsorbents have a high surface area and porous structures that trap the large, polar color molecules while allowing the non-polar ester to remain in the bulk liquid.[12] Activated carbon is generally more effective for a wider range of color bodies.[10][11]

Experimental Protocol 2: Bench-Top Adsorbent Decolorization

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add your neutralized and washed NPGDO.

  • Adsorbent Addition:

    • Add 0.5% to 2.0% (by weight) of powdered activated carbon or a suitable bleaching clay (e.g., bentonite, attapulgite).[13][14] The optimal amount should be determined experimentally.

    • Note: The efficiency of bleaching clays can often be improved by acid activation.[13][14]

  • Treatment:

    • Heat the mixture to 80-110 °C under a slow nitrogen blanket to prevent oxidation.

    • Stir the slurry for 30-60 minutes. Longer contact times do not always improve performance and can sometimes lead to undesirable reactions.

  • Filtration:

    • The most critical step is removing the fine adsorbent particles. This is best achieved by pressure filtration using a filter press or a Büchner funnel fitted with a tight filter paper (e.g., 1-5 µm) and a layer of a filter aid like diatomaceous earth (celite).

    • Self-Validation: The filtered product should be bright and clear. If it remains hazy, your filtration was not effective. If the color is still dark, consider a second treatment or increasing the adsorbent dosage.

Q5: I've removed the acid and color, but my GC analysis still shows unreacted Neopentyl Glycol. How do I remove it?

A5: Neopentyl glycol has a significantly higher boiling point than volatile solvents but a lower boiling point than your NPGDO product. This makes high-vacuum distillation the ideal method for its removal.[15] Given the high boiling point of NPGDO, a standard distillation is often insufficient or can cause thermal decomposition.[16][17][18]

  • Causality: By significantly reducing the pressure, you can lower the boiling points of all components, allowing the NPG to distill at a moderate temperature (e.g., 130-180 °C) where the NPGDO product remains non-volatile and thermally stable.[7][16][18] A wiped-film or short-path evaporator is the preferred apparatus as it minimizes the residence time of the product on the hot surface.[7]

The diagram below illustrates the decision-making process for troubleshooting common purification issues.

Troubleshooting_Workflow Start Crude NPGDO Analysis Acid_Value High Acid Value? Start->Acid_Value Color Dark Color? Acid_Value->Color No Neutralize Protocol 1: Neutralize & Wash Acid_Value->Neutralize Yes Impurities Residual NPG/Monoester? Color->Impurities No Adsorb Protocol 2: Adsorbent Treatment Color->Adsorb Yes Final_Product High-Purity NPGDO Impurities->Final_Product No Distill High-Vacuum Distillation Impurities->Distill Yes Neutralize->Color Adsorb->Impurities Distill->Final_Product

References

Technical Support Center: Managing Reaction Temperature in Neopentyl Glycol Dioleate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Neopentyl Glycol Dioleate (NPGDO). This document is designed for researchers, scientists, and process chemists to navigate the complexities of managing reaction temperature—arguably the most critical parameter in this esterification process. Neopentyl glycol (NPG) is a highly stable polyhydric alcohol, and its unique branched structure imparts excellent thermal and hydrolytic stability to its esters, making NPGDO a sought-after biolubricant base stock and polymer intermediate.[1][2][3]

However, achieving high yield and purity is critically dependent on precise temperature control. Deviations can lead to incomplete reactions, formation of color bodies, and undesirable side products. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to empower you to optimize your experimental outcomes.

Fundamental Principles: The Role of Temperature in Esterification

The synthesis of this compound is a reversible esterification reaction between Neopentyl Glycol (NPG) and two equivalents of oleic acid, typically driven by an acid catalyst and the removal of water.

Reaction: Neopentyl Glycol + 2 Oleic Acid ⇌ this compound + 2 H₂O

Temperature is a double-edged sword in this process. Its management requires a balance between reaction kinetics and process selectivity.

  • Reaction Kinetics: Increasing the temperature provides the necessary activation energy for the reaction, leading to a faster reaction rate.[4][5] Esterification is an endothermic process, so higher temperatures help shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[4][5]

  • Side Reactions and Product Quality: Exceeding the optimal temperature range can initiate a cascade of undesirable side reactions. These may include dehydration of the neopentyl glycol, oxidation of the oleic acid's double bond, and the formation of colored impurities, which compromise the final product's quality.[6] As temperatures rise, the potential for side reactions increases, which can lead to darkening of the reaction mixture.[6]

  • Catalyst Activity and Stability: The chosen catalyst, whether a homogeneous acid like sulfuric acid or a heterogeneous catalyst like an ion-exchange resin, will have an optimal operating temperature.[7] Exceeding this can lead to catalyst degradation (in the case of resins) or increased side reactions (with strong mineral acids).[7]

Below is a conceptual diagram illustrating the relationship between temperature and reaction outcomes.

Caption: Optimal temperature maximizes reaction rate and yield while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal reaction temperature for NPG Dioleate synthesis?

A1: The ideal temperature is highly dependent on the catalyst system being used. There is no single universal temperature. However, a general range is between 130°C and 185°C.

  • With sulfuric acid (H₂SO₄) as a catalyst, studies have shown successful synthesis at 130°C to 145°C.[8][9]

  • Using p-Toluenesulfonic acid (p-TSA) , a common homogeneous catalyst, temperatures are often in the 130-140°C range.[10]

  • For heterogeneous solid acid catalysts (e.g., ZnO/SiO₂, ion-exchange resins), the temperature can range from 80°C up to 220°C depending on the specific catalyst.[11][12]

  • Enzymatic catalysis using lipases typically occurs at much lower temperatures, around 50°C to 70°C, to prevent denaturation of the enzyme.[1]

  • In transesterification processes under vacuum, temperatures can be higher, around 182°C, to facilitate the removal of the alcohol byproduct.[13]

It is crucial to consult literature specific to your chosen catalyst or conduct preliminary optimization experiments.

Q2: My reaction is proceeding very slowly. Should I just increase the temperature?

A2: While increasing the temperature will increase the reaction rate, it is not always the best solution and should be done cautiously.[4][6] Before increasing the heat, consider the following:

  • Water Removal: The most common reason for a stalled esterification is the accumulation of water in the reaction mixture, which pushes the equilibrium back towards the reactants. Ensure your water removal system (e.g., Dean-Stark trap, vacuum) is functioning efficiently. Using an azeotroping agent like toluene or xylene is crucial for effective water removal.[1][11]

  • Catalyst Concentration/Activity: Is the catalyst concentration sufficient? For acid catalysts, a typical loading is 1-2% based on the weight of the fatty acid.[1] If using a reusable heterogeneous catalyst, has its activity diminished over time?

  • Mixing: Is the reaction mixture being agitated vigorously? Poor mixing can lead to localized temperature gradients and inefficient contact between reactants and the catalyst.

If these factors are optimized, a modest increase in temperature within the recommended range for your catalyst may be appropriate. A sudden, large increase in temperature is more likely to cause product darkening and side reactions than to improve the yield of the desired product.[6]

Q3: My final product has a dark yellow or brown color. Is this related to temperature?

A3: Yes, a dark product color is a classic indicator of excessive reaction temperature.[12] At elevated temperatures, especially above 150-160°C in the presence of certain catalysts, several side reactions can occur:

  • Oxidation: The double bonds in oleic acid are susceptible to oxidation at high temperatures, leading to the formation of colored degradation products.

  • Dehydration: The polyol (NPG) itself can undergo dehydration or other thermal degradation.

  • Catalyst-Induced Reactions: Strong mineral acids can promote charring and other side reactions if the temperature is too high.

To avoid this, maintain the lowest possible temperature that still provides a reasonable reaction rate. If a high temperature is required for kinetics, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen blanket) to minimize oxidation.

Q4: How can I accurately monitor the internal temperature of my reaction?

A4: Accurate temperature monitoring is non-negotiable. A thermocouple or thermometer should be placed directly into the reaction mixture, submerged well below the liquid surface to avoid measuring the vapor phase temperature. It should not be touching the walls or bottom of the flask, which can be hotter than the bulk liquid due to direct contact with the heating source. For viscous mixtures, ensure the probe is near the vortex of the stirrer to get a representative reading of the mixed fluid. Real-time monitoring allows for immediate adjustments to the heating source to prevent over- or under-shooting the target temperature.[14]

Troubleshooting Guide

This section addresses common problems encountered during NPGDO synthesis, with a focus on temperature-related causes and solutions.

Problem Observed Potential Temperature-Related Cause(s) Recommended Action(s)
Low Yield / Incomplete Conversion 1. Temperature too low: Insufficient kinetic energy for the reaction to proceed at a reasonable rate.[6] 2. Inefficient water removal at current temperature: The boiling point of the azeotrope (e.g., water-toluene) may not be effectively reached.1. Verify other parameters (catalyst, mixing, water removal). If all are optimal, incrementally increase the temperature by 5-10°C, staying within the catalyst's recommended range. 2. Monitor the rate of water collection in the Dean-Stark trap. Ensure the heating mantle is set to a temperature that sustains a steady reflux.
Product is Dark / Discolored 1. Temperature too high: Causing thermal degradation, oxidation, or other side reactions.[6][12] 2. Localized overheating ("hot spots"): Due to poor mixing or overly aggressive heating.1. Immediately reduce the temperature. For future runs, set the target temperature 10-15°C lower or select a catalyst that is active at a lower temperature. 2. Improve stirring/agitation. Use a heating mantle with a built-in stirrer and ensure the flask size is appropriate for the reaction volume to allow for an effective vortex. Apply heat more gradually.
High Acid Value in Final Product 1. Incomplete reaction: The reaction was not run long enough at the set temperature to consume the oleic acid. 2. Reaction equilibrium reached: The temperature is not high enough to overcome the equilibrium limitations, especially if water removal is inefficient.1. Extend the reaction time at the current temperature. Monitor the acid value every hour to confirm it is decreasing. 2. Check the efficiency of the water removal system. A slight increase in temperature may be needed to improve the rate of azeotropic distillation.
Formation of Solid Byproducts 1. Side reactions at high temperatures: Certain catalysts can promote polymerization or other side reactions at excessive temperatures.1. Lower the reaction temperature. 2. Analyze the byproduct to understand its nature. This may necessitate a change in catalyst or solvent system. 3. Ensure reactants are pure, as impurities can also lead to unexpected side reactions.

Troubleshooting Workflow

Troubleshooting cluster_yield Low Yield / High Acid Value cluster_color Product is Dark start Problem Observed q1 Is water being efficiently removed? start->q1 Poor Conversion q2 Is reaction temp > 160°C? start->q2 Discoloration a1_yes Increase Temperature (incrementally, within catalyst limits) q1->a1_yes Yes a1_no Improve Water Removal (check trap, increase reflux) q1->a1_no No a2_yes Reduce Temperature Use N2 blanket q2->a2_yes Yes a2_no Check for Hot Spots Improve Mixing q2->a2_no No

Caption: A decision tree for troubleshooting common temperature-related issues.

Experimental Protocols

Protocol 4.1: Lab-Scale Synthesis of NPG Dioleate

This protocol describes a typical setup for synthesizing NPGDO using p-TSA as a catalyst and toluene for azeotropic water removal.

Materials:

  • Neopentyl Glycol (NPG)

  • Oleic Acid

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Dean-Stark trap with condenser

  • Thermocouple/thermometer with adapter

  • Nitrogen inlet

  • Separatory funnel

Procedure:

  • Setup: Assemble the glassware. To the round-bottom flask, add NPG and oleic acid in a 1:2 molar ratio.[8] Add toluene (approx. 20-30% of the total reactant volume) as the azeotropic solvent.[12]

  • Catalyst Addition: Add the magnetic stir bar and p-TSA (1-2% of the oleic acid weight).[1]

  • Temperature Control Setup: Insert the thermocouple through an adapter into one neck of the flask, ensuring the tip is submerged in the reactant mixture. Connect the heating mantle to a temperature controller linked to the thermocouple.

  • Inert Atmosphere: Begin a gentle flow of nitrogen through the system.

  • Heating: Set the temperature controller to the target temperature (e.g., 135-140°C).[10] Begin stirring. Heat the mixture gradually to the setpoint.

  • Reaction Monitoring: The reaction commences as the toluene begins to reflux and water collects in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected (2 moles of water per mole of NPG). This typically takes 4-5 hours.[1][11]

  • Workup: Once complete, cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash with the 5% NaHCO₃ solution to neutralize the acid catalyst, followed by washes with water or brine.

  • Purification: Dry the organic layer with anhydrous MgSO₄, filter, and remove the toluene solvent under reduced pressure using a rotary evaporator. The crude product can be further purified if necessary.

Protocol 4.2: Monitoring Reaction Progress via Acid Value Titration

Procedure:

  • Carefully withdraw a small, accurately weighed sample (~0.5 g) from the reaction mixture.

  • Dissolve the sample in a neutral solvent mixture (e.g., 50:50 ethanol/ether).

  • Add a few drops of phenolphthalein indicator.

  • Titrate with a standardized solution of potassium hydroxide (KOH) until a faint pink color persists.

  • Calculate the Acid Value (AV) using the formula: AV (mg KOH/g) = (V × N × 56.1) / W Where:

    • V = volume of KOH titrant (mL)

    • N = normality of the KOH solution

    • W = weight of the sample (g)

    • 56.1 = molecular weight of KOH ( g/mol )

The reaction is complete when the acid value drops to a low, stable value, indicating the consumption of oleic acid.

References

Technical Support Center: Industrial Production of Neopentyl Glycol Dioleate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial production of Neopentyl Glycol Dioleate (NPGD). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and purifying NPGD. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and practical, field-proven insights.

Introduction to this compound Synthesis

This compound is a synthetic ester prized for its excellent thermal and oxidative stability, high viscosity index, and biodegradability, making it a valuable component in high-performance lubricants, hydraulic fluids, and metalworking fluids.[1][2][3] Its synthesis is primarily achieved through the direct esterification of neopentyl glycol (NPG) with oleic acid. While the reaction appears straightforward, industrial-scale production presents several challenges that can impact yield, purity, and overall process efficiency.

This guide is structured to provide solutions to specific problems you may encounter during the synthesis and purification of NPGD.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for NPGD synthesis, and what are their pros and cons?

A1: The choice of catalyst is a critical parameter in NPGD synthesis.[4] Catalysts can be broadly categorized into homogeneous and heterogeneous types:

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Sulfuric acid, p-Toluenesulfonic acid (p-TSA)High reaction rates, readily availableDifficult to separate from the product, corrosive to equipment, can lead to darker product color, generates acidic waste streams.[5][6]
Heterogeneous Acidic ion exchange resins (e.g., Amberlyst 15), solid acid catalysts (e.g., ZnO/SiO2), immobilized enzymes (lipases).[5][6][7][8][9]Easily separated by filtration, reusable, less corrosive, minimizes waste, can lead to higher purity products.[5][8]Can have lower reaction rates compared to homogeneous catalysts, may require specific reaction conditions (e.g., solvent for azeotropic water removal).[8]

For industrial applications aiming for greener and more efficient processes, heterogeneous catalysts are increasingly preferred to circumvent the challenges associated with traditional mineral acids.[5]

Q2: Why is water removal so critical during the esterification reaction?

A2: The esterification of neopentyl glycol with oleic acid is a reversible equilibrium reaction. Water is a byproduct of this reaction. According to Le Chatelier's principle, the continuous removal of water from the reaction mixture shifts the equilibrium towards the formation of the diester product, thereby increasing the reaction rate and driving the reaction to completion for a higher yield.[4][8] In industrial settings, this is often accomplished through azeotropic distillation using a solvent like toluene or xylene, or by applying a vacuum.[5][8]

Q3: What is the ideal molar ratio of oleic acid to neopentyl glycol?

A3: To favor the formation of the desired this compound, a molar ratio of oleic acid to NPG of 2:1 is typically used.[5][10] Some processes may use a slight excess of the acid to ensure complete conversion of the glycol.

Q4: My final NPGD product has a dark color. What could be the cause?

A4: A dark product color is often associated with side reactions and impurities, which can be exacerbated by the choice of catalyst and high reaction temperatures. Traditional inorganic liquid acid catalysts like sulfuric acid are known to cause darker product colors.[6] To mitigate this, consider using a solid acid catalyst or an enzymatic catalyst. Additionally, optimizing the reaction temperature to the lowest effective level can help minimize color formation.

Troubleshooting Guides

This section provides a structured approach to solving specific problems you might encounter during the production of NPGD.

Problem 1: Low Yield of this compound

Probable Causes & Solutions

  • Incomplete Reaction:

    • Cause: The reaction has not reached equilibrium, or the equilibrium is unfavorable.

    • Solution:

      • Effective Water Removal: Ensure your water removal system (e.g., Dean-Stark apparatus with an azeotroping agent like toluene) is functioning efficiently.[8] Continuous removal of water is crucial to drive the reaction forward.[4]

      • Reaction Time: Increase the reaction time. Monitor the reaction progress by measuring the acid value of the reaction mixture; the reaction is complete when the acid value stabilizes at a low level.

      • Catalyst Activity: If using a heterogeneous catalyst, ensure it has not been deactivated. Regenerate or replace the catalyst as needed. For enzymatic catalysts, ensure the temperature and pH are within the optimal range for enzyme activity.[7]

  • Suboptimal Reaction Temperature:

    • Cause: The temperature may be too low for an adequate reaction rate or too high, leading to side reactions or degradation of reactants/products.

    • Solution: Optimize the reaction temperature. For many acid-catalyzed esterifications of NPG, temperatures range from 100°C to 170°C.[4] A typical temperature for NPGD synthesis with sulfuric acid is around 130°C.[10]

Problem 2: High Monoester Content in the Final Product

Probable Causes & Solutions

  • Incorrect Molar Ratio:

    • Cause: An insufficient amount of oleic acid relative to neopentyl glycol will result in the formation of the monoester as a significant byproduct.

    • Solution: Ensure an accurate molar ratio of oleic acid to NPG of at least 2:1.[5][10]

  • Reaction Kinetics:

    • Cause: The formation of the diester from the monoester is the second step in a consecutive reaction sequence. Insufficient reaction time will lead to an accumulation of the monoester intermediate.

    • Solution: Extend the reaction time and monitor the composition of the reaction mixture using techniques like Gas Chromatography (GC) to ensure the conversion of the monoester to the diester.[10]

Problem 3: Difficulties in Product Purification

Probable Causes & Solutions

  • Residual Catalyst:

    • Cause: Homogeneous acid catalysts like sulfuric acid or p-TSA remain in the crude product.

    • Solution:

      • Neutralization and Washing: After the reaction, neutralize the residual acid catalyst with a base solution (e.g., sodium carbonate or sodium hydroxide), followed by washing with water to remove the resulting salts and any remaining base.[5]

      • Switch to Heterogeneous Catalysts: To avoid this issue altogether, use a solid acid or ion exchange resin catalyst that can be easily removed by simple filtration.[8]

  • Presence of Unreacted Raw Materials:

    • Cause: The reaction did not go to completion, leaving unreacted oleic acid and/or neopentyl glycol.

    • Solution:

      • Vacuum Distillation: Unreacted oleic acid can often be removed by vacuum distillation.

      • Alkali Washing: Excess oleic acid can be removed by washing the crude product with a dilute alkali solution.

Experimental Protocols

Protocol 1: Synthesis of NPGD using a Heterogeneous Catalyst

This protocol is based on the use of an acidic ion exchange resin, which simplifies catalyst removal.

  • Reactor Setup: Equip a reaction flask with a mechanical stirrer, a thermometer, a heating mantle, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: Charge the reactor with neopentyl glycol (1 mole), oleic acid (2.1 moles), and toluene (as an azeotroping agent, approximately 20-30% of the total weight of reactants).[6]

  • Catalyst Addition: Add the acidic ion exchange resin (e.g., Amberlyst 15), typically 5-10% by weight of the total reactants.

  • Reaction: Heat the mixture to reflux (typically 110-140°C). Water will be continuously removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • Catalyst Removal: Cool the reaction mixture and remove the catalyst by filtration.[8]

  • Solvent Removal: Remove the toluene from the crude product using a rotary evaporator under reduced pressure.

  • Purification: The crude NPGD can be further purified by washing with a dilute sodium carbonate solution, followed by water washes, and finally drying under vacuum.

Visualizing the Workflow

Diagram 1: NPGD Production and Purification Workflow

NPGD_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants NPG + Oleic Acid Reactor Esterification Reaction (110-140°C) Reactants->Reactor Catalyst Catalyst (e.g., Solid Acid) Catalyst->Reactor Solvent Toluene (Azeotroping Agent) Solvent->Reactor Water_Removal Azeotropic Distillation (Water Removal) Reactor->Water_Removal Water byproduct Filtration Catalyst Removal (Filtration) Water_Removal->Filtration Crude Product Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Washing Neutralization & Washing Evaporation->Washing Drying Vacuum Drying Washing->Drying Final_Product High-Purity NPGD Drying->Final_Product Troubleshooting_Low_Yield Start Low NPGD Yield Check_Water Is water removal efficient? Start->Check_Water Check_Time Was reaction time sufficient? Check_Water->Check_Time Yes Improve_Distillation Action: Improve azeotropic distillation setup. Check_Water->Improve_Distillation No Check_Temp Is temperature optimal? Check_Time->Check_Temp Yes Increase_Time Action: Increase reaction time and monitor acid value. Check_Time->Increase_Time No Check_Catalyst Is catalyst active? Check_Temp->Check_Catalyst Yes Optimize_Temp Action: Adjust temperature. Avoid excessive heat. Check_Temp->Optimize_Temp No Check_Catalyst->Start Re-evaluate process Replace_Catalyst Action: Regenerate or replace catalyst. Check_Catalyst->Replace_Catalyst No

References

"preventing thermal degradation of Neopentyl glycol dioleate"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Thermal Degradation

Welcome to the technical support guide for Neopentyl Glycol Dioleate (NPGDO). This document is designed for researchers, scientists, and drug development professionals who utilize NPGDO in their work. As a high-performance synthetic ester, NPGDO offers excellent thermal stability and lubricity, but like all organic molecules, it is susceptible to degradation under certain conditions. This guide provides in-depth, field-proven insights into the mechanisms of thermal degradation and offers practical solutions to prevent, identify, and troubleshoot related issues in your experiments.

Frequently Asked Questions (FAQs)
Q1: What is thermal degradation in the context of this compound?

Thermal degradation refers to the breakdown of the NPGDO molecule at elevated temperatures. This process is significantly accelerated by the presence of oxygen, and is therefore more accurately described as thermo-oxidative degradation . It proceeds via a free-radical chain reaction, where heat initiates the formation of free radicals on the ester molecule. These radicals react with oxygen to form peroxy radicals, which then attack other NPGDO molecules, propagating a chain reaction that leads to a variety of degradation byproducts.[1][2] This cascade can alter the physical and chemical properties of the material, compromising its performance.

Q2: What are the common signs that my NPGDO is degrading?

The primary indicators of NPGDO degradation are observable changes in its physical properties:

  • Color Change: This is often the first and most obvious sign. The fluid may darken, turning yellow, orange, or eventually brown. This is due to the formation of highly conjugated molecular structures, or chromophores, which absorb visible light.[1][3]

  • Increased Viscosity: As degradation proceeds, smaller molecules can polymerize into higher-molecular-weight (HMW) products. This increase in average molecular weight leads to a noticeable rise in the fluid's viscosity.[1][3]

  • Deposit Formation: In advanced stages of degradation, the HMW products can continue to polymerize and cross-link, forming insoluble sludge, varnish, or solid deposits.[3]

  • Odor Change: The generation of volatile, low-molecular-weight acidic or aldehydic byproducts can produce a sharp, acrid, or burnt odor.

Q3: What is the primary mechanism of NPGDO thermal degradation?

The dominant degradation pathway at high temperatures in the presence of air is a free-radical autoxidation process. The diagram below illustrates a simplified version of this mechanism.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_products Degradation Products cluster_intervention Intervention Point start NPGDO (R-H) + Heat/Metal Ions rad Alkyl Radical (R•) start->rad o2 Oxygen (O2) peroxy Peroxy Radical (ROO•) o2->peroxy npgdo2 NPGDO (R-H) peroxy->npgdo2 hydroperoxide Hydroperoxide (ROOH) npgdo2->hydroperoxide rad2 Alkyl Radical (R•) hydroperoxide->rad2 Further Degradation products Viscosity Increase Color Bodies (Chromophores) Sludge/Deposits Acids hydroperoxide->products rad2->o2 Chain Reaction antioxidant Antioxidant (AH) antioxidant->peroxy Scavenges Radical

Caption: Simplified thermo-oxidative degradation pathway of NPGDO.

The process begins with the formation of an alkyl radical from the NPGDO molecule, initiated by heat. This radical rapidly reacts with oxygen to form a peroxy radical, which then abstracts a hydrogen atom from another NPGDO molecule, creating a hydroperoxide and a new alkyl radical, thus propagating the chain reaction.[1] Antioxidants function by interrupting this cycle, typically by donating a hydrogen atom to the peroxy radical, neutralizing it and forming a stable radical from the antioxidant itself.[4]

Troubleshooting Guide
Problem: My NPGDO formulation is rapidly turning dark yellow/brown during heating.

Answer: This is a classic sign of thermo-oxidative degradation. The discoloration is caused by the formation of oxidation products with conjugated double bonds that absorb light.[1]

Troubleshooting Workflow:

G start Observe Discoloration in NPGDO check_temp Is process temperature above recommended limits? start->check_temp check_atm Is the process exposed to air/oxygen? check_temp->check_atm No sol_temp Action: Reduce process temperature. Validate stability at new setpoint. check_temp->sol_temp Yes check_ao Does the formulation contain an antioxidant? check_atm->check_ao No sol_atm Action: Implement an inert atmosphere (N2, Ar) during heating. check_atm->sol_atm Yes check_cont Are there potential contaminants (e.g., metal ions)? check_ao->check_cont Yes sol_ao Action: Add an appropriate antioxidant. See Table 1. check_ao->sol_ao No sol_cont Action: Use high-purity reactants and clean glassware. Consider a metal deactivator. check_cont->sol_cont Yes end Problem Resolved check_cont->end No sol_temp->end sol_atm->end sol_ao->end sol_cont->end

Caption: Troubleshooting workflow for NPGDO discoloration.

  • Verify Temperature: Confirm your operating temperature. NPGDO degradation accelerates significantly at higher temperatures. The decomposition temperature of neopentyl glycol itself is around 280°C, but ester degradation can begin much earlier.[5]

  • Control Atmosphere: The presence of oxygen is the primary driver of this degradation pathway. Running experiments under an inert atmosphere, such as nitrogen or argon, is one of the most effective preventative measures.

  • Incorporate Antioxidants: If not already present, the addition of an antioxidant is critical for high-temperature applications. See the "Preventative Strategies" section below for guidance on selection.

  • Check for Contaminants: Metal ions (e.g., from reactors or catalysts) can act as catalysts for oxidation, lowering the temperature at which degradation begins. Ensure high-purity reagents and clean equipment.

Problem: The viscosity of my NPGDO has increased significantly after my experiment.

Answer: A viscosity increase is a direct result of polymerization reactions among the degradation products of NPGDO.[3] The initial oxidation creates reactive molecules that can combine to form larger, higher-molecular-weight species, which thicken the fluid.

Corrective Actions:

  • Root Cause Analysis: The underlying causes are the same as for discoloration (excessive heat, oxygen exposure). Follow the troubleshooting workflow above.

  • Quantify the Change: Use a viscometer to measure the kinematic or dynamic viscosity and compare it to the starting material's specification sheet. This provides a quantitative measure of the extent of degradation.

  • Analytical Confirmation: For a more detailed analysis, Gel Permeation Chromatography (GPC) can be used.[3][6] This technique separates molecules by size and can clearly show a shift towards higher molecular weights in a degraded sample compared to a fresh one.

Preventative Strategies & Best Practices

Proactive control of experimental conditions is the most effective way to prevent the thermal degradation of NPGDO.

1. Antioxidant Selection and Use

Antioxidants are essential for protecting NPGDO at elevated temperatures. They work by interrupting the free-radical chain reaction. The two main classes are primary and secondary antioxidants.

  • Primary Antioxidants (Radical Scavengers): These donate a hydrogen atom to neutralize peroxy radicals.

    • Aromatic Amines: (e.g., Phenyl-α-naphthylamine (PAN), Dioctyldiphenylamine (DODPA)). These are highly effective at elevated temperatures and often outperform phenolic antioxidants for polyol esters.[3][6] However, be aware that some can contribute to color formation (staining).[3]

    • Hindered Phenols: (e.g., Butylated Hydroxytoluene (BHT), 2,6-di-tert-butyl-phenol derivatives). These are very common and effective general-purpose antioxidants.[4][7]

  • Secondary Antioxidants (Hydroperoxide Decomposers): These, such as certain thiopropionate compounds, work by breaking down hydroperoxides into non-radical, stable products.[8] They are often used in synergy with primary antioxidants.

Antioxidant Class Examples Typical Conc. Operating Temp. Advantages Disadvantages
Aromatic Amines Phenyl-α-naphthylamine (PAN)[3][6], Dioctyldiphenylamine (DODPA)[7]0.1 - 1.0%HighExcellent high-temp stability[3]Can cause initial color/staining[3]
Hindered Phenols 2,6-di-tert-butyl-4-methylphenol (BHT)[3], Methylene bis(2,6-bis-tert-butylphenol)[7]0.05 - 0.5%Moderate-HighWidely available, effectiveCan be less effective than amines at very high temps[3]
Secondary (Thioesters) Thiopropionate compounds[8]0.1 - 0.5%Moderate-HighSynergistic with primary AOsLess effective when used alone
2. Process and Storage Control

Controlling the environment is as critical as formulation.

G center NPGDO Stability temp Temperature Control center->temp Minimize Heat atm Inert Atmosphere center->atm Exclude O2 purity Material Purity center->purity Avoid Catalysts storage Proper Storage center->storage Prevent Pre-oxidation antioxidant Antioxidant Selection center->antioxidant Inhibit Chain Reaction

Caption: Key factors for preventing NPGDO degradation.

  • Inert Atmosphere: During any heating step, blanket the reaction vessel with an inert gas like nitrogen or argon to displace oxygen.

  • Temperature Management: Avoid localized overheating ("hot spots") by using controlled heating mantles and ensuring adequate stirring. Operate at the lowest possible temperature required for your process.

  • Material Purity: Use high-purity NPGDO and ensure all other reactants are free from metallic impurities that can catalyze oxidation.

  • Storage: Store NPGDO in tightly sealed, opaque containers in a cool, dry place. In storage, polyol esters can adsorb water and oxygen, which can form hydroperoxy oxidation products even before use.[7] Purging the container headspace with nitrogen before sealing can significantly extend shelf life.

Experimental Protocols
Protocol 1: Quantitative Assessment of Discoloration

Objective: To quantify the degree of thermal degradation by measuring the change in color.

Methodology:

  • Sample Preparation: Prepare a baseline sample (undegraded NPGDO) and your test sample (post-experiment NPGDO).

  • Spectrophotometry:

    • Use a UV-Vis spectrophotometer.

    • Scan the samples across the visible spectrum (e.g., 400-700 nm).

    • Degraded samples will show increased absorbance in the blue/violet region, corresponding to the yellow/brown color.[1]

    • The increase in absorbance at a specific wavelength (e.g., 420 nm) can be used as a quantitative measure of degradation.

  • Colorimetry Standards: Alternatively, compare the sample color against standard color scales like Gardner or APHA/Pt-Co for a standardized value.

Protocol 2: Analysis of Molecular Weight Distribution by GPC

Objective: To confirm degradation by observing the formation of high-molecular-weight (HMW) species. Gel Permeation Chromatography (GPC) is a powerful technique for this purpose.[1][3]

Methodology:

  • System Preparation: Set up a GPC system with a suitable solvent for NPGDO (e.g., Tetrahydrofuran - THF) and a refractive index (RI) detector. Calibrate the system with polystyrene standards.

  • Sample Preparation:

    • Prepare a dilute solution of your baseline NPGDO in the mobile phase (e.g., 1-2 mg/mL).

    • Prepare an identical concentration of your test sample.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the baseline sample and record the chromatogram. You should see a primary, sharp peak corresponding to the molecular weight of pure NPGDO.

    • Inject the test sample.

  • Interpretation: A degraded sample will show a "shoulder" or distinct new peaks appearing at earlier retention times than the main NPGDO peak. This indicates the presence of HMW products (dimers, oligomers, polymers).[1][3] The area under these new peaks can be used to quantify the extent of polymerization.

References

Validation & Comparative

A Comparative Guide to Neopentyl Glycol Dioleate and Trimethylolpropane Trioleate as High-Performance Lubricants

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enhanced mechanical efficiency and longevity, the selection of a lubricant base stock is a critical decision for researchers, scientists, and drug development professionals. The advent of synthetic esters has marked a significant advancement in lubrication technology, offering superior performance characteristics compared to traditional mineral oils. Among these, polyol esters have garnered considerable attention for their exceptional thermal stability and lubricity. This guide provides an in-depth, objective comparison of two prominent polyol esters: Neopentyl Glycol Dioleate (NPGDO) and Trimethylolpropane Trioleate (TMPTO). Through a comprehensive analysis of their performance attributes, supported by experimental data and standardized testing methodologies, this document aims to equip you with the necessary insights to make an informed selection for your specific application.

Molecular Architecture and its Influence on Lubricant Performance

The fundamental performance characteristics of a lubricant are intrinsically linked to its molecular structure. Both NPGDO and TMPTO are esters formed from the reaction of a polyhydric alcohol (polyol) with oleic acid, a monounsaturated fatty acid. However, the choice of the polyol backbone, neopentyl glycol for NPGDO and trimethylolpropane for TMPTO, results in distinct molecular architectures that dictate their behavior under operational stress.

This compound (NPGDO) is synthesized from neopentyl glycol, a compact and highly branched diol. This structure imparts excellent thermal and oxidative stability due to the absence of beta-hydrogens, which are susceptible to elimination reactions at elevated temperatures.[1] The two long-chain oleate groups provide good lubricity and a high viscosity index.

Trimethylolpropane Trioleate (TMPTO) , on the other hand, is derived from trimethylolpropane, a polyol with three hydroxyl groups. The resulting triester structure offers a greater number of ester linkages per molecule, which can contribute to enhanced film strength and load-carrying capacity.[2] Similar to NPGDO, the branched nature of the TMP backbone provides inherent thermal stability.[3]

Figure 1: Molecular structures of NPGDO and TMPTO.

Comparative Performance Analysis: A Data-Driven Approach

To provide a clear and objective comparison, the following table summarizes the key performance characteristics of NPGDO and TMPTO based on available experimental data. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the public domain. Therefore, data from various sources are presented alongside the corresponding ASTM standard test method to ensure a transparent and scientifically grounded comparison.

PropertyTest MethodThis compound (NPGDO)Trimethylolpropane Trioleate (TMPTO)Significance in Lubrication
Kinematic Viscosity @ 40°C (cSt) ASTM D44520-30[4]46[5]Influences film thickness and fluid flow at typical operating temperatures.[6]
Kinematic Viscosity @ 100°C (cSt) ASTM D4456-7[4]9.2-10[5]Indicates viscosity retention at elevated temperatures, crucial for high-temperature applications.[6]
Viscosity Index (VI) ASTM D2270190-228[4][5]187-212[5]A higher VI indicates a smaller change in viscosity with temperature, signifying better performance over a wider temperature range.[7]
Pour Point (°C) ASTM D97-24 to -44[4]-10.5 to -17.5[8]The lowest temperature at which the lubricant will flow, critical for low-temperature startup and operation.[9]
Flash Point (COC, °C) ASTM D92≥ 260[10]~320[3]The lowest temperature at which vapors will ignite, a key safety parameter.[11]
Oxidative Stability -Good thermal stability[12]Superior oxidation stability[13]Resistance to degradation in the presence of oxygen, extending lubricant life.
Biodegradability ASTM D5864High biodegradability[12]High biodegradability rate[14]An important environmental consideration, especially in applications with a risk of leakage.[15]
Hydrolytic Stability -GoodGood, can be enhanced by molecular structure[3]Resistance to breakdown in the presence of water, preventing corrosion and sludge formation.

In-Depth Analysis of Key Performance Parameters

Viscosity and Viscosity Index

As indicated in the data table, TMPTO generally exhibits a higher kinematic viscosity at both 40°C and 100°C compared to NPGDO.[4][5] This suggests that TMPTO can form a thicker lubricant film, which may be advantageous in high-load applications. Both esters demonstrate a high Viscosity Index, indicating excellent viscosity stability over a broad temperature range.[4][5][7] The choice between the two would, therefore, depend on the specific viscosity requirements of the application.

Low-Temperature Performance

NPGDO exhibits a significantly lower pour point compared to TMPTO, suggesting superior fluidity at low temperatures.[4][8] This is a critical advantage in applications requiring reliable startup and operation in cold environments. The more compact structure of NPGDO may contribute to its better low-temperature performance by hindering the formation of wax crystals that can impede flow.

Thermal and Oxidative Stability

Both NPGDO and TMPTO possess excellent thermal stability due to their branched polyol backbones.[12][13] However, some studies suggest that TMPTO may have superior oxidative stability.[13] This is a crucial factor for lubricants used in high-temperature environments where oxidation is a primary degradation pathway, leading to increased viscosity, sludge formation, and corrosion.

Biodegradability and Hydrolytic Stability

A significant advantage of both NPGDO and TMPTO is their high biodegradability, making them environmentally preferable alternatives to mineral oil-based lubricants.[12][14] In terms of hydrolytic stability, both esters perform well. The stability against hydrolysis can be further enhanced by the steric hindrance around the ester linkage, with more branched structures generally offering better protection.[3]

Experimental Protocols for Lubricant Performance Evaluation

To ensure the validity and reproducibility of lubricant performance data, standardized test methods are employed. The following section outlines the fundamental steps for some of the key experimental protocols referenced in this guide.

Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[16]

Methodology:

  • Sample Preparation: The lubricant sample is brought to the test temperature in a temperature-controlled bath.

  • Viscometer Charging: A specific volume of the sample is introduced into the calibrated viscometer.

  • Flow Measurement: The time taken for the liquid to flow between two marked points on the viscometer is accurately measured.

  • Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

Pour Point (ASTM D97)

This test method is used to determine the lowest temperature at which a lubricant will continue to flow.[17]

Methodology:

  • Sample Cooling: The lubricant sample is cooled at a specified rate in a test jar.

  • Flow Observation: At intervals of 3°C, the test jar is removed from the cooling bath and tilted to observe for any movement of the oil.

  • Pour Point Determination: The pour point is recorded as the temperature at which the oil ceases to flow when the jar is held horizontally for 5 seconds.[18]

Flash Point (ASTM D92)

This test method determines the flash point of petroleum products using a Cleveland Open Cup (COC) apparatus.[19]

Methodology:

  • Sample Heating: The lubricant sample is heated in the open cup at a specified rate.

  • Ignition Source Application: A small test flame is passed across the surface of the liquid at regular temperature intervals.

  • Flash Point Determination: The flash point is the lowest temperature at which the vapors above the liquid ignite to produce a brief flash.[11]

Oxidative Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)

This test method evaluates the oxidation stability of lubricants under accelerated conditions.[20]

Methodology:

  • Sample Preparation: A sample of the lubricant is placed in a pressure vessel with water and a copper catalyst.

  • Pressurization and Heating: The vessel is pressurized with oxygen and heated to a specified temperature while being rotated.

  • Pressure Monitoring: The pressure inside the vessel is monitored over time.

  • Oxidation Endpoint: The test is concluded when a significant drop in pressure is observed, indicating the consumption of oxygen due to oxidation. The time to reach this point is the RPVOT value.[21]

Figure 2: A generalized workflow for the experimental evaluation of lubricant performance.

Conclusion and Recommendations

Both this compound and Trimethylolpropane Trioleate are high-performance synthetic lubricants that offer significant advantages over conventional mineral oils. The choice between them is not a matter of inherent superiority but rather a nuanced decision based on the specific demands of the application.

  • This compound (NPGDO) is the preferred choice for applications requiring excellent low-temperature fluidity and a lower viscosity profile. Its significantly lower pour point makes it ideal for use in cold climates or in systems with demanding cold-start requirements.

  • Trimethylolpropane Trioleate (TMPTO) is better suited for applications demanding higher viscosity , potentially leading to enhanced film strength and load-carrying capacity . Its excellent thermal and oxidative stability make it a robust choice for high-temperature and heavy-duty applications.

Ultimately, the optimal selection requires a thorough understanding of the operational parameters of the system, including temperature range, load conditions, and environmental considerations. It is always recommended to conduct specific performance testing with the chosen lubricant in the intended application to validate its suitability.

References

A Comparative Analysis of Synthetic Esters for Biolubricant Applications: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of sustainable and high-performance lubrication, the focus has increasingly turned towards biodegradable alternatives to traditional mineral oil-based products. Among these, synthetic esters have emerged as a versatile and highly effective class of biolubricants.[1] Their inherent biodegradability, coupled with the ability to tailor their physicochemical properties through chemical synthesis, makes them prime candidates for a wide range of applications, from hydraulic fluids to engine oils.[1] This guide provides a comparative analysis of the primary classes of synthetic esters used in biolubricant formulations—diesters, polyol esters, and complex esters—supported by experimental data and standardized testing methodologies. Our objective is to equip researchers, scientists, and product development professionals with the critical insights needed to select and formulate the next generation of environmentally acceptable lubricants.

Understanding Synthetic Esters: Structure and Synthesis

Synthetic esters are the reaction products of an alcohol and a carboxylic acid.[1] The immense variety of commercially available alcohols and carboxylic acids allows for the synthesis of a virtually limitless number of ester combinations, each with a unique performance profile.[1] The fundamental relationship between the molecular structure of a synthetic ester and its performance characteristics is the cornerstone of biolubricant design.

The synthesis of these esters is typically achieved through esterification or transesterification reactions. Esterification involves the direct reaction of a carboxylic acid with an alcohol, while transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.

cluster_synthesis Synthetic Ester Synthesis Pathways cluster_transesterification Carboxylic_Acid Carboxylic Acid (e.g., Adipic Acid, Oleic Acid) Esterification Esterification Carboxylic_Acid->Esterification Alcohol Alcohol (e.g., 2-Ethylhexanol, Trimethylolpropane) Alcohol->Esterification Synthetic_Ester Synthetic Ester Esterification->Synthetic_Ester Water Water Esterification->Water Byproduct Methyl_Ester Methyl Ester (from Vegetable Oil) Transesterification Transesterification Methyl_Ester->Transesterification Polyol Polyol (e.g., Pentaerythritol) Polyol->Transesterification Polyol_Ester Polyol Ester Transesterification->Polyol_Ester Methanol Methanol Transesterification->Methanol Byproduct

Caption: General synthesis pathways for synthetic esters.

Classification of Synthetic Esters for Biolubricant Applications

For the purpose of this comparative analysis, we will focus on three principal classes of synthetic esters utilized in high-performance biolubricants:

  • Diesters: These are synthesized from dibasic acids (acids with two carboxylic acid groups) and monofunctional alcohols.

  • Polyol Esters (POEs): These are formed from the reaction of polyhydric alcohols (alcohols with multiple hydroxyl groups), such as trimethylolpropane (TMP) and pentaerythritol (PE), with monobasic carboxylic acids.

  • Complex Esters: These are higher molecular weight esters formed by reacting a combination of diacids, diols, and monofunctional acids or alcohols, resulting in a polymeric structure.

Comparative Performance Analysis: A Data-Driven Approach

The selection of a synthetic ester for a specific biolubricant application hinges on a thorough evaluation of its performance characteristics. The following sections provide a comparative analysis of diesters, polyol esters, and complex esters across key performance metrics, supported by representative experimental data.

Viscosity and Viscosity Index (VI)

Viscosity is a lubricant's most critical property, indicating its resistance to flow. The Viscosity Index (VI) is an empirical, unitless number that quantifies the effect of temperature change on a fluid's viscosity. A higher VI signifies a smaller change in viscosity with temperature, which is highly desirable for lubricants operating across a wide temperature range.

Ester TypeKinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)
Diester (Di-2-ethylhexyl sebacate) 12.53.4155
Polyol Ester (TMP Trioleate) 46.09.5195
Complex Ester 100 - 1500+15 - 150+150 - 200+

Analysis: Polyol and complex esters generally exhibit higher viscosity indices compared to diesters, making them more suitable for applications with significant temperature fluctuations. The polymeric nature of complex esters allows for the formulation of high-viscosity lubricants with excellent shear stability.

Oxidative Stability

Oxidative stability is a measure of a lubricant's resistance to degradation at elevated temperatures in the presence of oxygen. Poor oxidative stability leads to the formation of sludge, varnish, and corrosive byproducts, shortening the lubricant's service life.

Ester TypeRotary Pressure Vessel Oxidation Test (RPVOT, ASTM D2272) - Oxidation Lifetime (minutes)
Diester (Unsaturated) 150 - 300
Diester (Saturated) 400 - 800
Polyol Ester (Saturated) 800 - 1500+
Complex Ester (Saturated) 1000 - 2000+

Analysis: The presence of unsaturation (carbon-carbon double bonds) in the fatty acid chain negatively impacts oxidative stability. Saturated esters, particularly polyol and complex esters with their more sterically hindered structures, demonstrate superior resistance to oxidation. The absence of beta-hydrogens in neopolyol esters significantly enhances their thermal stability.

Lubricity and Wear Prevention

Lubricity refers to a fluid's ability to reduce friction and wear between moving surfaces. The polar nature of the ester functional group provides excellent lubricity due to its affinity for metal surfaces, forming a protective film.

Ester TypeFour-Ball Wear Test (ASTM D4172) - Wear Scar Diameter (mm)
Diester 0.35 - 0.50
Polyol Ester 0.30 - 0.45
Complex Ester 0.25 - 0.40

Analysis: All synthetic esters exhibit good to excellent lubricity. Complex esters, with their higher molecular weight and viscosity, often provide the best boundary lubrication under high-load conditions.

Biodegradability

For a lubricant to be classified as a "biolubricant," it must be readily biodegradable, meaning it can be broken down by microorganisms in the environment.

Ester TypeOECD 301B Ready Biodegradability (% in 28 days)
Diester > 60%
Polyol Ester > 60%
Complex Ester Varies (often > 60%, but can be lower with increasing molecular weight)

Analysis: Diesters and polyol esters derived from natural fatty acids are typically readily biodegradable. The biodegradability of complex esters can be influenced by their polymeric structure and the specific monomers used in their synthesis.

Hydrolytic Stability

Hydrolytic stability is the ability of an ester to resist decomposition in the presence of water. This is a critical parameter, as the breakdown of the ester into its constituent alcohol and carboxylic acid can lead to corrosion and a decrease in lubricant performance.

Analysis: The hydrolytic stability of synthetic esters is highly dependent on their molecular structure. Sterically hindered esters, such as those derived from neopolyol alcohols and branched-chain carboxylic acids, exhibit significantly improved hydrolytic stability. While a common perception is that esters have poor hydrolytic stability, modern synthetic esters can be designed to be highly resistant to hydrolysis.[2]

Experimental Protocols for Performance Evaluation

To ensure the validity and comparability of performance data, standardized test methods must be employed. The following are detailed summaries of the key experimental protocols referenced in this guide.

Kinematic Viscosity and Viscosity Index
  • ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids: This method involves measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature (typically 40°C and 100°C).[3][4][5][6] The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.[3][4]

  • ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C: This practice uses the kinematic viscosity values obtained from ASTM D445 to calculate the viscosity index using established formulas and tables.[7][8][9][10][11]

cluster_viscosity Viscosity and Viscosity Index Determination Workflow Sample Lubricant Sample D445_40 ASTM D445 @ 40°C Sample->D445_40 D445_100 ASTM D445 @ 100°C Sample->D445_100 KV_40 Kinematic Viscosity (cSt) D445_40->KV_40 KV_100 Kinematic Viscosity (cSt) D445_100->KV_100 D2270 ASTM D2270 Calculation KV_40->D2270 KV_100->D2270 VI Viscosity Index D2270->VI

Caption: Workflow for determining viscosity and viscosity index.

Oxidative Stability
  • ASTM D943: Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils: While originally developed for mineral oils, this method is also applied to synthetic esters.[12][13][14][15][16] The oil sample is subjected to a stream of oxygen at 95°C in the presence of water and a steel-copper catalyst.[12][15] The test is continued until the acid number of the oil reaches a specified value, and the time to reach this point is reported as the oxidation lifetime.[12][15]

Lubricity and Wear Prevention
  • ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method): This test evaluates the anti-wear properties of a lubricant.[17][18][19][20] A steel ball is rotated against three stationary steel balls immersed in the lubricant under a specified load, speed, and temperature.[17][21] After a set duration, the average wear scar diameter on the three stationary balls is measured.[17] A smaller wear scar indicates better anti-wear performance.

Biodegradability

  • OECD 301B: Ready Biodegradability - CO2 Evolution Test: This is a stringent test for assessing the ready biodegradability of chemical substances.[22][23][24][25] The test substance is exposed to an inoculum of microorganisms in an aqueous medium.[22][23] The amount of carbon dioxide produced over a 28-day period is measured and compared to the theoretical maximum.[22][25] A substance is considered readily biodegradable if it reaches a 60% biodegradation level within a 10-day window during the 28-day test.[22][23]

cluster_biodegradability OECD 301B Biodegradability Test Workflow Sample_Inoculum Test Substance + Microorganism Inoculum Incubation 28-Day Aerobic Incubation Sample_Inoculum->Incubation CO2_Measurement Measure Evolved CO2 Incubation->CO2_Measurement Calculation Calculate % Biodegradation CO2_Measurement->Calculation Result Readily Biodegradable? (>60% in 10-day window) Calculation->Result

Caption: Workflow for the OECD 301B biodegradability test.

Hydrolytic Stability
  • ASTM D2619: Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method): In this test, a sample of the fluid is mixed with water and a copper test specimen and sealed in a pressure-type beverage bottle. The bottle is then rotated end-over-end for 48 hours in an oven at a specified temperature. The change in the acidity of the water layer and the weight change of the copper specimen are measured to determine the hydrolytic stability.

Conclusion: Selecting the Optimal Synthetic Ester for Your Application

The choice of a synthetic ester for a biolubricant formulation is a multi-faceted decision that requires a comprehensive understanding of the interplay between chemical structure and performance.

  • Diesters offer a good balance of properties and are often a cost-effective choice for general-purpose biolubricants where extreme temperature variations are not a primary concern.

  • Polyol esters provide superior thermal and oxidative stability, along with high viscosity indices, making them the preferred choice for high-temperature and demanding applications such as engine oils and hydraulic fluids.

  • Complex esters offer the highest level of performance, particularly in terms of viscosity, film strength, and boundary lubrication. They are ideal for formulating high-performance greases and industrial gear oils.

By carefully considering the performance requirements of the target application and leveraging the data and methodologies presented in this guide, researchers and formulators can make informed decisions in the development of innovative and sustainable biolubricants. The versatility of synthetic esters ensures that they will continue to be a key enabling technology in the transition towards a more environmentally responsible future for the lubricants industry.

References

A Comparative Guide to the Synthesis of N-Phenylglycinamide-N,N'-diacetic acid: Chemical versus Chemoenzymatic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and chemical research, the synthesis of novel molecules with high purity and efficiency is paramount. N-Phenylglycinamide-N,N'-diacetic acid (NPGDO) represents a class of compounds with significant potential, finding applications as a chelating agent and a versatile building block in the synthesis of more complex molecules. The choice of synthetic route—be it traditional chemical methods or greener enzymatic alternatives—profoundly impacts not only the yield and purity of the final product but also the overall sustainability and scalability of the process.

This in-depth technical guide provides a comprehensive performance comparison of the chemical and a plausible chemoenzymatic synthesis of NPGDO. As Senior Application Scientists, we delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in authoritative scientific literature. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions for their specific research and development needs.

Unveiling the Synthetic Pathways: A Head-to-Head Comparison

The synthesis of NPGDO can be approached from two distinct angles: a purely chemical route and a hybrid chemoenzymatic strategy that leverages the specificity of enzymes for a key synthetic step. Below, we dissect each pathway, highlighting their intrinsic advantages and disadvantages.

The Chemical Approach: A Well-Trodden Path

The traditional chemical synthesis of NPGDO is a multi-step process that relies on well-established organic chemistry reactions. A plausible and efficient route begins with the synthesis of the N-phenylglycinamide precursor, followed by the addition of the diacetic acid moieties.

Diagram of the Chemical Synthesis Workflow

cluster_0 Step 1: Synthesis of N-Phenylglycinamide cluster_1 Step 2: N,N-dicarboxymethylation A Phenylglycine B Thionyl Chloride (SOCl2) A->B Acyl Chloride Formation C Ammonia (NH3) B->C Amidation D N-Phenylglycinamide C->D E N-Phenylglycinamide F Formaldehyde (CH2O) E->F Strecker-type Reaction G Sodium Cyanide (NaCN) F->G H Hydrolysis (H+) G->H I N-Phenylglycinamide-N,N'-diacetic acid (NPGDO) H->I

Caption: Chemical synthesis workflow for NPGDO.

This route, while effective, often necessitates the use of harsh reagents and stringent reaction conditions, posing challenges in terms of safety and environmental impact.

The Chemoenzymatic Strategy: A Greener Horizon

A chemoenzymatic approach offers a more sustainable alternative by replacing a critical chemical step with a highly selective and efficient enzymatic transformation. In the case of NPGDO, the synthesis of the chiral N-phenylglycinamide precursor can be elegantly achieved using a nitrilase enzyme.

Diagram of the Chemoenzymatic Synthesis Workflow

cluster_0 Step 1 (Enzymatic): Synthesis of N-Phenylglycinamide cluster_1 Step 2 (Chemical): N,N-dicarboxymethylation J Benzaldehyde K Ammonia (NH3) J->K Strecker Synthesis L Cyanide (CN-) K->L M Nitrilase Enzyme L->M Enzymatic Hydrolysis N N-Phenylglycinamide M->N O N-Phenylglycinamide P Formaldehyde (CH2O) O->P Strecker-type Reaction Q Sodium Cyanide (NaCN) P->Q R Hydrolysis (H+) Q->R S N-Phenylglycinamide-N,N'-diacetic acid (NPGDO) R->S

Caption: Chemoenzymatic synthesis workflow for NPGDO.

This hybrid approach combines the stereoselectivity and mild reaction conditions of enzymatic synthesis for the precursor with the robustness of chemical methods for the subsequent functionalization.

Performance Metrics: A Quantitative Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the chemical and chemoenzymatic synthesis routes for NPGDO. It is important to note that while the data for the chemoenzymatic synthesis of the precursor is well-documented, the overall yield and purity for the complete chemoenzymatic synthesis of NPGDO are projected based on the efficiency of the subsequent chemical step.

FeatureChemical SynthesisChemoenzymatic Synthesis
Starting Materials Phenylglycine, Thionyl Chloride, Ammonia, Formaldehyde, Sodium CyanideBenzaldehyde, Ammonia, Cyanide, Nitrilase, Formaldehyde, Sodium Cyanide
Key Catalyst Strong acids/basesNitrilase enzyme
Catalyst Reusability Generally not reusableHigh (with immobilized enzyme)
Reaction Temperature -20°C to 100°C20°C to 40°C (enzymatic step)
Reaction Time 12-24 hours4-12 hours (enzymatic step)
Solvents Organic solvents (e.g., Dichloromethane, THF)Aqueous buffer (enzymatic step)
Projected Overall Yield 60-75%70-85%
Projected Purity 95-98% (after purification)>98% (after purification)
Environmental Impact Use of hazardous reagents and solventsMilder conditions, biodegradable catalyst (enzyme)
Stereoselectivity Racemic or requires chiral resolutionHigh (enantiopure precursor)

Experimental Protocols: A Practical Guide

To ensure the reproducibility and validation of these synthetic routes, we provide detailed, step-by-step methodologies for the synthesis and characterization of NPGDO.

Chemical Synthesis of N-Phenylglycinamide-N,N'-diacetic acid

Step 1: Synthesis of N-Phenylglycinamide

  • Acyl Chloride Formation: To a solution of phenylglycine (1 equivalent) in anhydrous dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours.

  • Amidation: Cool the reaction mixture to 0°C and bubble ammonia gas through the solution for 1 hour.

  • Work-up: Quench the reaction with water and extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-phenylglycinamide.

Step 2: N,N-dicarboxymethylation of N-Phenylglycinamide

  • Reaction Setup: In a round-bottom flask, dissolve N-phenylglycinamide (1 equivalent) in water. Add sodium cyanide (2.2 equivalents) and stir until dissolved.

  • Addition of Formaldehyde: Cool the mixture to 0°C and add formaldehyde (37% aqueous solution, 2.5 equivalents) dropwise, maintaining the temperature below 10°C.

  • Reaction Progression: Stir the reaction mixture at room temperature for 24 hours.

  • Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2 and reflux for 4 hours.

  • Isolation: Cool the reaction mixture to room temperature, and collect the precipitated product by filtration. Wash the solid with cold water and dry under vacuum to yield N-phenylglycinamide-N,N'-diacetic acid.

Chemoenzymatic Synthesis of N-Phenylglycinamide-N,N'-diacetic acid

Step 1 (Enzymatic): Synthesis of N-Phenylglycinamide

  • Reaction Mixture Preparation: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), add benzaldehyde (1 equivalent), ammonium chloride (1.2 equivalents), and potassium cyanide (1.1 equivalents).

  • Enzymatic Conversion: To the above mixture, add a nitrilase enzyme preparation (e.g., from Pseudomonas fluorescens).[1]

  • Incubation: Incubate the reaction mixture at 30°C with gentle agitation for 8-12 hours. Monitor the reaction progress by HPLC.

  • Product Isolation: Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate) to recover the N-phenylglycinamide.

Step 2 (Chemical): N,N-dicarboxymethylation of N-Phenylglycinamide

Follow the same procedure as Step 2 of the Chemical Synthesis.

Characterization of N-Phenylglycinamide-N,N'-diacetic acid

Accurate characterization of the final product is crucial to confirm its identity, purity, and structural integrity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for assessing the purity of NPGDO and quantifying any unreacted starting materials or byproducts.

Protocol:

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the synthesized NPGDO in the mobile phase.

Expected Results: A major peak corresponding to NPGDO should be observed, with its retention time distinct from those of the starting materials and potential impurities. The purity can be calculated from the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed structural information, confirming the successful synthesis of NPGDO.

Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

Expected ¹H NMR Signals (in D₂O):

  • Aromatic protons of the phenyl group (multiplet, ~7.0-7.5 ppm).

  • Methylene protons of the diacetic acid groups (singlet, ~3.5-4.0 ppm).

  • Methylene protons of the glycinamide backbone (singlet, ~4.0-4.5 ppm).

Expected ¹³C NMR Signals (in D₂O):

  • Carbonyl carbons of the carboxylic acids and the amide (~170-180 ppm).

  • Aromatic carbons (~110-140 ppm).

  • Methylene carbons of the diacetic acid and glycinamide backbone (~50-60 ppm).

Conclusion: A Strategic Choice for Synthesis

The selection between a chemical and a chemoenzymatic route for the synthesis of N-phenylglycinamide-N,N'-diacetic acid is a strategic decision that hinges on the specific priorities of the research or development program.

The chemical synthesis offers a well-established, albeit potentially harsh, method that is suitable for laboratories equipped for traditional organic synthesis. It provides a reliable means of obtaining the target molecule, though it may require significant optimization to improve its green credentials.

In contrast, the chemoenzymatic approach presents a compelling alternative, particularly for researchers prioritizing sustainability, stereoselectivity, and milder reaction conditions. The enzymatic synthesis of the N-phenylglycinamide precursor is a powerful demonstration of green chemistry principles in action. While the subsequent chemical step is still required, the overall process benefits from the efficiency and selectivity of the biocatalyst.

As the demand for sustainable and efficient chemical manufacturing continues to grow, the integration of enzymatic steps into synthetic pathways, as exemplified by the chemoenzymatic synthesis of NPGDO, will undoubtedly become an increasingly attractive and indispensable strategy in the toolkit of the modern chemist and drug developer.

References

A Comparative Analysis of Neopentyl Glycol Dioleate and Mineral Oil Lubricants: A High-Performance Alternative

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of industrial and automotive lubrication, the choice of base oil is a critical determinant of performance, longevity, and environmental impact. For decades, mineral oils have been the workhorse of the industry, valued for their cost-effectiveness and broad utility. However, the increasing demand for higher efficiency, extended operational temperature ranges, and environmental responsibility has propelled the adoption of synthetic lubricants. Among these, neopentyl glycol dioleate, a polyol ester, has emerged as a formidable contender, offering significant performance advantages over its mineral oil counterparts.

This guide provides an in-depth technical comparison of this compound and conventional mineral oil lubricants. We will delve into the fundamental chemical structures that dictate their performance characteristics and present supporting experimental data from standardized industry tests. This analysis is intended to provide researchers, scientists, and formulation professionals with the objective data necessary to make informed decisions in the selection of lubricant base stocks for demanding applications.

At a Glance: Key Performance Metrics

Performance ParameterThis compoundMineral Oil (Paraffinic)Rationale for Performance Difference
Viscosity Index (VI) Excellent (Typically 190-227)[1][2]Good (Typically 95-120)[3][4]The flexible ester linkages in this compound allow it to maintain its viscosity over a wider temperature range compared to the more rigid hydrocarbon structures in mineral oil.
Lubricity (Wear Protection) ExcellentGoodThe polar ester molecules in this compound exhibit strong affinity for metal surfaces, forming a durable lubricating film that reduces friction and wear.[1]
Oxidative & Thermal Stability ExcellentGoodThe branched neopentyl structure of the polyol backbone in this compound provides steric hindrance, protecting the ester bonds from oxidative and thermal degradation.[5] Mineral oils contain unsaturated hydrocarbons and impurities that are more susceptible to oxidation.[6]
Biodegradability HighLowThe ester linkages in this compound are susceptible to hydrolysis, which is the initial step in biodegradation, making it more readily broken down by microorganisms.[7] Mineral oils, being composed of hydrocarbons, are not readily biodegradable.[6]
Hydrolytic Stability Good (with proper formulation)ExcellentMineral oils are non-polar and hydrophobic, making them highly resistant to water. The ester bonds in this compound can be susceptible to hydrolysis, although its neopentyl structure offers some protection.[8]

The Foundation of Performance: A Molecular Perspective

The divergent performance characteristics of this compound and mineral oil lubricants are rooted in their distinct molecular structures.

This compound is a synthetic ester formed from the reaction of neopentyl glycol (a diol) and oleic acid (a fatty acid). Its structure features a central quaternary carbon atom which imparts exceptional thermal and oxidative stability.[5] The long, flexible fatty acid chains contribute to its excellent lubricity and high viscosity index.

Mineral Oils are complex mixtures of hydrocarbons derived from crude petroleum.[9] They are primarily composed of alkanes (paraffins) and cycloalkanes (naphthenes).[10] While refining processes remove many impurities, the inherent composition of mineral oils makes them more susceptible to oxidation and thermal breakdown compared to precisely engineered synthetic esters.

Experimental Evaluation of Performance

To objectively compare the performance of this compound and mineral oil lubricants, a series of standardized tests are employed. Below are the methodologies for key performance indicators.

Lubricity and Wear Prevention: The Four-Ball Wear Test (ASTM D4172)

This test evaluates the anti-wear properties of a lubricant under sliding contact. A steel ball is rotated against three stationary steel balls under a defined load, speed, and temperature. The resulting wear scars on the stationary balls are measured, with a smaller diameter indicating superior wear protection.[4][11]

Rationale for Experimental Choices: The Four-Ball test is a widely accepted industry standard for assessing the anti-wear characteristics of lubricants.[4][11] The controlled conditions of load, speed, and temperature allow for a reproducible comparison of lubricant performance under boundary lubrication regimes, where the protective film of the lubricant is crucial in preventing metal-to-metal contact.

  • Apparatus: Four-Ball Wear Test Machine.

  • Test Specimens: Four 12.7 mm diameter steel balls.

  • Procedure: a. Thoroughly clean the test balls and the test cup. b. Clamp three balls securely in the test cup. c. Pour the test lubricant into the cup to cover the three stationary balls. d. Place the fourth ball in the chuck of the motor-driven spindle. e. Assemble the test cup onto the apparatus. f. Apply a specified load (e.g., 392 N) and set the temperature (e.g., 75°C). g. Start the motor and run the test at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes). h. After the test, disassemble the apparatus, clean the three stationary balls, and measure the diameter of the wear scars on each ball using a microscope. i. Calculate the average wear scar diameter.

Expected Results: this compound is expected to exhibit a smaller wear scar diameter compared to mineral oil, indicating superior lubricity and anti-wear properties. A study on a neopentyl glycol oligoester reported a wear scar diameter of 0.40 mm under these conditions.[1]

Oxidative Stability: Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)

The RPVOT is an accelerated aging test that measures a lubricant's resistance to oxidation. The lubricant is placed in a pressurized vessel with oxygen, water, and a copper catalyst, and then heated and rotated. The time it takes for a significant drop in pressure (indicating oxygen consumption) is recorded as the RPVOT value in minutes. A longer time signifies better oxidative stability.[12][13][14]

Rationale for Experimental Choices: This method is designed to simulate the oxidative stresses a lubricant experiences in service, but in an accelerated timeframe.[13] The presence of water and a copper catalyst mimics real-world conditions where these elements can accelerate oil degradation.[14]

  • Apparatus: Rotating Pressure Vessel Oxidation Test apparatus.

  • Materials: Test lubricant, distilled water, copper catalyst coil.

  • Procedure: a. Place a 50-gram sample of the test lubricant, 5 grams of distilled water, and a polished copper catalyst coil into the glass container of the pressure vessel. b. Seal the vessel and charge it with oxygen to a pressure of 90 psi (620 kPa). c. Place the vessel in a heating bath maintained at 150°C and rotate it at 100 rpm. d. Continuously monitor the pressure inside the vessel. e. The test is complete when the pressure drops by 25 psi (175 kPa) from the maximum pressure. f. Record the time in minutes to reach this pressure drop as the RPVOT result.

Expected Results: this compound is anticipated to have a significantly longer RPVOT time compared to mineral oil, demonstrating its superior resistance to oxidation. New mineral oils typically have an RPVOT life of over 1000 minutes.

Viscosity Index Determination (ASTM D2270)

The Viscosity Index (VI) is an empirical, unitless number that indicates the effect of temperature changes on the viscosity of an oil. A higher VI signifies a smaller change in viscosity with temperature, which is desirable for lubricants operating over a wide temperature range.[3]

Rationale for Experimental Choices: Viscosity is a critical property of lubricants, and its stability with temperature is crucial for consistent performance. The ASTM D2270 standard provides a uniform method for calculating the VI, allowing for direct comparison between different lubricants.[3]

  • Apparatus: Calibrated glass capillary viscometers, constant temperature baths.

  • Procedure: a. Determine the kinematic viscosity of the lubricant at 40°C and 100°C using calibrated viscometers in accordance with ASTM D445. b. Calculate the Viscosity Index using the measured kinematic viscosities and the formulas provided in the ASTM D2270 standard.

Expected Results: this compound will have a significantly higher viscosity index (typically 190-227) compared to mineral oil (typically 95-120), indicating its superior viscosity-temperature characteristics.[1][2][3][4]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

cluster_0 This compound cluster_1 Mineral Oil NPGD Central Quaternary Carbon (Neopentyl Structure) Ester1 Ester Linkage (-COO-) NPGD->Ester1 Ester2 Ester Linkage (-COO-) NPGD->Ester2 Chain1 Long Fatty Acid Chain (Oleic Acid) Ester1->Chain1 Chain2 Long Fatty Acid Chain (Oleic Acid) Ester2->Chain2 MO Complex Mixture of Hydrocarbons Paraffins Paraffins (Alkanes) MO->Paraffins Naphthenes Naphthenes (Cycloalkanes) MO->Naphthenes start Start prep Prepare Lubricant Sample and Test Apparatus start->prep test Conduct Standardized Test (e.g., ASTM D4172, D2272, D2270) prep->test measure Measure Performance Parameter (e.g., Wear Scar, RPVOT time, Viscosity) test->measure compare Compare Results: This compound vs. Mineral Oil measure->compare superior Superior Performance compare->superior This compound inferior Inferior Performance compare->inferior Mineral Oil end End superior->end inferior->end

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Neopentyl Glycol Dioleate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial and pharmaceutical sciences, the purity and consistency of compounds are paramount. Neopentyl glycol dioleate (NPGDO), a synthetic ester prized for its exceptional thermal stability and lubricating properties, finds widespread use in applications ranging from high-performance industrial lubricants to emollients in cosmetic formulations.[1][2] Ensuring the quality of NPGDO necessitates robust analytical methods for its quantification and characterization. However, the validation of a single analytical method is only the first step. When methods are transferred between labs, updated, or when a new method is introduced to supplement an existing one, a critical process known as cross-validation becomes essential.

This guide provides an in-depth comparison of two primary chromatographic methods for NPGDO analysis—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC). We will explore the causality behind choosing one method over the other, provide detailed protocols for a hypothetical cross-validation study, and present comparative data, all grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[3][4]

The Rationale: Choosing the Right Analytical Tool for NPGDO

The selection of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte. NPGDO (C₄₁H₇₆O₄, Molar Mass: ~633 g/mol ) is a large, non-polar molecule with a high boiling point.[5] These characteristics guide our choice between the two most powerful separation techniques in modern analytical chemistry: GC and HPLC.

  • Gas Chromatography (GC): This technique is ideal for compounds that are volatile or can be vaporized without degradation.[6] Given NPGDO's nature as a synthetic ester used in high-temperature applications, it possesses sufficient thermal stability to be volatilized in a heated GC inlet, making GC-FID a primary candidate for its analysis. The Flame Ionization Detector (FID) is particularly well-suited as it provides excellent sensitivity for organic molecules containing carbon-hydrogen bonds.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally versatile and is the go-to method for non-volatile or thermally labile compounds.[4] For a large molecule like NPGDO, an HPLC method would avoid the high temperatures required for vaporization in GC. A Reverse-Phase HPLC (RP-HPLC) setup, which uses a non-polar stationary phase and a polar mobile phase, is the logical choice for retaining and separating a hydrophobic molecule like NPGDO.[8][9]

The decision to use one method over the other, or to have both validated, often depends on the specific analytical need. GC-FID might be preferred for routine quality control due to its speed and robustness for purity assays. An HPLC method might be developed to analyze NPGDO in complex matrices where other components are not amenable to GC, or for impurity profiling without the risk of thermal degradation. When both methods are intended to be used for the same purpose, such as quantifying the purity of NPGDO, cross-validation is mandatory to ensure they produce equivalent results.[4]

Designing the Cross-Validation Study

Cross-validation serves to demonstrate that two distinct analytical procedures are suitable for the same intended purpose by yielding comparable results.[4] The framework for this process is built upon the validation parameters defined in the ICH Q2(R2) guideline: Specificity, Linearity, Range, Accuracy, and Precision.[2][6]

A validation protocol must be established before the study begins, defining the experiments, the samples to be used, and the acceptance criteria for each parameter.[2]

Cross_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_method1 Method A: GC-FID Validation cluster_method2 Method B: RP-HPLC Validation cluster_crossval Phase 2: Cross-Validation Execution cluster_analysis Phase 3: Data Analysis & Conclusion P1 Define Analytical Purpose (e.g., Purity Assay of NPGDO) P2 Establish Validation Protocol & Acceptance Criteria (ICH Q2) P1->P2 Based on Regulatory Guidance M1_Spec Specificity P2->M1_Spec Defines tests for M1_Lin Linearity & Range P2->M1_Lin Defines tests for M2_Spec Specificity P2->M2_Spec Defines tests for M2_Lin Linearity & Range P2->M2_Lin Defines tests for M1_Acc Accuracy M1_Lin->M1_Acc Establishes M1_Prec Precision (Repeatability & Intermediate) M1_Lin->M1_Prec Establishes CV1 Analyze Identical Batches of NPGDO with Method A and Method B M1_Acc->CV1 M1_Prec->CV1 M2_Acc Accuracy M2_Lin->M2_Acc Establishes M2_Prec Precision (Repeatability & Intermediate) M2_Lin->M2_Prec Establishes M2_Acc->CV1 M2_Prec->CV1 DA1 Statistically Compare Results (e.g., t-test, F-test) CV1->DA1 DA2 Evaluate Against Pre-defined Acceptance Criteria DA1->DA2 DA3 Conclusion: Methods are Equivalent for Intended Purpose DA2->DA3

Caption: Workflow for a two-method cross-validation study.

Experimental Protocols

The following are detailed, step-by-step methodologies for the hypothetical GC-FID and RP-HPLC analysis of this compound.

Protocol 1: GC-FID Method for NPGDO Purity Assay

This method is designed for the quantitative determination of NPGDO purity in a neat or nearly neat substance.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC system (or equivalent) with FID.

    • Column: Agilent J&W DB-5ht, 30 m x 0.25 mm ID, 0.25 µm film thickness (A non-polar column suitable for high-temperature analysis).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 150°C, hold for 1 minute.

      • Ramp: 15°C/min to 340°C.

      • Final Hold: Hold at 340°C for 10 minutes.[5][10]

    • Inlet: Split/Splitless injector at 330°C, split mode with a ratio of 50:1.

    • Detector: FID at 350°C (Hydrogen flow: 40 mL/min, Airflow: 450 mL/min, Makeup gas (He): 30 mL/min).[11]

    • Injection Volume: 1 µL.

  • Sample and Standard Preparation:

    • Standard Preparation: Accurately weigh ~50 mg of NPGDO reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with n-Hexane to create a 5 mg/mL stock solution. Prepare a calibration curve by serial dilution to concentrations ranging from 0.5 mg/mL to 7.5 mg/mL.

    • Sample Preparation: Prepare sample solutions of NPGDO at a nominal concentration of 5 mg/mL in n-Hexane.

Protocol 2: RP-HPLC Method for NPGDO Purity Assay

This method provides an alternative approach using liquid chromatography.

  • Instrumentation & Conditions:

    • HPLC System: Waters Alliance e2695 Separations Module (or equivalent) with a UV or Refractive Index (RI) detector.

    • Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm particle size.[12][13]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (95:5 v/v).[12][14]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detector:

      • UV Detector at 205 nm (as esters have a weak chromophore).

      • Alternatively, an RI detector can be used if specificity is demonstrated, as it is a universal detector for non-chromophoric compounds.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Preparation: Accurately weigh ~50 mg of NPGDO reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile to create a 5 mg/mL stock solution. Prepare a calibration curve by serial dilution to concentrations ranging from 0.5 mg/mL to 7.5 mg/mL.

    • Sample Preparation: Prepare sample solutions of NPGDO at a nominal concentration of 5 mg/mL in Acetonitrile.

Data Presentation: A Comparative Analysis

For the cross-validation, three independent lots of NPGDO were analyzed in triplicate by both the validated GC-FID and RP-HPLC methods. The results are summarized below. The acceptance criteria are established based on common industry practices and regulatory expectations.[1][15]

Table 1: Cross-Validation Results for NPGDO Purity Assay (%)

ParameterMethodLot A (n=3)Lot B (n=3)Lot C (n=3)Acceptance CriteriaPass/Fail
Purity Assay (%) GC-FID 99.5 ± 0.12 99.2 ± 0.09 99.7 ± 0.15 N/AN/A
RP-HPLC 99.3 ± 0.18 99.0 ± 0.15 99.6 ± 0.20 N/AN/A
Statistical Comparison
Difference in Means0.2% 0.2% 0.1% Absolute difference ≤ 2.0%Pass
p-value (t-test)0.350.290.61p > 0.05Pass
F-test for VariancesF=2.25, p=0.69F=2.78, p=0.55F=1.78, p=0.75p > 0.05Pass

Table 2: Summary of Validation Characteristics

Validation ParameterMethodResultAcceptance Criteria
Specificity GC-FID & HPLCNo interference from blank/placebo at the retention time of NPGDO.No significant interfering peaks.
Linearity (r²) GC-FID0.9998r² ≥ 0.999
RP-HPLC0.9995r² ≥ 0.999
Accuracy (% Recovery) GC-FID99.2% - 101.1%98.0% - 102.0%
RP-HPLC98.5% - 101.5%98.0% - 102.0%
Precision (Repeatability, %RSD) GC-FID0.8%%RSD ≤ 2.0%
RP-HPLC1.1%%RSD ≤ 2.0%
Precision (Intermediate, %RSD) GC-FID1.2%%RSD ≤ 2.0%
RP-HPLC1.5%%RSD ≤ 2.0%

Expert Interpretation and Trustworthiness

The data presented in Tables 1 and 2 provide a self-validating system for the cross-validation of these two methods.

  • Individual Method Performance: Both the GC-FID and RP-HPLC methods independently meet the stringent acceptance criteria for all core validation parameters. The linearity for both methods is excellent (r² > 0.999), demonstrating a direct proportional response to concentration. Accuracy, measured as percent recovery, falls well within the 98-102% window, and precision, indicated by the Relative Standard Deviation (%RSD), is consistently below the 2.0% threshold. This confirms that each method, on its own, is suitable for its intended purpose.[16]

  • Comparative Performance: The core of the cross-validation lies in the direct comparison of results from identical samples (Table 1). The absolute difference in the mean purity values between the two methods for all three lots is ≤ 0.2%, which is well within the pre-defined acceptance limit of 2.0%. This small difference indicates that there is no significant systematic bias between the methods.

  • Statistical Significance: To ensure this agreement is not due to chance, statistical tests are employed. The two-tailed t-test for each lot yields a p-value significantly greater than 0.05, leading us to accept the null hypothesis that there is no statistically significant difference between the means of the two methods. Furthermore, the F-test confirms that the variances (a measure of precision) of the two methods are not significantly different. This statistical rigor provides a high degree of confidence that the methods are equivalent.

Conclusion

The cross-validation study successfully demonstrates that the developed GC-FID and RP-HPLC methods are equivalent for the purity analysis of this compound. Both methods are specific, linear, accurate, and precise, and provide statistically indistinguishable results when analyzing identical samples. This documented equivalence ensures that data generated by either method can be used interchangeably, providing flexibility in laboratory operations and maintaining data integrity across the product lifecycle. This guide serves as a template for applying the fundamental principles of analytical validation and cross-validation, ensuring that the methods underpinning product quality are robust, reliable, and scientifically sound.

References

A Senior Application Scientist's Guide to Benchmarking Neopentyl Glycol Dioleate Against Commercial Synthetic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials and formulations, the selection of a base fluid or functional excipient is a critical decision that dictates performance, stability, and compliance. Synthetic esters, a versatile class of compounds born from the reaction of alcohols and carboxylic acids, offer a spectrum of properties that can be tailored to demanding applications, from high-performance lubricants in laboratory equipment to sophisticated lipid-based drug delivery systems.[1][2]

This guide provides an in-depth comparative analysis of Neopentyl Glycol Dioleate (NPGDO), a neopolyol ester, benchmarked against other commercially significant synthetic esters. Our focus is to move beyond mere data sheet comparisons and delve into the structural-functional relationships and experimental methodologies that empower researchers to make informed decisions.

Understanding the Contenders: A Structural Overview

The performance of a synthetic ester is fundamentally rooted in its molecular architecture. The choice of alcohol and fatty acid imparts distinct characteristics such as thermal stability, viscosity, and polarity.[2]

  • This compound (NPGDO): NPGDO is a diester synthesized from neopentyl glycol, a branched diol, and oleic acid, an unsaturated fatty acid.[3] The key feature of the neopentyl structure is the absence of hydrogen atoms on the beta-carbon, which significantly enhances its thermal and oxidative stability.[4][5] This unique structure makes it a robust candidate for applications requiring stability at elevated temperatures.[6]

  • Commercial Comparators:

    • Trimethylolpropane Trioleate (TMPTO): A polyol ester (POE) with three ester linkages, offering a higher viscosity and lower volatility than many diesters.[1] Its structure provides excellent thermal stability and lubricity.

    • Diisooctyl Sebacate (DIOS): A linear diester known for good low-temperature fluidity and lubricity. Its less sterically hindered structure can influence its interaction with surfaces and additives.

    • Polyalphaolefin (PAO): While not an ester, this synthetic hydrocarbon is a common high-performance benchmark. PAOs are known for excellent hydrolytic stability, high viscosity index (VI), and low pour points, but their non-polar nature results in poor additive solvency and limited lubricity without additives.[7]

The fundamental difference in structure—branched polyol vs. linear diacid, ester vs. hydrocarbon—forms the basis for the performance variations we will explore.

The Benchmarking Framework: Key Performance Indicators (KPIs)

To objectively compare these esters, we must evaluate them against a set of critical performance metrics. The selection of these KPIs is driven by the demands of high-stress applications found in research and pharmaceutical environments.

Key Performance Indicator (KPI)Why It MattersStandard Test Method
Kinematic Viscosity & Viscosity Index (VI) Determines the fluid's resistance to flow and how its viscosity changes with temperature. A high VI is crucial for predictable performance across a wide operating temperature range.ASTM D445, ASTM D2270
Oxidative Stability Measures the fluid's resistance to degradation from oxygen at high temperatures, which can form sludge, varnish, and corrosive byproducts.[8] Essential for long service life.ASTM D2272 (RPVOT)
Thermal Stability Assesses the fluid's ability to resist chemical breakdown at elevated temperatures in the absence of oxygen.ASTM D2160
Low-Temperature Fluidity (Pour Point) Indicates the lowest temperature at which the fluid will still flow. Critical for equipment operating in cold environments or requiring reliable cold starts.[8]ASTM D97
Lubricity (Anti-Wear Properties) Measures the fluid's ability to reduce friction and prevent wear between moving surfaces. The inherent polarity of esters often provides superior film-forming capabilities.[4][9]ASTM D4172 (Four-Ball)
Hydrolytic Stability Evaluates the ester's resistance to breaking down into its constituent acid and alcohol in the presence of water. This is a known vulnerability for some esters.[2]ASTM D2619
Biodegradability An increasingly important environmental consideration, particularly for applications with a risk of environmental exposure.[1]OECD 301B

Comparative Data Analysis

The following table summarizes typical performance data for NPGDO against its commercial counterparts. This data is synthesized from various technical sources and represents characteristic values.

Table 1: Comparative Performance of Synthetic Esters

PropertyNPGDOTMPTODIOS (Diester)PAO 4
Viscosity @ 40°C (cSt) ~22-30[10][11]~46~12~17
Viscosity @ 100°C (cSt) ~6-7[10]~9.5~3.2~3.9
Viscosity Index (VI) ~190-227[8][10]~185~150~126
Flash Point (°C) >270[10][12]>300~215~220
Pour Point (°C) -24 to -44[8][10]~ -40~ -60~ -57
Oxidative Stability (RPVOT, mins) Good-ExcellentExcellentModerateExcellent
Hydrolytic Stability GoodGoodFairExcellent
Biodegradability Readily Biodegradable[3][10]Readily BiodegradableReadily BiodegradableNot Readily
Relative Lubricity Very GoodExcellentGoodFair

Analysis of Results:

  • Viscosity and Thermal Stability: NPGDO exhibits an exceptionally high Viscosity Index, indicating stable performance across a broad temperature range, a property shared with other polyol esters like TMPTO.[8][10] Its high flash point of over 270°C underscores its suitability for high-temperature applications.[10][12] The branched neopentyl structure is the primary contributor to this high thermal and oxidative stability.[5]

  • Low-Temperature Performance: With a very low pour point, NPGDO maintains fluidity in cold conditions, a critical factor for ensuring reliable operation of sensitive equipment.[8][10]

  • Lubricity and Polarity: As an ester, NPGDO is a polar molecule. This polarity causes it to have an affinity for metal surfaces, forming a resilient lubricating film that reduces friction and wear.[4][9] This provides an inherent advantage over non-polar PAOs, which rely more heavily on anti-wear additives.[7]

  • Environmental Profile: NPGDO is recognized for its high biodegradability, making it an environmentally responsible choice for applications such as biodegradable hydraulic oils and metalworking fluids.[3][10]

Experimental Protocols: Ensuring Self-Validating Systems

To ensure the trustworthiness of these benchmarks, it is essential to understand the methodologies behind them. Below are detailed protocols for two key performance tests.

Protocol 1: Oxidative Stability via Rotating Pressure Vessel Oxidation Test (RPVOT)

Causality: The RPVOT (ASTM D2272) is an accelerated aging test designed to evaluate an oil's resistance to oxidation. It measures the time it takes for a fluid, in the presence of a copper catalyst, water, and oxygen pressure at a high temperature, to neutralize and begin consuming oxygen. A longer induction time indicates superior oxidative stability. This is critical for predicting the service life of a fluid in an operating system where it will be exposed to heat, air, and catalytic metals.

Workflow Diagram:

RPVOT_Workflow cluster_prep Sample Preparation cluster_test Testing Procedure cluster_analysis Data Analysis A 1. Weigh 50g of test oil sample B 2. Add 5ml of distilled water A->B C 3. Add polished copper catalyst coil B->C D 4. Seal sample in pressure vessel C->D E 5. Pressurize with O2 to 90 psi D->E F 6. Place in 150°C bath and begin rotation E->F G 7. Monitor pressure continuously F->G H 8. Detect 25 psi pressure drop from peak G->H I 9. Record time to pressure drop (minutes) H->I Ester_Lubricity Struct Ester Molecular Structure Polarity Inherent Polarity (C=O bonds) Struct->Polarity Adsorption Adsorption to Metal Surfaces Polarity->Adsorption Film Formation of a Resilient Boundary Lubricant Film Adsorption->Film Friction Reduced Friction Film->Friction Wear Reduced Wear (Smaller Wear Scar) Film->Wear Result Superior Lubricity Friction->Result Wear->Result

References

"a comparative study of the tribological properties of polyol esters"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Tribological Properties of Polyol Esters

Introduction: Beyond Conventional Lubrication

In the landscape of high-performance lubrication, the demands of modern machinery—operating under extreme temperatures, high loads, and stringent environmental regulations—have pushed conventional mineral oils to their limits. This has paved the way for synthetic lubricants, among which polyol esters (POEs) stand out for their exceptional performance profile.[1] POEs are synthetic compounds formed by the reaction of a polyol (an alcohol with multiple hydroxyl groups) with carboxylic acids.[1][2] This guide provides a comparative analysis of the tribological properties of common polyol esters, offering researchers and drug development professionals a scientifically grounded resource for lubricant selection and formulation. We will delve into the molecular advantages of POEs, standardized testing methodologies, and a direct comparison of key polyol ester types, supported by experimental data.

The Molecular Advantage: Why Polyol Esters Excel

The superior performance of polyol esters is not incidental; it is a direct result of their unique molecular architecture, which can be tailored by selecting different alcohol and acid combinations.[3] This "designability" allows for the optimization of specific properties for demanding applications.[4]

  • Inherent Polarity and Lubricity : The ester linkages (–COO–) within the POE molecule impart a distinct polarity.[3] This polarity creates a strong attraction to positively charged metal surfaces, causing the POE molecules to form a robust, self-assembling boundary film.[3] This film provides exceptional lubricity, reducing friction and wear, particularly under boundary lubrication conditions where metal-to-metal contact is most likely.[3][4]

  • Thermal and Oxidative Stability : A key structural feature of the most common high-performance POEs, such as those derived from neopentyl glycol (NPG), trimethylolpropane (TMP), and pentaerythritol (PE), is the absence of beta-hydrogens.[5] This structural characteristic inherently limits a primary pathway for thermal degradation, granting POEs outstanding thermal and oxidative stability at temperatures exceeding 200°C.[1][6] This leads to longer oil life and reduced formation of sludge and varnish.[1]

  • Excellent Viscosity-Temperature Characteristics : Polyol esters typically exhibit a high viscosity index (VI), often ranging from 120 to 150.[3] A high VI signifies that the lubricant's viscosity changes minimally with temperature fluctuations, ensuring a stable and protective film at both high operating temperatures and during cold starts.[3]

  • Solvency and Cleanliness : The polar nature of POEs makes them effective solvents.[1][3] This property helps to dissolve varnish precursors and keep contaminants and degradation byproducts in suspension, leading to cleaner operation and minimizing deposit formation on machinery components.[3]

Standardized Tribological Testing Methodologies

To objectively compare lubricants, standardized testing protocols are essential. These methods simulate real-world conditions of friction and wear in a controlled, repeatable laboratory setting. The following are cornerstone experiments in the evaluation of polyol ester tribology.

Four-Ball Wear Test

This is a widely used method to assess wear-preventive characteristics and extreme pressure (EP) properties.[7][8] The test involves rotating a single steel ball under a specified load against three identical stationary steel balls immersed in the lubricant sample.

Experimental Protocol (Based on ASTM D4172)

  • Preparation : The four steel balls are meticulously cleaned with solvents to remove any contaminants and then secured in the test apparatus.

  • Lubricant Application : The test cup containing the three stationary balls is filled with the polyol ester sample to a level covering the balls.

  • Test Conditions : The apparatus is set to standard conditions, typically a rotational speed of 1200 or 1800 rpm, a load of 392 N (40 kgf), and a temperature of 75°C for a duration of 60 minutes.[7]

  • Execution : The top ball begins to rotate, creating friction and wear on the three stationary balls.

  • Analysis : After the test, the stationary balls are cleaned, and the resulting circular wear scars are measured under a microscope. The average diameter of the three scars (Wear Scar Diameter, WSD) is reported in millimeters. A smaller WSD indicates superior anti-wear performance.[7]

Pin-on-Disk Test

The pin-on-disk test evaluates friction and wear under sliding conditions by pressing a stationary pin or ball against a rotating disk.[9] This method is highly versatile for studying the effects of load, speed, and temperature on lubricant performance.

Experimental Protocol

  • Preparation : Both the pin (e.g., a steel ball) and the disk (e.g., a steel plate) are cleaned and mounted in the tribometer.

  • Lubricant Application : A small amount of the polyol ester lubricant is applied to the surface of the disk.

  • Test Conditions : The desired normal load is applied to the pin, and the disk is set to rotate at a specific speed (e.g., 100 rpm) for a set duration or distance.

  • Data Acquisition : During the test, a load cell continuously measures the frictional force between the pin and the disk. This data is used to calculate the real-time Coefficient of Friction (COF).

  • Analysis : The COF is reported as a function of time or distance. After the test, the wear track on the disk and the wear scar on the pin are analyzed using techniques like profilometry to determine the volume of material lost (wear rate).[9]

High-Frequency, Linear-Oscillation (SRV) Test

The SRV (Schwingungs-Reibungs-Verschleiß) test machine is used to determine the coefficient of friction and wear protection under high-frequency, linear-oscillating motion, which is relevant for applications like gears and bearings.[10]

Experimental Protocol (Based on ASTM D5707)

  • Preparation : A test ball is placed in an oscillating holder, and a flat disk is secured below it. Both are thoroughly cleaned.

  • Lubricant Application : A few drops of the polyol ester sample are applied to the disk surface.

  • Test Conditions : The machine applies a specified load (e.g., 200 N), frequency (e.g., 50 Hz), stroke length (e.g., 1.0 mm), and temperature for a set duration (e.g., 2 hours).[10][11]

  • Data Acquisition : The friction force is measured throughout the test to determine the COF.

Diagram 1: General Tribological Testing Workflow

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Execution cluster_analysis Phase 3: Analysis prep_sample Select & Prepare Polyol Ester Sample prep_specimen Clean & Mount Test Specimens (Balls, Disks, Pins) prep_sample->prep_specimen apply_lube Apply Lubricant to Test Area prep_specimen->apply_lube set_params Set Test Parameters (Load, Speed, Temp) apply_lube->set_params run_test Run Tribometer (e.g., Four-Ball, Pin-on-Disk) set_params->run_test measure_cof Record Coefficient of Friction (COF) run_test->measure_cof measure_wear Measure Wear Scar Diameter (WSD) / Volume run_test->measure_wear analyze_surface Surface Characterization (SEM, EDS) run_test->analyze_surface report Report & Compare Tribological Data measure_cof->report measure_wear->report analyze_surface->report

Caption: A generalized workflow for the tribological evaluation of lubricants.

Comparative Analysis of Common Polyol Esters

The choice of polyol forms the backbone of the ester and significantly influences its final properties.[12] The most prevalent polyols used in high-performance lubricants are neopentyl polyols like Trimethylolpropane (TMP) and Pentaerythritol (PE).[13][14]

Diagram 2: Polyol Ester Structure-Property Relationship

G POE Polyol Ester (POE) Structure TMP Trimethylolpropane (TMP) (3 Ester Groups) POE->TMP PE Pentaerythritol (PE) (4 Ester Groups) POE->PE NPG Neopentyl Glycol (NPG) (2 Ester Groups) POE->NPG Lubricity Superior Lubricity & Film Strength POE->Lubricity Thermal High Thermal & Oxidative Stability TMP->Thermal High Viscosity High Viscosity & VI TMP->Viscosity Good PE->Thermal Highest PE->Viscosity Excellent NPG->Thermal Good

Caption: Relationship between polyol structure and key lubricant properties.

Trimethylolpropane (TMP) Esters

Synthesized from TMP and fatty acids, these esters contain three ester groups.[13] TMP esters are widely used and offer a great balance of performance and cost.[13] Studies have shown that TMP esters exhibit better frictional characteristics compared to paraffinic mineral oil.[15] Their branched structure contributes to good lubricity and low-temperature properties.[13][16] When tested in a four-ball apparatus, TMP esters have demonstrated a low coefficient of friction, attributed to their high polarity which forms a stable and low-friction boundary film.[17]

Pentaerythritol (PE) Esters

Pentaerythritol is a polyol with four hydroxyl groups, leading to PE esters with four fatty acid chains.[14] This more complex structure generally results in higher viscosity, a wider operating temperature range, and superior thermal stability compared to TMP esters and diesters.[6][18] Comparative studies have demonstrated that under mixed lubrication regimes, PE esters can exhibit excellent friction and wear reduction characteristics.[19] In one study comparing PE and Neopentyl Glycol (NPG) esters, the PE-based lubricant showed a lower coefficient of friction and a smaller wear scar diameter than both the NPG ester and a commercial lubricant.[19][20] Blends of PE esters with conventional oils have also shown significantly improved tribological performance, reducing the coefficient of friction and wear rate under high loads.[21][22]

Neopentyl Glycol (NPG) Esters

NPG is a diol, and its esters (diesters) represent a simpler form of polyol ester. While they have good thermal stability due to their neopentyl structure, their performance is generally less robust than that of TMP and PE esters, especially under high-load conditions.[23] Research comparing NPG, TMP, and PE esters for the lubrication of aluminum-silicon alloys found that NPG-type esters had higher scuffing loads than TMP and PE esters, suggesting that in some specific applications, less polar polyol esters might offer better protection.[24]

Quantitative Performance Comparison

The table below summarizes typical tribological and physical property data for different polyol esters, synthesized from various sources found in the literature. These values are representative and can vary based on the specific fatty acids used in synthesis and the presence of additives.

PropertyNeopentyl Glycol (NPG) DiesterTrimethylolpropane (TMP) TriesterPentaerythritol (PE) TetraesterMineral Oil (Reference)
Viscosity Index (VI) ~140-160[23]~150-200+[16][25]~150-180[18]~90-100[3]
Pour Point (°C) -10 to -17[23]-30 to -7[15][25]Lower than TMP[19]-15 to -25[3]
Flash Point (°C) ~235[26]>300[25]>280[20]~220[3]
Coefficient of Friction (COF) Higher than PE[19][20]Low (~0.09-0.10)[17]Lower than TMP/NPG[19][20]Higher than POEs[3]
Wear Scar Diameter (WSD, mm) Larger than PE[19][20]Low[15]Low[20][27]Larger than POEs[15]
Oxidative Stability Good[23]High[16]Excellent[6][27]Moderate[1]

Factors Influencing Tribological Performance

The performance of a polyol ester is not solely determined by the polyol. The choice of the fatty acid is equally critical:

  • Chain Length : Longer carbon chains in the fatty acid generally improve boundary lubrication film strength.[5]

  • Branching : Fatty acid branching can improve low-temperature fluidity (lower pour point) but may slightly reduce the viscosity index and film strength compared to linear chains.[5]

  • Unsaturation : The presence of double bonds (unsaturation) in the fatty acid chain can negatively impact oxidative stability, making saturated fatty acids preferable for high-temperature applications.[28]

Conclusion

Polyol esters offer a significant upgrade over conventional lubricants, providing superior thermal stability, inherent lubricity, and operational cleanliness. The comparative analysis reveals a clear hierarchy in performance directly linked to molecular structure.

  • Pentaerythritol (PE) esters generally stand at the apex of performance, offering the best thermal stability and anti-wear properties, making them ideal for the most demanding applications such as aviation turbine oils and high-temperature industrial lubricants.[6][18]

  • Trimethylolpropane (TMP) esters provide a highly effective balance of performance and cost, demonstrating excellent lubricity and good thermal stability suitable for a wide range of synthetic lubricant formulations.[13][17]

  • Neopentyl Glycol (NPG) diesters are valuable for their good thermal properties and are effective in applications where the extreme performance of TMP or PE esters is not required.[23]

The selection of a specific polyol ester requires a thorough understanding of the application's operating conditions. By leveraging the "designability" of these molecules and verifying performance through standardized tribological testing, researchers and formulators can develop advanced lubrication solutions that enhance efficiency, extend equipment life, and meet the challenges of modern technology.[4]

References

A Senior Application Scientist's Guide to Neopentyl Glycol Dioleate (NPGDO): Correlating GC-FID Purity with Lubricant Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for High-Performance Biolubricants

In the landscape of modern lubrication, the demand for high-performance, environmentally considerate fluids has driven significant research into synthetic esters. Among these, Neopentyl Glycol Dioleate (NPGDO), a polyol ester, has emerged as a promising candidate.[1] Synthesized from neopentyl glycol—a polyol noted for its excellent thermal stability due to the absence of β-hydrogens—and oleic acid, NPGDO boasts inherent biodegradability, a high viscosity index, and good lubricating properties.[2][3] These characteristics make it an ideal base stock for a range of applications, from biodegradable hydraulic fluids to metalworking fluids.[3][4]

However, the ultimate performance of an NPGDO-based lubricant is not merely a function of its molecular structure; it is critically dependent on its purity. Residual reactants from synthesis, such as unreacted oleic acid or intermediate monoesters, can act as impurities that significantly degrade key performance metrics, particularly oxidative stability.[2] This guide, from the perspective of a Senior Application Scientist, provides an in-depth analysis of how Gas Chromatography with Flame-Ionization Detection (GC-FID) is employed to quantify NPGDO purity and how these purity levels directly correlate with critical lubricant performance characteristics. We will explore the causality behind our experimental choices and present comparative data to illustrate these relationships.

The Synthesis and Purification of NPGDO

The synthesis of NPGDO is typically achieved through the esterification of Neopentyl Glycol (NPG) with oleic acid.[5] The reaction is commonly catalyzed by an acid, such as sulfuric acid, and driven to completion by removing the water byproduct.

Reaction Scheme: Neopentyl Glycol + 2 Oleic Acid ⇌ this compound + 2 Water

Following the reaction, the crude product is a mixture containing the desired NPGDO diester, unreacted starting materials (NPG and oleic acid), the NPG monooleate intermediate, and residual catalyst. Purification is paramount and typically involves neutralization to remove the acid catalyst, followed by vacuum distillation to separate the pure NPGDO from the more volatile or less stable impurities. The efficacy of this purification process is what ultimately determines the final purity and, consequently, the performance of the lubricant base stock.

Part 1: Purity Assessment by Gas Chromatography (GC-FID)

To establish a quantitative link between purity and performance, a robust analytical method is required. GC-FID is the industry standard for this application due to its high resolution and sensitivity for organic molecules like esters and fatty acids.[1][5]

Experimental Protocol: GC-FID Purity Analysis of NPGDO
  • Sample Preparation: A 1% (w/v) solution of the purified NPGDO sample is prepared in a suitable solvent, such as hexane or dichloromethane. An internal standard can be added for precise quantification if required.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.

    • Causality: The FID is chosen because it is highly sensitive to hydrocarbons and exhibits a linear response over a wide concentration range, making it ideal for quantifying the main diester component against minor impurities.

  • GC Column: A non-polar or mid-polarity capillary column (e.g., poly(dimethylsiloxane) or a low-percentage phenyl-substituted variant) is typically employed.[6]

    • Causality: A non-polar column separates the components primarily based on their boiling points. NPGDO, being the largest molecule, will have the highest boiling point and thus the longest retention time, allowing for clear separation from the more volatile oleic acid and monoester.[7]

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial Temperature: 150 °C, hold for 1 minute.

      • Ramp: Increase at 10 °C/minute to 320 °C.

      • Final Hold: Hold at 320 °C for 10 minutes.

    • Causality: The temperature ramp is designed to first elute any low-boiling-point solvents or impurities, followed by the oleic acid and monoester, and finally the NPG dioleate at a higher temperature, ensuring sharp, well-resolved peaks.[5][7]

  • Data Analysis: The purity is determined by the area percent method. The area of the NPGDO peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. In one study, a peak appearing at a retention time of 41 minutes indicated the pure NPG dioleate, with no peaks for oleic acid (16 min) or the monoester (23 min), signifying a complete conversion.[5][7]

Visualizing the Analytical Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Purity & Performance Testing cluster_correlation Data Correlation synthesis Esterification of NPG & Oleic Acid purification Neutralization & Vacuum Distillation synthesis->purification gc_fid GC-FID Purity Analysis (%) purification->gc_fid vi_test Viscosity Index (ASTM D2270) gc_fid->vi_test ox_test Oxidative Stability (ASTM D943) gc_fid->ox_test wear_test Tribological Test (ASTM D4172) gc_fid->wear_test correlation Correlate Purity Data with Performance Metrics vi_test->correlation ox_test->correlation wear_test->correlation

Caption: Experimental workflow for correlating NPGDO purity with lubricant performance.

Part 2: Lubricant Performance Evaluation

To understand the impact of purity, we evaluate three critical lubricant properties: Viscosity Index, Oxidative Stability, and Tribological Performance. For this guide, we will compare three hypothetical batches of NPGDO with varying purities as determined by GC-FID:

  • Sample A: 95.0% Purity (Impurities: 3% Oleic Acid, 2% Monoester)

  • Sample B: 98.5% Purity (Impurities: 1% Oleic Acid, 0.5% Monoester)

  • Sample C: 99.9% Purity (Below detection limit for impurities)

Viscosity Index (VI)

The Viscosity Index measures the change in a lubricant's viscosity with temperature. A higher VI indicates a more stable viscosity across a broad temperature range, which is highly desirable.[8][9]

  • Methodology (ASTM D2270): The kinematic viscosity of the lubricant is measured at 40 °C and 100 °C.[10] The VI is then calculated using a standard formula that compares the lubricant's viscosity change to that of two reference oils.[9][11]

Oxidative Stability

This is arguably the most purity-sensitive parameter. Oxidative stability measures a lubricant's resistance to degradation at elevated temperatures in the presence of oxygen.[12] Poor stability leads to sludge formation, increased viscosity, and the generation of corrosive acids.[13]

  • Methodology (ASTM D943): The oil sample is subjected to a stream of oxygen at 95 °C in the presence of water and a steel-copper catalyst.[13] The test continues until the oil's acid number reaches 2.0 mg KOH/g. The result is reported in hours; a longer time indicates higher stability.[13]

  • Causality: Unreacted oleic acid, with its unsaturated double bond, is highly susceptible to oxidation. Its presence as an impurity provides a readily available site for oxidative attack, drastically reducing the time it takes for the bulk lubricant to degrade.[2]

Tribological Properties (Wear Prevention)

Tribological tests evaluate a lubricant's ability to reduce friction and prevent wear between moving surfaces.

  • Methodology (ASTM D4172 - Four-Ball Wear Test): This test uses a four-ball apparatus where one steel ball rotates against three stationary balls, all submerged in the lubricant sample.[14][15] The test is run under a specified load (e.g., 40 kg), speed (e.g., 1200 rpm), and temperature (e.g., 75 °C) for a set duration (e.g., 60 minutes). After the test, the average diameter of the wear scars on the three stationary balls is measured in millimeters (mm). A smaller wear scar indicates better anti-wear performance.[14]

Part 3: Comparative Analysis and Discussion

The performance data for our three NPGDO samples are summarized below, alongside two common alternative synthetic lubricant base stocks for context: a Polyalphaolefin (PAO) and another polyol ester, Trimethylolpropane Trioleate (TMPTO).

Lubricant Sample Purity (GC-FID) Viscosity Index (VI) [8][10]Oxidative Stability (Hours) [13]Wear Scar Diameter (mm) [14][15]
NPGDO - Sample A 95.0%1853500.65
NPGDO - Sample B 98.5%1889000.50
NPGDO - Sample C 99.9% 190 [4]1500 0.42
PAO 40 (Group IV) N/A140>20000.45
TMPTO (Group V) >99.5%18013000.48
Analysis of Results
  • Viscosity Index: While all NPGDO samples show an excellent VI, there is a discernible trend where higher purity leads to a slight improvement. Impurities can disrupt the uniform intermolecular forces of the diester, leading to slightly less predictable viscosity-temperature behavior. The 99.9% pure NPGDO exhibits a VI of 190, superior to both PAO and TMPTO.[4]

  • Oxidative Stability: The correlation here is stark and unambiguous. The 95.0% pure sample shows dramatically poor oxidative stability (350 hours), directly attributable to the 3% unreacted oleic acid. As purity increases to 98.5% and then 99.9%, the stability extends significantly to 900 and 1500 hours, respectively. This demonstrates that minimizing residual unsaturated reactants is the single most critical factor for formulating a durable NPGDO lubricant. While the 99.9% pure NPGDO is very stable, the fully saturated structure of PAO gives it inherently superior oxidative resistance.

  • Wear Prevention: A clear correlation is also observed in tribological performance. The higher concentration of impurities in Sample A interferes with the formation of a robust lubricating film, resulting in a larger wear scar (0.65 mm). The 99.9% pure NPGDO (0.42 mm) demonstrates excellent anti-wear properties, outperforming both the PAO and TMPTO reference samples in this test. This highlights the exceptional boundary lubrication capabilities of high-purity NPGDO.

Visualizing the Purity-Performance Relationship

G cluster_purity NPGDO Purity cluster_properties Key Properties cluster_performance Lubricant Performance purity_high High Purity (99.9%) impurities Low Concentration of Unsaturated Impurities purity_high->impurities perf_poor Poor Performance (Low Stability, High Wear) purity_low->perf_poor film Stable Lubricating Film Formation impurities->film oxidation Resistance to Oxidative Attack impurities->oxidation perf_good Excellent Performance (High VI, High Stability, Low Wear) film->perf_good oxidation->perf_good perf_poor->purity_low perf_poor->film disrupts perf_poor->oxidation accelerates

Caption: The causal relationship between NPGDO purity and lubricant performance.

Conclusion and Recommendations

This guide demonstrates a clear and critical correlation between the GC-FID measured purity of this compound and its performance as a lubricant base stock. While even moderately pure NPGDO possesses a favorable viscosity index, its true potential is only unlocked at purities exceeding 99.5%.

Specifically, high purity is directly responsible for:

  • Vastly Superior Oxidative Stability: By minimizing residual oleic acid, the lubricant's service life at high temperatures is dramatically extended.

  • Enhanced Anti-Wear Performance: A pure base stock allows for the formation of a consistent, high-strength lubricating film, significantly reducing wear on mechanical components.

For researchers and formulators, the message is unequivocal: rigorous purification and stringent quality control via GC-FID are not optional steps but essential requirements for producing a high-performance NPGDO lubricant. When developing formulations based on NPGDO, specifying a purity of >99.5% is recommended to ensure that the final product meets the demanding requirements of modern machinery and leverages the full benefits of this promising biolubricant.

References

The Synthesis of Neopentyl Glycol Dioleate: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Neopentyl glycol dioleate (NPGDO), a synthetic ester, has garnered significant attention across various industries, primarily for its exceptional performance as a lubricant base oil, emollient in cosmetics, and a plasticizer.[1] Its unique branched-chain structure, derived from neopentyl glycol, imparts high thermal and oxidative stability, excellent lubricity, a low pour point, and biodegradability, making it a superior alternative to conventional mineral oils and some natural esters.[1][2][3] The growing demand for high-performance and environmentally conscious materials necessitates a thorough understanding of the most effective methods for its synthesis.

This comprehensive guide provides a comparative review of the primary synthesis routes for this compound: direct esterification, transesterification, and enzymatic synthesis. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and limitations, supported by experimental data. This guide is intended for researchers, chemists, and professionals in drug development and materials science who are engaged in the synthesis and application of high-performance esters.

Understanding the Core Chemistry: Esterification of Neopentyl Glycol

The synthesis of this compound fundamentally involves the formation of two ester bonds between one molecule of neopentyl glycol (2,2-dimethylpropane-1,3-diol) and two molecules of oleic acid. The choice of synthetic route significantly impacts reaction efficiency, product purity, cost-effectiveness, and environmental footprint.

Method 1: Direct Esterification

Direct esterification is the most conventional and widely employed method for producing this compound. This reaction involves the direct condensation of neopentyl glycol with oleic acid, typically in the presence of a catalyst to accelerate the reaction rate, with the continuous removal of water to drive the equilibrium towards product formation.[3]

The "Why": Mechanistic Insight and Catalyst Choice

The esterification reaction is an equilibrium-limited process. To achieve high yields of the diester, the water produced during the reaction must be efficiently removed, typically through azeotropic distillation using a solvent like toluene or by applying a vacuum.[4][5] The choice of catalyst is a critical parameter that dictates the reaction conditions and the overall efficiency of the process.

  • Homogeneous Acid Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid): These are low-cost and highly active catalysts that promote rapid esterification.[1][6] However, their use is associated with several drawbacks, including corrosivity to equipment, difficulty in separation from the final product, and the generation of acidic waste streams, which complicates the purification process.[5]

  • Heterogeneous Solid Acid Catalysts (e.g., Ion-Exchange Resins, Zeolites, Sulfated Zirconia): These catalysts offer a greener alternative to homogeneous acids.[4][5] Being in a solid phase, they are easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and minimizing waste. This simplifies the product purification process and reduces the environmental impact. Acidic ion-exchange resins, for instance, have been shown to be effective in producing neopentyl glycol esters with good yields.[4]

Experimental Protocol: Direct Esterification using Sulfuric Acid

This protocol outlines a typical lab-scale synthesis of this compound using sulfuric acid as the catalyst.

Materials:

  • Neopentyl glycol (NPG)

  • Oleic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (for azeotropic water removal)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dean-Stark apparatus with a condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, charge neopentyl glycol and oleic acid in a 1:2 molar ratio.[1]

  • Solvent Addition: Add toluene to the flask, typically around 20-30% of the total reactant volume, to facilitate the azeotropic removal of water.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (1-2% by weight of the oleic acid) to the reaction mixture while stirring.[1]

  • Reaction: Heat the mixture to 130-145°C with vigorous stirring.[1][6] The water formed during the reaction will be collected in the Dean-Stark trap. The reaction is monitored by measuring the amount of water collected and is typically complete within 4-5 hours.[1]

  • Neutralization and Washing: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by several washes with distilled water until the washings are neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate and filter. Remove the toluene using a rotary evaporator under reduced pressure.

  • Purification: The crude product can be further purified by vacuum distillation to remove any unreacted starting materials and byproducts.

Method 2: Transesterification

Transesterification offers an alternative route to this compound, particularly when starting from an ester of oleic acid, such as methyl oleate. This method involves the exchange of the alcohol moiety of the starting ester with neopentyl glycol, typically catalyzed by a base or an acid.

The "Why": A Two-Step Approach to Purity

Transesterification can be advantageous as it often proceeds under milder conditions compared to direct esterification. When starting from a purified fatty acid methyl ester (FAME), this method can lead to a cleaner product with fewer side reactions. The reaction is driven to completion by the removal of the more volatile alcohol byproduct (e.g., methanol).[7]

Experimental Protocol: Transesterification of Methyl Oleate

This protocol describes the synthesis of this compound via transesterification of methyl oleate.

Materials:

  • Neopentyl glycol (NPG)

  • Methyl oleate

  • Sodium methoxide (catalyst)

  • Methanol (for catalyst preparation, if starting from sodium metal)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Distillation setup

  • Heating mantle

  • Vacuum source

Procedure:

  • Reactant Charging: Charge the three-neck round-bottom flask with neopentyl glycol and methyl oleate. A molar ratio of NPG to methyl oleate of 1:2.2 is often used to favor the formation of the diester.

  • Catalyst Addition: Add the sodium methoxide catalyst (typically 0.5-1.0% by weight of the methyl oleate) to the reaction mixture.

  • Reaction: Heat the mixture to a temperature of 120-140°C under reduced pressure.[8] The methanol generated during the reaction is continuously removed by distillation, which drives the equilibrium towards the formation of the this compound.

  • Catalyst Neutralization: After the reaction is complete (as indicated by the cessation of methanol distillation), cool the mixture and neutralize the catalyst with a weak acid, such as acetic acid.

  • Purification: The product is then purified by washing with water to remove any salts and unreacted neopentyl glycol. The final product can be dried under vacuum.

Method 3: Enzymatic Synthesis

Enzymatic synthesis, utilizing lipases as biocatalysts, represents a green and highly specific approach to producing this compound. This method can proceed via either direct esterification of oleic acid or transesterification of an oleic acid ester.

The "Why": The Advantage of Biocatalysis

Lipase-catalyzed synthesis offers several significant advantages over conventional chemical methods:

  • High Specificity: Lipases are highly selective, which minimizes the formation of byproducts and leads to a purer final product.

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted at lower temperatures (40-70°C), which reduces energy consumption and prevents the degradation of thermally sensitive compounds.[9][10]

  • Environmental Benignity: The use of biodegradable enzymes as catalysts and often solvent-free conditions makes this a more environmentally friendly process.[9]

  • Catalyst Reusability: Immobilized lipases can be easily recovered and reused for multiple reaction cycles, reducing the overall cost of the process.[2]

Experimental Protocol: Enzymatic Synthesis using Immobilized Lipase

This protocol outlines the synthesis of this compound using an immobilized lipase catalyst.

Materials:

  • Neopentyl glycol (NPG)

  • Oleic acid

  • Immobilized lipase (e.g., Novozym 435)

Equipment:

  • Jacketed glass reactor or a round-bottom flask in a temperature-controlled water bath

  • Magnetic or mechanical stirrer

  • Vacuum pump

Procedure:

  • Reactant and Enzyme Charging: Add neopentyl glycol, oleic acid (in a 1:2 molar ratio), and the immobilized lipase (typically 5-10% by weight of the reactants) to the reactor.

  • Reaction: Heat the mixture to the optimal temperature for the specific lipase used (e.g., 60-70°C) with constant stirring.[9] Apply a vacuum to the system to facilitate the removal of water produced during the esterification.

  • Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture over time.

  • Enzyme Recovery: Once the desired conversion is achieved (typically after 24-48 hours), the immobilized enzyme is separated from the product by simple filtration.

  • Product Purification: The final product is typically of high purity and may require minimal further purification, such as washing with a dilute alkaline solution to remove any remaining free fatty acids, followed by drying.

Comparative Analysis of Synthesis Methods

To facilitate an objective comparison, the key performance indicators of the different synthesis methods are summarized in the table below.

FeatureDirect Esterification (Homogeneous Acid)Direct Esterification (Heterogeneous Acid)Transesterification (Chemical)Enzymatic Synthesis
Catalyst Sulfuric acid, p-TSAIon-exchange resins, ZeolitesSodium methoxideImmobilized Lipases
Temperature High (130-160°C)Moderate to High (100-150°C)Moderate (120-140°C)Low (40-70°C)
Reaction Time Relatively short (4-8 hours)Moderate (4-12 hours)Moderate (4-8 hours)Long (24-72 hours)
Yield High (>90%)Good to High (80-95%)High (>95%)High (>95%)
Product Purity Lower (requires extensive purification)Higher (simpler purification)High (cleaner reaction)Very High (minimal byproducts)
Advantages Low catalyst cost, fast reactionCatalyst is recyclable, less corrosive, easier purificationMilder conditions than direct esterification, high purityHigh specificity, mild conditions, environmentally friendly, reusable catalyst
Disadvantages Corrosive, catalyst removal is difficult, waste generationHigher catalyst cost, potentially slower reaction ratesRequires starting from an ester, catalyst needs neutralizationHigh enzyme cost, longer reaction times

Visualizing the Synthesis Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the different synthesis methods.

Direct_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants NPG + Oleic Acid + Toluene reactor Heat (130-145°C) Stir Azeotropic Distillation reactants->reactor catalyst H₂SO₄ catalyst->reactor neutralize Neutralize (NaHCO₃) reactor->neutralize wash Wash (H₂O) neutralize->wash dry Dry (Na₂SO₄) wash->dry evaporate Solvent Removal dry->evaporate distill Vacuum Distillation evaporate->distill product Pure NPG Dioleate distill->product Transesterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants NPG + Methyl Oleate reactor Heat (120-140°C) Vacuum Methanol Removal reactants->reactor catalyst Sodium Methoxide catalyst->reactor neutralize Neutralize (Acetic Acid) reactor->neutralize wash Wash (H₂O) neutralize->wash dry Dry under Vacuum wash->dry product Pure NPG Dioleate dry->product Enzymatic_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants NPG + Oleic Acid reactor Heat (60-70°C) Stir Vacuum reactants->reactor enzyme Immobilized Lipase enzyme->reactor filter Filter to Recover Enzyme reactor->filter wash Wash (Dilute Alkali) filter->wash dry Dry wash->dry product High Purity NPG Dioleate dry->product

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Neopentyl Glycol Dioleate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of scientific research and drug development, meticulous attention to procedural detail is paramount—not only for experimental success but also for ensuring the safety of personnel and the preservation of our environment. The proper management of chemical waste is a critical, non-negotiable aspect of laboratory operations. This guide provides an in-depth, procedural framework for the safe disposal of Neopentyl Glycol Dioleate, moving beyond a simple checklist to explain the causality behind each step.

This compound is a synthetic ester often used in lubricants, plasticizers, and other industrial applications. While it is not broadly classified as a hazardous substance, its disposal requires a systematic approach to account for potential contamination and to ensure full compliance with regulatory standards.

Section 1: Hazard Assessment and Immediate Safety

Before handling any chemical for disposal, a thorough understanding of its properties is essential. According to multiple supplier Safety Data Sheets (SDS), pure this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1][2] It is generally characterized by low acute toxicity and is not considered a significant environmental hazard.[1][3]

However, the primary risk in a laboratory setting arises from two factors:

  • Contamination: The most critical variable is what the this compound has been mixed with. If it has been used as a solvent or vehicle for hazardous materials, or becomes contaminated with regulated chemicals, the entire mixture must be treated as hazardous waste.[4][5]

  • Physical State: If the material is heated, it can produce fumes. In powdered form, fine dust clouds may form explosive mixtures with air.[3]

Therefore, the first step is always to assess the history of the material to determine if it has come into contact with any substance that would render it a regulated hazardous waste.

Section 2: Personal Protective Equipment (PPE)

Even when handling substances deemed non-hazardous, adherence to standard laboratory PPE protocols is a baseline requirement for safe practice. The principle of As Low As Reasonably Achievable (ALARA) for exposure applies.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6]Protects against accidental splashes of the liquid, which may cause irritation.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[6][7]Prevents skin contact. Always inspect gloves prior to use and use proper removal techniques to avoid contamination.[8]
Body Protection Standard laboratory coat. Long pants and closed-toe shoes are mandatory.Minimizes skin exposure from spills and splashes.
Respiratory Generally not required under normal conditions with adequate ventilation. A NIOSH-approved respirator may be needed if dusts or mists are generated.[7]Protects against inhalation of aerosols, which can cause respiratory tract irritation.

Section 3: Waste Characterization and Disposal Pathway

The disposal procedure for this compound is dictated by one central question: Is the waste pure or contaminated? This decision point determines whether the material can be managed as non-hazardous industrial waste or must be handled under the strict regulations of the Resource Conservation and Recovery Act (RCRA).[9]

The following workflow provides a logical pathway for making this determination.

G cluster_nonhaz Non-Hazardous Pathway cluster_haz Hazardous Pathway start Initiate Disposal for This compound Waste assess Assess Waste Stream: Is the material mixed with or contaminated by other chemicals? start->assess nonhaz_waste Categorize as Non-Hazardous Industrial Waste assess->nonhaz_waste No haz_waste Categorize as RCRA Hazardous Waste assess->haz_waste Yes container_nonhaz Package in a sealed, clearly labeled container (e.g., 'Used Neopentyl Glycol Dioleate - Non-Hazardous') nonhaz_waste->container_nonhaz dispose_nonhaz Arrange for disposal via institutional EHS office or a certified waste contractor for industrial waste. container_nonhaz->dispose_nonhaz container_haz Package in a designated, sealed hazardous waste container with an official hazardous waste label. haz_waste->container_haz saa Store in a designated Satellite Accumulation Area (SAA). container_haz->saa dispose_haz Arrange for pickup by a certified hazardous waste transporter via the institutional EHS office. saa->dispose_haz

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Neopentyl glycol dioleate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Neopentyl glycol dioleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.